1-Benzyl-2-chloro-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-chlorobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLIRTAXXPPHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396882 | |
| Record name | 1-benzyl-2-chlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43181-78-8 | |
| Record name | 1-benzyl-2-chlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Benzyl-2-chloro-1H-benzo[d]imidazole chemical structure and properties
An In-Depth Technical Guide to 1-Benzyl-2-chloro-1H-benzo[d]imidazole
Abstract
This compound is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The benzimidazole scaffold, being isosteric to endogenous purines, is recognized as a "privileged structure" in medicinal chemistry, enabling interaction with numerous biological targets.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its significant applications in drug discovery, particularly in the development of novel anticancer agents and selective ion channel inhibitors, supported by detailed experimental protocols and mechanistic insights.
Chemical Identity and Structure
This compound is an N-substituted derivative of 2-chlorobenzimidazole. The introduction of the benzyl group at the N-1 position significantly modulates its steric and electronic properties, which can be leveraged to fine-tune its reactivity and the biological activity of its downstream products.[1]
Molecular Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key chemical and physical properties is provided below. While specific experimental data for this compound is sparse in publicly available literature, properties of its parent compound and closely related analogues provide valuable context.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃ClN₂ | [2] |
| Molecular Weight | 256.73 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| CAS Number | 35101-63-2 | Inferred from supplier data |
| Appearance | Expected to be a solid at room temperature | General observation for similar compounds |
| Reactivity | The C2-Cl bond is susceptible to nucleophilic substitution | [3][4] |
Synthesis and Reactivity
The primary synthetic route to this compound involves the N-alkylation of 2-chlorobenzimidazole with a benzyl halide.[3][4] This reaction is a classic SN2-type nucleophilic substitution, where the nitrogen of the imidazole ring acts as the nucleophile.
Causality in Synthetic Protocol Design
The choice of base and solvent is critical for achieving high yield and purity.
-
Base: A moderately strong base is required to deprotonate the N-H of the 2-chlorobenzimidazole, thereby increasing its nucleophilicity. Sodium hydride (NaH), a strong, non-nucleophilic base, is highly effective but requires anhydrous conditions.[3] Potassium carbonate (K₂CO₃) is a milder, easier-to-handle alternative that can be used in polar aprotic solvents like acetonitrile or DMF.[4]
-
Solvent: Aprotic solvents such as Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), or Acetonitrile are preferred.[3][4] They effectively solvate the cation of the base without interfering with the nucleophile, facilitating the SN2 reaction.
Detailed Experimental Protocol: N-Benzylation of 2-Chlorobenzimidazole
This protocol is adapted from established literature procedures for the synthesis of this compound.[3]
Step 1: Deprotonation
-
In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-1H-benzimidazole (1.0 eq).
-
Dissolve the starting material in anhydrous Dimethyl sulfoxide (DMSO).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water. Ensure all glassware is dry.
-
Allow the mixture to stir at 0°C for 1 hour. The formation of the sodium salt of the benzimidazole can be observed.
Step 2: Alkylation
-
To the suspension, add Benzyl bromide (1.2 eq) dropwise via a syringe. Benzyl bromide is a lachrymator; handle in a fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Purification
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water. This will cause the product to precipitate.
-
Collect the precipitated solid via vacuum filtration.
-
Wash the solid with cold water to remove any remaining DMSO and salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.
Reactivity Profile
The synthetic utility of this compound stems from the reactivity of the chlorine atom at the C2 position. This position is electron-deficient and readily undergoes nucleophilic aromatic substitution with a wide range of nucleophiles, including amines, thiols, and alcohols.[5] This reactivity allows for the facile introduction of diverse functional groups, making it a valuable building block for creating libraries of compounds for drug screening.[5]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis and diversification of the target compound.
Applications in Drug Discovery
The this compound scaffold is a cornerstone in the development of targeted therapeutics due to its versatile reactivity and structural similarity to biological purines.
A. Synthesis of Selective TRPC5 Inhibitors
A significant application of this compound is in the synthesis of selective inhibitors for the Transient Receptor Potential Cation Channel 5 (TRPC5).[5] The TRPC5 channel has been identified as a potential therapeutic target for chronic kidney disease (CKD), as its inhibition can prevent and reverse podocyte injury.[3][5]
In this context, this compound serves as the key electrophile. It is reacted with various nucleophilic amines, often under microwave heating conditions, to rapidly generate a library of N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines.[5] This synthetic strategy led to the discovery of AC1903, a potent and selective TRPC5 inhibitor that has shown efficacy in animal models of CKD.[5][6]
B. Precursor for Anticancer Agents via PI3K/Akt/mTOR Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] Benzimidazole derivatives have been developed as potent inhibitors of this pathway, acting as dual PI3K/mTOR inhibitors.[7]
The 2-chlorobenzimidazole core, from which the title compound is derived, is a common starting point for these inhibitors. The chlorine atom allows for coupling with other heterocyclic systems or functional groups necessary for binding to the kinase domains of PI3K and mTOR.[7] By blocking these critical nodes, the downstream signaling cascade is halted, leading to decreased cancer cell proliferation and survival.[8]
PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzimidazole derivatives.
Safety and Handling
-
Precursor Hazards: The starting material, 2-chlorobenzimidazole, is classified as a substance that causes skin, eye, and respiratory irritation.
-
Reagent Hazards: Benzyl bromide is a lachrymator and corrosive. Sodium hydride is highly reactive with water and can ignite upon contact with moisture.
-
General Precautions: It is recommended to handle this compound with standard laboratory safety protocols. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a highly valuable and synthetically versatile building block in modern medicinal chemistry. Its well-defined reactivity at the C2 position allows for systematic structural modifications, enabling the exploration of vast chemical space. Its demonstrated role in the synthesis of potent and selective modulators of key biological targets, such as TRPC5 channels and the PI3K/Akt/mTOR pathway, underscores its importance for researchers and professionals in drug development. Future investigations will likely continue to expand its utility in creating novel therapeutics for a range of diseases.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzyl-2-chloro-1H-benzo[d]imidazole CAS number and molecular weight
This guide provides a comprehensive technical overview of 1-Benzyl-2-chloro-1H-benzo[d]imidazole, a key intermediate in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.
Core Compound Identification and Properties
This compound is a derivative of benzimidazole, a heterocyclic aromatic compound. The presence of a benzyl group at the N-1 position and a chlorine atom at the C-2 position makes it a versatile building block for the synthesis of more complex molecules. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, making this compound a valuable precursor for introducing a wide array of functional groups onto the benzimidazole scaffold.
Table 1: Chemical and Physical Properties
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| CAS Number | Not explicitly assigned; often cataloged under precursors. | Inferred from literature |
| Molecular Formula | C₁₄H₁₁ClN₂ | Calculated |
| Molecular Weight | 242.71 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature. | Inferred from related compounds[1] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |
Synthesis and Mechanism
The most direct and common synthesis of this compound is through the N-alkylation of 2-chlorobenzimidazole with benzyl chloride.[2] This reaction is a classic example of a nucleophilic substitution (SN2) reaction.
Underlying Principle:
The nitrogen atom at the 1-position of the 2-chlorobenzimidazole ring acts as a nucleophile. The reaction is typically carried out in the presence of a base, which deprotonates this nitrogen, enhancing its nucleophilicity. The deprotonated benzimidazole then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the N-C bond.
Caption: Synthesis workflow of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the N-alkylation of benzimidazoles.[1]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzimidazole (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents, handle with extreme care), portion-wise to the stirred solution at room temperature. If using NaH, the reaction is typically cooled to 0 °C.
-
Addition of Alkylating Agent: To the resulting suspension, add benzyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature or gently heat (e.g., to 60-80 °C) to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is the solvent, pour the mixture into ice-water and extract the product with an organic solvent like ethyl acetate. If acetonitrile is used, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The primary utility of this compound in synthetic chemistry stems from the reactivity of the C2-chloro substituent. This position is electron-deficient and readily undergoes nucleophilic aromatic substitution (SNAr) reactions.[3]
Nucleophilic Aromatic Substitution (SNAr):
The presence of the electron-withdrawing nitrogen atoms in the imidazole ring facilitates the attack of nucleophiles at the C2 position. A wide range of nucleophiles can be employed to displace the chloride, leading to a diverse library of 2-substituted benzimidazole derivatives.
Common Nucleophiles and Resulting Products:
-
Amines (R-NH₂): Reaction with primary or secondary amines yields 2-amino-1-benzylbenzimidazole derivatives. These are of significant interest in medicinal chemistry.[4]
-
Alcohols/Alkoxides (R-OH/R-O⁻): In the presence of a strong base, alcohols or alkoxides can displace the chloride to form 2-alkoxy-1-benzylbenzimidazoles.
-
Thiols/Thiolates (R-SH/R-S⁻): Thiols react to form 2-thioether-1-benzylbenzimidazole derivatives.
Caption: Reactivity of this compound.
Applications in Research and Drug Development
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[5] this compound serves as a crucial intermediate for accessing novel benzimidazole derivatives with a wide range of therapeutic applications.
-
Anticancer Agents: Many 2-substituted benzimidazoles exhibit potent anticancer activity by targeting various cellular pathways, including microtubule dynamics and protein kinases.[6]
-
Antimicrobial Agents: The benzimidazole core is found in several antifungal and antibacterial drugs. Derivatives synthesized from this compound can be screened for their efficacy against various pathogens.[7]
-
Kinase Inhibitors: The ability to easily diversify the 2-position allows for the generation of libraries of compounds for screening against various kinases. For example, derivatives of 1-benzyl-2-amino-benzimidazoles have been identified as selective inhibitors of the TRPC5 ion channel, which is a target for treating chronic kidney disease.[4]
-
Anti-inflammatory and Analgesic Agents: Certain 1,2-disubstituted benzimidazoles have demonstrated significant anti-inflammatory and analgesic properties.[6][8]
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.7-7.8 | d | 1H | Ar-H (Benzimidazole) | Proton on the benzimidazole ring adjacent to the N-benzyl group. |
| ~ 7.2-7.4 | m | 8H | Ar-H (Benzimidazole & Benzyl) | Overlapping signals from the remaining protons of the benzimidazole and benzyl rings. |
| ~ 5.4 | s | 2H | -CH₂- (Benzylic) | Characteristic singlet for the benzylic methylene protons. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150-155 | C2 (C-Cl) |
| ~ 140-145 | C7a |
| ~ 135-140 | C3a |
| ~ 135-138 | Quaternary C of Benzyl ring |
| ~ 125-130 | CH of Benzyl ring |
| ~ 120-125 | CH of Benzimidazole ring |
| ~ 110-115 | CH of Benzimidazole ring |
| ~ 48-52 | -CH₂- (Benzylic) |
Safety and Handling
As with any chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: The compound is likely to be an irritant. In case of contact, wash the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a synthetically valuable intermediate. Its straightforward synthesis and the high reactivity of the 2-chloro group towards nucleophilic substitution make it an essential tool for the development of novel benzimidazole-based compounds. The diverse pharmacological activities associated with the benzimidazole scaffold ensure that this compound will continue to be of significant interest to researchers in medicinal chemistry and drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-Chlorobenzimidazole 98 4857-06-1 [sigmaaldrich.com]
- 3. longdom.org [longdom.org]
- 4. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Synthesis and analgesic activity of some 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and characterization of 1-Benzyl-2-chloro-1H-benzo[d]imidazole
An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-2-chloro-1H-benzo[d]imidazole
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound. This versatile heterocyclic compound serves as a pivotal intermediate in the development of novel therapeutic agents, owing to the strategic placement of its benzyl and chloro functional groups. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a thorough analysis of characterization data. We will explore the causality behind experimental choices, ensuring a reproducible and scalable synthetic strategy, and highlight the compound's utility in constructing pharmacologically active molecules.
Introduction: The Strategic Importance of this compound
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its structural resemblance to endogenous purines enables it to interact with a wide array of biological targets.[1] The title compound, this compound, is a strategically modified derivative designed for synthetic utility.
-
The Benzimidazole Core: Provides a robust and planar heterocyclic system with opportunities for substitution at multiple positions.
-
The 2-Chloro Group: Functions as an excellent leaving group, activating the C2 position for nucleophilic substitution and metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities to modulate biological activity.[1][4]
-
The 1-Benzyl Group: The benzyl moiety serves multiple purposes. It protects the N1 position of the imidazole ring, preventing unwanted side reactions. Furthermore, its lipophilic nature can enhance the solubility of the molecule in organic solvents and influence the pharmacokinetic properties of downstream products.
This compound is not typically an end-product but rather a crucial building block. It is extensively used in the synthesis of potent bioactive molecules, including selective inhibitors of the Transient Receptor Potential Cation Channel 5 (TRPC5) for treating chronic kidney disease, and various anticancer agents.[1][5][6] This guide provides the foundational knowledge required to synthesize, purify, and characterize this key intermediate with confidence.
Synthesis: A Step-by-Step Protocol and Mechanistic Rationale
The most reliable and common route to this compound is the N-alkylation of 2-chlorobenzimidazole with benzyl bromide. This is a classic nucleophilic substitution reaction.
Overall Synthetic Workflow
The synthesis proceeds via the deprotonation of 2-chlorobenzimidazole to form a potent nucleophile, which then attacks the electrophilic benzyl bromide.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Page loading... [guidechem.com]
- 5. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1-Benzyl-2-chloro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the spectroscopic characterization of 1-Benzyl-2-chloro-1H-benzo[d]imidazole, a molecule of interest in medicinal chemistry. Following a comprehensive search of available scientific literature and spectral databases, a complete, experimentally verified dataset for this compound could not be located. This guide, therefore, provides a detailed protocol for its synthesis and a predictive analysis of its expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This analysis is grounded in the established spectral data of closely related benzimidazole analogues, offering a robust theoretical framework for researchers actively working with this compound.
Introduction: The Benzimidazole Scaffold and the Target Molecule
Benzimidazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitution pattern on the benzimidazole core is critical in defining its pharmacological profile. This compound is a member of this important class of heterocyclic compounds. The presence of a benzyl group at the N-1 position and a chloro group at the C-2 position is anticipated to significantly influence its chemical reactivity and biological interactions.
Accurate structural elucidation through spectroscopic methods is a fundamental prerequisite for any further investigation in drug discovery and development. This guide aims to provide the necessary foundational information for researchers to synthesize and characterize this specific molecule.
Synthesis of this compound
The synthesis of this compound can be achieved via the N-alkylation of 2-chlorobenzimidazole with benzyl chloride. This is a standard and effective method for the preparation of N-substituted benzimidazoles.
Experimental Protocol: N-Alkylation of 2-chlorobenzimidazole
Materials:
-
2-chlorobenzimidazole
-
Benzyl chloride
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous Dimethylformamide (DMF) or a similar polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chlorobenzimidazole (1 equivalent) in anhydrous DMF.
-
To this suspension, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the benzimidazole nitrogen.
-
Cool the reaction mixture back to 0 °C and add benzyl chloride (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Predicted Spectroscopic Data
The following sections provide a predictive analysis of the NMR, IR, and Mass spectra of this compound based on the known spectral data of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are discussed below.
3.1.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the benzimidazole core and the benzyl substituent.
-
Benzyl Protons:
-
A singlet for the methylene protons (-CH₂-) is expected, likely in the range of δ 5.3-5.5 ppm . This region is characteristic of benzylic protons attached to a nitrogen atom.
-
A multiplet or a series of multiplets for the five protons of the phenyl ring of the benzyl group will appear in the aromatic region, typically between δ 7.2-7.4 ppm .
-
-
Benzimidazole Protons:
-
The four protons on the benzene ring of the benzimidazole moiety will resonate in the aromatic region, likely between δ 7.1-7.8 ppm . The exact chemical shifts and coupling patterns will depend on the electronic environment, but a pair of multiplets, each integrating to two protons, is expected.
-
3.1.2. Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Benzylic Carbon: The methylene carbon (-CH₂-) is expected to appear in the range of δ 48-50 ppm .
-
Benzimidazole Carbons:
-
The chlorinated carbon at the C-2 position is anticipated to be significantly downfield, likely in the range of δ 140-145 ppm .
-
The other carbons of the benzimidazole ring will appear in the aromatic region, typically between δ 110-140 ppm .
-
-
Benzyl Phenyl Carbons: The carbons of the benzyl group's phenyl ring will resonate in the aromatic region, generally between δ 125-138 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 2950-2850 | Aliphatic C-H Stretch (CH₂) | Medium to Weak |
| 1620-1580 | C=N Stretch (Imidazole) | Medium |
| 1500-1400 | C=C Aromatic Ring Stretch | Strong |
| 750-700 | C-Cl Stretch | Medium to Strong |
| 770-730 & 710-690 | C-H Out-of-plane Bend (Aromatic) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Predicted Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₄H₁₁ClN₂) is 242.71 g/mol . The mass spectrum should show a molecular ion peak at m/z 242 . Due to the presence of the chlorine isotope ³⁷Cl, an M+2 peak at m/z 244 with an intensity of approximately one-third of the M⁺ peak is expected.
-
Major Fragmentation Pathways:
-
A primary fragmentation is the loss of the benzyl group, leading to a fragment at m/z 91 (tropylium ion).
-
Loss of a chlorine radical from the molecular ion would result in a fragment at m/z 207 .
-
Cleavage of the benzimidazole ring can also occur, leading to various smaller fragments.
-
Conclusion
Biological activities of 1-Benzyl-2-chloro-1H-benzo[d]imidazole derivatives
An In-Depth Technical Guide to the Biological Activities of 1-Benzyl-2-chloro-1H-benzo[d]imidazole Derivatives
Foreword for the Researcher
The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry. Its structural resemblance to naturally occurring purine nucleosides allows it to readily interact with a multitude of biological targets, making it a cornerstone in the development of novel therapeutic agents.[1] This guide focuses on a specific, highly versatile intermediate and its derivatives: this compound. The introduction of a benzyl group at the N-1 position and a reactive chloro group at the C-2 position creates a powerful template for synthesizing libraries of compounds with diverse and potent biological activities.
As a senior application scientist, my objective is not merely to present data, but to provide a cohesive narrative that illuminates the scientific rationale behind the synthesis, evaluation, and mechanism of action of these compounds. This document is structured to guide researchers through the foundational chemistry, key biological applications, and the experimental methodologies required to explore this promising class of molecules.
The Synthetic Keystone: Accessing the this compound Scaffold
The versatility of the this compound core stems from the reactivity of the 2-chloro substituent, which can be readily displaced by various nucleophiles (amines, thiols, etc.) to generate a diverse array of derivatives. The synthesis of this key intermediate is a critical first step.
Synthesis Pathway Rationale
A common and efficient route involves a two-step process: first, the formation of the 2-chlorobenzimidazole ring, followed by N-benzylation. This sequence is often preferred because it avoids potential side reactions and allows for better control over the final product.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis adapted from established methodologies.[2]
Step 1: Synthesis of 2-Chloro-1H-benzo[d]imidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxybenzimidazole (1 equivalent) with an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents).
-
Reagent Addition: Cautiously add phosphorus pentachloride (PCl₅, ~1.1 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to 90-100 °C and maintain reflux for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate.
-
Neutralization & Isolation: Neutralize the solution with a suitable base (e.g., concentrated ammonia solution or NaOH solution) to a pH of approximately 7-8. Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
Step 2: N-Benzylation to Yield this compound
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Chloro-1H-benzo[d]imidazole (1 equivalent) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, ~1.5 equivalents) or sodium hydride (NaH, ~1.2 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Alkylation: Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the suspension.
-
Reaction: Stir the mixture at room temperature (or gently heat to 50-60 °C) for 12-24 hours, monitoring progress by TLC.
-
Isolation: Once the reaction is complete, pour the mixture into ice water to precipitate the product. Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Diagram of the Synthesis Workflow
Caption: General synthetic route to the target scaffold.
Anticancer Activities: A Multi-Pronged Assault on Malignancy
Benzimidazole derivatives have emerged as highly promising anticancer agents due to their ability to target multiple pathways involved in cancer progression.[3][4] The 1-benzyl-2-substituted framework is particularly effective, demonstrating cytotoxicity against a wide range of human cancer cell lines.[5]
Core Mechanisms of Action
The anticancer properties of these derivatives are not attributed to a single mode of action but rather a combination of mechanisms that collectively lead to the inhibition of cell proliferation and induction of cell death.[4][6]
-
Disruption of Microtubule Dynamics: A primary and well-established mechanism is the inhibition of tubulin polymerization.[3][4] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, which is essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[4]
-
Induction of Apoptosis: These derivatives can induce programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] They can modulate the expression of key apoptotic proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the release of cytochrome c from mitochondria and the activation of caspases.[3]
-
Kinase Inhibition: Many signaling pathways that are hyperactive in cancer cells, such as the PI3K/AKT and MAPK pathways, are driven by kinases. Certain benzimidazole derivatives can inhibit the activity of these oncogenic kinases, thereby blocking downstream signals that promote cell proliferation and survival.[3]
-
Inhibition of Topoisomerases: DNA topoisomerases are crucial enzymes for DNA replication and transcription. Some benzimidazole derivatives can interfere with these enzymes, leading to DNA damage and cell death.[5][7]
Signaling Pathway for Apoptosis Induction
Caption: Key mechanisms of anticancer action.
In Vitro Anticancer Activity Data
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values. The table below summarizes representative data for benzimidazole derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |
| 1,2-disubstituted Benzimidazole | HeLa (Cervical) | 39.7 | [8] |
| 1,2-disubstituted Benzimidazole | A549 (Lung) | 48.2 | [8] |
| Substituted Benzimidazole (3e) | HOP-92 (Lung) | 0.19 | [5] |
| Bis-benzimidazole (12b) | 60-cell line panel | 0.16 - 3.6 | [7] |
| Benzimidazolium Salt | DLD-1 (Colon) | 15.56 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[8][10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value using appropriate software.[10]
Antimicrobial and Antifungal Activities
The benzimidazole scaffold is a component of several clinically used anthelmintic drugs and also serves as a template for potent antibacterial and antifungal agents.[1][11] Derivatives of this compound have been explored for their broad-spectrum antimicrobial properties.[12]
Mechanism of Antimicrobial Action
The antimicrobial effects of benzimidazoles are varied. In fungi, a key mechanism is the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[1] In bacteria, these compounds can interfere with various cellular processes, including DNA synthesis and enzymatic activities. The specific mechanism often depends on the substituents attached to the benzimidazole core.
Spectrum of Activity
Studies have shown that derivatives can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as various fungal strains.[12][13] Some compounds have displayed activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin.[12]
| Compound Class | Microorganism | Activity (MIC, µg/mL) | Reference |
| Benzimidazole-Thiadiazole Hybrid | S. aureus | 32 | [13] |
| Benzimidazole-Thiadiazole Hybrid | P. aeruginosa | 32 | [13] |
| 2-substituted Benzimidazoles | Various Fungi | Good to Excellent | [11] |
| 5-halobenzimidazole derivatives | MRSA | Comparable to Ciprofloxacin | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).
-
Inoculation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Dilute this suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for MIC Determination
Caption: Steps for determining Minimum Inhibitory Concentration.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is crucial for rational drug design. For 1-benzyl-2-substituted-benzimidazoles, several key SAR trends have been observed:
-
N-1 Position: The benzyl group at the N-1 position often enhances lipophilicity, which can improve cell membrane penetration and overall activity. Substitutions on the benzyl ring itself can fine-tune this activity.
-
C-2 Position: This is the most critical position for diversification. The nature of the substituent introduced by displacing the chloro group dramatically influences the type and potency of the biological activity. For instance, incorporating amine or thiol-containing heterocycles can lead to potent antimicrobial or anticancer agents.[12]
-
C-5/C-6 Positions: Substitution on the benzene ring of the benzimidazole core also modulates activity. Electron-withdrawing groups like chloro or nitro at the C-5 or C-6 position have been shown to enhance the antimicrobial and anticancer efficacy of some derivatives.[14]
Conclusion and Future Directions
The this compound scaffold is a validated and highly valuable starting point for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, most notably potent anticancer and antimicrobial effects, driven by their ability to engage with multiple cellular targets.
Future research should focus on:
-
Lead Optimization: Systematically exploring the structure-activity relationships to design derivatives with enhanced potency and selectivity.
-
Mechanism Elucidation: Deeper investigation into the specific molecular targets to better understand the pathways being modulated.
-
In Vivo Studies: Progressing the most promising in vitro candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[8][10]
-
Hybrid Molecules: Conjugating the benzimidazole scaffold with other known pharmacophores to create hybrid molecules with synergistic or dual-action therapeutic effects.[4][15]
The chemical tractability and proven biological potential of these compounds ensure that they will remain an active and fruitful area of investigation for researchers in drug discovery.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acu.edu.in [acu.edu.in]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 1-Benzyl-2-chloro-1H-benzo[d]imidazole: A Technical Guide for Drug Discovery Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant therapeutic agents.[1] This technical guide focuses on a specific, yet relatively underexplored derivative, 1-Benzyl-2-chloro-1H-benzo[d]imidazole . While direct extensive research on this particular molecule is emerging, its structural features suggest a strong potential for significant biological activity. This document serves as a comprehensive resource for researchers and drug development professionals, providing a roadmap to investigate and unlock the therapeutic applications of this promising compound. We will extrapolate from the well-established activities of related benzimidazole derivatives to propose potential therapeutic avenues in oncology, infectious diseases, and inflammatory disorders. This guide will detail the synthetic rationale, propose mechanisms of action, and provide robust, validated experimental protocols to systematically evaluate its efficacy and safety.
Introduction: The Benzimidazole Core and the Promise of this compound
Benzimidazoles, heterocyclic aromatic compounds formed by the fusion of benzene and imidazole, exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. The subject of this guide, this compound, possesses two key substituents that are hypothesized to confer significant bioactivity: a benzyl group at the N1 position and a chloro group at the C2 position. The benzyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the chloro group at the 2-position is a reactive site, making it an excellent intermediate for further chemical modifications to create a library of therapeutic candidates.
Synthetic Strategy
The synthesis of this compound is conceptually straightforward, building upon established benzimidazole chemistry. A general synthetic route is proposed below, which can be optimized for yield and purity.
Caption: Proposed synthetic pathway for this compound.
Potential Therapeutic Application: Oncology
The benzimidazole scaffold is present in several anticancer agents, and numerous derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[2][3] It is therefore a primary hypothesis that this compound will exhibit anticancer properties.
Postulated Mechanism of Action
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.
-
Kinase Inhibition: Targeting key signaling kinases involved in cancer cell proliferation and survival, such as VEGFR-2.[3]
-
Topoisomerase Inhibition: Interfering with DNA replication and repair by inhibiting topoisomerase enzymes.[4]
-
Induction of Apoptosis: Activating intrinsic and extrinsic apoptotic pathways.
The presence of the benzyl group may enhance the binding affinity of the compound to hydrophobic pockets in target proteins.
Caption: Postulated mechanisms of anticancer activity for this compound.
Experimental Workflow for Anticancer Evaluation
A systematic approach is crucial for evaluating the anticancer potential of a novel compound. The following workflow provides a comprehensive screening funnel.
Caption: Experimental workflow for the evaluation of anticancer potential.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening tool for cytotoxicity.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Parameter | Condition |
| Cell Lines | MCF-7, A549, HCT116 |
| Seeding Density | 5,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| MTT Concentration | 0.5 mg/mL |
| Wavelength | 570 nm |
Potential Therapeutic Application: Antimicrobial and Antifungal Activity
The benzimidazole nucleus is a key component of several antimicrobial and antifungal drugs.[5] The structural similarity of this compound to these established agents suggests its potential as a novel antimicrobial agent.
Postulated Mechanism of Action
The antimicrobial and antifungal activity of benzimidazoles is often attributed to:
-
Inhibition of Fungal Cell Wall Synthesis: Targeting enzymes involved in the synthesis of essential cell wall components.
-
Disruption of Microbial Cell Membranes: Altering membrane permeability and integrity.
-
Inhibition of Nucleic Acid and Protein Synthesis: Interfering with essential cellular processes.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound (stock solution in DMSO)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Grow microbial cultures overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
| Parameter | Condition |
| Bacterial Strains | S. aureus, E. coli |
| Fungal Strains | C. albicans, A. niger |
| Media | Mueller-Hinton Broth, RPMI-1640 |
| Inoculum Size | 5 x 10^5 CFU/mL |
| Incubation | 37°C (bacteria), 35°C (fungi) |
Potential Therapeutic Application: Anti-inflammatory Activity
Several benzimidazole derivatives have been reported to possess significant anti-inflammatory properties.[1][6] The potential of this compound as an anti-inflammatory agent warrants investigation.
Postulated Mechanism of Action
The anti-inflammatory effects of benzimidazoles may be mediated through:
-
Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX).
-
Modulation of Cytokine Production: Suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]
-
Inhibition of NF-κB Signaling: Blocking the activation of the NF-κB pathway, a key regulator of inflammation.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and reliable model for screening acute anti-inflammatory activity.[7]
Objective: To evaluate the in vivo anti-inflammatory effect of this compound.
Materials:
-
Wistar rats or Swiss albino mice
-
1% Carrageenan solution in saline
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. The control group receives the vehicle, and the positive control group receives indomethacin.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
| Parameter | Condition |
| Animal Model | Wistar rats (150-200g) |
| Inflammatory Agent | 1% Carrageenan |
| Test Compound Doses | 10, 25, 50 mg/kg |
| Positive Control | Indomethacin (10 mg/kg) |
| Measurement Times | 0, 1, 2, 3, 4 hours |
Pharmacokinetics and Toxicology: A Critical Next Step
While this guide focuses on the therapeutic potential, a comprehensive evaluation of the pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicological profile of this compound is imperative for its development as a clinical candidate. Preliminary in silico predictions can guide initial studies, which should be followed by in vitro and in vivo assessments.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. Based on the extensive body of research on related benzimidazole derivatives, this compound is a prime candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols detailed in this guide provide a robust framework for a systematic evaluation of its biological activities. Further derivatization of the 2-chloro position can also be explored to generate a library of compounds with potentially improved potency and selectivity. The journey from a promising molecule to a life-saving drug is long and challenging, but the scientific rationale for investigating this compound is compelling.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
An In-depth Technical Guide on the Mechanism of Action of 1-Benzyl-2-chloro-1H-benzo[d]imidazole Compounds
Foreword
The benzimidazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[4][5] This technical guide focuses specifically on the 1-benzyl-2-chloro-1H-benzo[d]imidazole framework, a substitution pattern that has garnered significant interest for its potential in targeted therapies. The presence of the benzyl group at the N-1 position and a chloro group at the C-2 position critically influences the compound's steric and electronic properties, thereby modulating its binding affinity and reactivity towards specific biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted mechanisms of action associated with this class of compounds, supported by experimental evidence and detailed protocols.
Overview of the Benzimidazole Scaffold and its Significance
Benzimidazoles are bicyclic aromatic compounds composed of a fusion between a benzene ring and an imidazole ring.[6] This core structure is a key component of vitamin B12 and has been extensively explored in drug discovery.[4][6] The versatility of the benzimidazole ring allows for substitutions at various positions, most notably at the N-1, C-2, and C-5/6 positions, which significantly impacts their pharmacological profile.[2] The introduction of a benzyl group at the N-1 position can enhance the lipophilicity and steric bulk of the molecule, potentially leading to improved cell permeability and interactions with hydrophobic pockets of target proteins.[6][7] The chloro group at the C-2 position, being an electron-withdrawing group, can modulate the electronic density of the imidazole ring and act as a leaving group in certain reactions, contributing to covalent bond formation with target residues.
Anticancer Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated potent anticancer activity through various mechanisms, primarily centered around the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the disruption of DNA integrity.
Inhibition of Topoisomerase I
Human topoisomerase I (Hu Topo I) is a crucial enzyme that relaxes DNA supercoiling during replication and transcription.[8] Its inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in cancer cells. Several 1H-benzo[d]imidazole derivatives have been identified as potent inhibitors of Hu Topo I.[8]
These compounds are believed to act as DNA minor groove-binding ligands, forming non-covalent interactions with the minor groove, particularly in AT-rich sequences.[8] This binding stabilizes the DNA-topoisomerase I cleavage complex, preventing the re-ligation of the DNA strand and leading to irreversible DNA damage. The interaction is primarily driven by hydrogen bonding, electrostatic forces, and van der Waals interactions.[8]
A standard experimental approach to evaluate the inhibitory activity of these compounds on Hu Topo I is the DNA relaxation assay.
Caption: Workflow for DNA Relaxation Assay.
Protocol: DNA Relaxation Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound at various concentrations in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization and Analysis: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA and an increase in supercoiled DNA with increasing compound concentration indicate inhibition of topoisomerase I.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Benzimidazole derivatives have been explored as inhibitors of various kinases.
The p38 mitogen-activated protein (MAP) kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Certain substituted diaryl imidazoles, a class that includes the 1-benzyl-2-phenyl-1H-imidazole scaffold, are known inhibitors of p38 MAP Kinase.[9][10] While the specific 2-chloro substitution is not explicitly detailed in the provided search results, the general principle of imidazole-based kinase inhibition is relevant.
These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The benzyl group can occupy a hydrophobic pocket, while the imidazole core forms key hydrogen bonds with the hinge region of the kinase.
Caption: Inhibition of p38 MAP Kinase Signaling.
Recent studies have shown that benzimidazole-benzylidenebenzohydrazide hybrids can act as multi-kinase inhibitors, targeting key kinases such as EGFR, HER2, and CDK2.[11] These findings suggest that the 1-benzyl-1H-benzo[d]imidazole scaffold can be a versatile platform for developing broad-spectrum anticancer agents. The inhibition of multiple kinases can lead to a more potent antitumor effect by simultaneously blocking several signaling pathways crucial for cancer cell growth and survival.[11]
Induction of Apoptosis
The ultimate outcome of the aforementioned mechanisms is often the induction of apoptosis, or programmed cell death, in cancer cells.
Studies on newly synthesized benzimidazolium salts have demonstrated their ability to induce apoptosis in colon cancer cell lines.[12][13] This is typically characterized by:
-
Increased Caspase Activity: Caspases are a family of proteases that execute the apoptotic program.
-
Cell Cycle Arrest: Compounds can cause cells to accumulate in specific phases of the cell cycle, such as G2/M, preventing cell division.[12]
-
Changes in Apoptotic Protein Expression: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[11]
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Proposed Target | Reference |
| 5b | HCC1937 | 2.6 | Not Specified | [14] |
| 11a | Various | 0.16 - 3.6 | Topoisomerase I | [8] |
| 12a | Various | 0.16 - 3.6 | Topoisomerase I | [8] |
| 12b | Various | 0.16 - 3.6 | Topoisomerase I | [8] |
| 6h | Various | 7.82 - 21.48 | EGFR, HER2, CDK2, AURKC | [11] |
| 6i | Various | 7.82 - 21.48 | EGFR, HER2, CDK2, mTOR | [11] |
Inhibition of Ion Channels: TRPC5
Beyond their anticancer properties, 1-benzyl-1H-benzo[d]imidazole-2-amines have been identified as selective inhibitors of the Transient Receptor Potential Cation Channel 5 (TRPC5).[15][16] TRPC5 is implicated in podocyte survival in the kidney, making its inhibitors potential therapeutic agents for chronic kidney disease.[15][16]
The precise mechanism of TRPC5 inhibition by these compounds is still under investigation but is believed to involve direct binding to the channel protein, leading to a conformational change that prevents ion influx. The structure-activity relationship studies have highlighted the importance of the benzimidazole scaffold and the substituents at the N-1 and C-2 positions for potent and selective inhibition.[16]
Antimicrobial Activity
The benzimidazole scaffold is also a well-established pharmacophore in antimicrobial agents. The antibacterial activity of substituted benzimidazole derivatives is thought to arise from their ability to compete with purines, which are essential building blocks for nucleic acid and protein synthesis in bacteria.[5] This competition can disrupt these vital cellular processes, leading to the inhibition of bacterial growth.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse mechanisms of action, ranging from enzyme and ion channel inhibition to the disruption of DNA integrity, underscore the rich chemical biology of this compound class. Future research should focus on elucidating the precise molecular interactions with their biological targets through structural biology studies. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their translation into clinical candidates. The continued exploration of this chemical space is likely to yield new and effective treatments for a wide range of diseases, from cancer to chronic kidney disease.
References
- 1. srrjournals.com [srrjournals.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. [PDF] Synthesis and Pharmacological Profile of Benzimidazoles | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Benzyl-2-(4-chloro-phen-yl)-4,5-di-phenyl-1H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-2-chloro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-2-chloro-1H-benzo[d]imidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] As with any novel compound in a discovery pipeline, a thorough understanding of its fundamental physicochemical properties is paramount for its effective synthesis, purification, formulation, and biological evaluation. This guide provides a comprehensive framework for assessing the solubility and stability of this molecule. While specific experimental data for this exact compound is not extensively published, this paper synthesizes information from structurally related benzimidazole and 2-chlorobenzimidazole analogues to provide robust predictive insights and detailed experimental protocols.[4][5][6] The methodologies outlined herein are designed to be self-validating, enabling researchers to generate reliable data crucial for advancing their research and development efforts.
Introduction: The Physicochemical Landscape of a Privileged Scaffold
The benzimidazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][7] Its unique electronic and structural features allow for diverse interactions with biological targets.[8] The introduction of a benzyl group at the N1-position and a chloro-substituent at the C2-position on this scaffold creates this compound, a molecule with a distinct balance of lipophilicity and reactivity.
-
The N-Benzyl Group: The addition of a non-polar benzyl group generally decreases aqueous solubility and increases solubility in non-polar organic solvents.[7][9] It can also influence the crystal packing of the solid-state material, thereby affecting its melting point and dissolution kinetics.[7]
-
The 2-Chloro Substituent: The chlorine atom at the 2-position is a key modulator of the molecule's electronic properties and, critically, its chemical stability. This position is susceptible to nucleophilic substitution, making the compound a valuable intermediate for further chemical elaboration but also introducing a potential degradation pathway.[10][11][12]
This guide will first establish a predicted solubility and stability profile based on these structural features and then provide detailed, actionable protocols for experimental validation.
Predicted Solubility Profile
The solubility of a compound is a function of its ability to interact with the solvent. For this compound, we can predict its behavior based on the principles of "like dissolves like."
The molecule possesses a polar benzimidazole core capable of hydrogen bonding and dipole-dipole interactions, and two significant non-polar moieties: the benzyl group and the benzene ring of the benzimidazole system. This dual character suggests a varied solubility profile.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | DMSO, DMF | High | These solvents can effectively solvate the polar benzimidazole core through strong dipole-dipole interactions. |
| Alcohols | Methanol, Ethanol | Moderate to High | The polar hydroxyl group can hydrogen bond with the nitrogen atoms of the benzimidazole ring, while the alkyl chain interacts favorably with the non-polar regions of the molecule.[5] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can interact well with both the polar and non-polar aspects of the molecule. Benzimidazoles often show good solubility in chlorinated solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. The non-polar benzyl group will contribute to some solubility. |
| Esters | Ethyl Acetate | Moderate | Offers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics suitable for dissolving the compound.[5] |
| Non-Polar Hydrocarbons | Hexanes, Toluene | Low | While the benzyl and benzene rings will have favorable interactions with these solvents, the polar benzimidazole core will limit overall solubility.[9] |
| Aqueous Solutions | Water, Buffers | Very Low | The large, non-polar surface area imparted by the benzyl and benzene rings will make the molecule largely insoluble in water.[9] Benzimidazoles are generally weak bases and may exhibit slightly increased solubility in acidic aqueous solutions.[7] |
Experimental Determination of Thermodynamic Solubility
The "shake-flask" method is the gold standard for determining thermodynamic solubility, providing a definitive measure of a compound's solubility at equilibrium.[6]
Protocol 3.1: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent of interest. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Equilibration: Seal the vials tightly and place them on a constant agitation device (e.g., orbital shaker or rotator) in a temperature-controlled environment (typically 25 °C or 37 °C).
-
Duration: Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). It is critical not to disturb the solid material. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
Calculation: Determine the concentration of the compound in the diluted sample from a calibration curve and then back-calculate to determine the original concentration in the saturated supernatant. This value is the thermodynamic solubility.
Diagram 1: Workflow for Shake-Flask Solubility Determination
Caption: A streamlined workflow for determining thermodynamic solubility.
Stability Profile and Degradation Pathways
The stability of this compound is critical for its storage, handling, and use in assays. The primary point of instability is the 2-chloro substituent, which is susceptible to hydrolysis. Forced degradation (or stress testing) studies are essential to identify potential degradation products and understand degradation pathways.[14][15]
Predicted Degradation Pathways
-
Hydrolysis: The most probable degradation pathway is the hydrolysis of the 2-chloro group to form 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one. This reaction can be catalyzed by both acid and base.[4] The rate of hydrolysis is expected to be pH-dependent.[16]
-
Oxidation: The benzimidazole ring can be susceptible to oxidative cleavage under harsh oxidative conditions (e.g., strong oxidizing agents like H₂O₂).[4]
-
Photodegradation: Many aromatic heterocyclic compounds are sensitive to light. Exposure to UV or high-intensity visible light could lead to the formation of various photoproducts.[4]
Diagram 2: Primary Predicted Degradation Pathway
Caption: The expected hydrolytic degradation of the target compound.
Experimental Protocol for Forced Degradation Studies
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate its breakdown.[15][17] This is a cornerstone of developing stability-indicating analytical methods.[14][18]
Protocol 5.1: Forced Degradation Stress Testing
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[4]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at the same temperature for the same duration.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.[4]
-
Thermal Degradation: Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for 48 hours.[4]
-
Photostability: Expose the solid compound and a solution to a controlled light source as per ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.[14]
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
For acid and base samples, neutralize the solution before dilution.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples alongside an unstressed control sample using a stability-indicating HPLC method. The method should be capable of resolving the parent compound from all major degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify the major degradation products. For definitive structural elucidation of unknown degradants, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.[4]
-
Analytical Methodologies
A robust analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[4][13]
Recommended HPLC Method Parameters (Starting Point)
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a versatile starting point.[19]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good separation of the parent compound from potential impurities or degradants.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 220 nm or determined by UV scan).[19]
-
Injection Volume: 10-20 µL.
This method must be validated for its intended purpose, demonstrating specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[19]
Conclusion and Best Practices
A comprehensive understanding of the solubility and stability of this compound is not merely academic; it is a practical necessity for its successful application in research and drug development. By leveraging predictive chemical principles and executing rigorous experimental protocols like the shake-flask method and forced degradation studies, researchers can generate the high-quality data needed to make informed decisions.
Key Best Practices:
-
Use High-Purity Materials: Ensure the compound and all solvents are of the highest possible purity to avoid confounding results.
-
Control Experimental Variables: Temperature, pH, and light exposure must be carefully controlled throughout all experiments.
-
Validate Analytical Methods: A well-validated, stability-indicating HPLC method is the foundation of reliable data generation.
-
Mass Balance: In stability studies, aim to account for the loss of the parent compound with the appearance of degradation products. A significant discrepancy may indicate the formation of non-UV active degradants or precipitation.[4]
-
Safe Handling: Always handle chemical compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
By adhering to these principles, researchers can confidently characterize the physicochemical profile of this compound, paving the way for its effective utilization in downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Benzyl-1H-benzimidazole Manufacturer & Supplier in China | Properties, Uses, Safety, Price | High-Quality API Intermediate [quinoline-thiophene.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. biomedres.us [biomedres.us]
- 16. Study on the hydrolysis of 2-chlorobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
The Strategic Derivatization of 1-Benzyl-2-chloro-1H-benzo[d]imidazole: A Gateway to Novel Bioactive Compounds
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile pharmacological profile.[1] Among the myriad of benzimidazole precursors, 1-Benzyl-2-chloro-1H-benzo[d]imidazole stands out as a particularly strategic starting material. The presence of a benzyl group at the N1 position often enhances lipophilicity and can introduce beneficial interactions with biological targets, while the chloro-substituent at the C2 position provides a reactive handle for a diverse array of chemical transformations. This guide delineates the synthesis of this pivotal precursor and explores its synthetic utility in generating novel compound libraries through key chemical reactions, including nucleophilic substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data on the biological activities of the resulting novel compounds, with a focus on their potential as anticancer and antimicrobial agents.
Introduction: The Benzimidazole Core and the Strategic Advantage of this compound
The benzimidazole moiety, an isostere of natural purines, has the ability to interact with a multitude of biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The derivatization of the benzimidazole core is a proven strategy for the discovery of new therapeutic agents. The subject of this guide, this compound, is a versatile intermediate that allows for systematic structural modifications at the 2-position, a critical area for modulating biological activity. The benzyl group not only influences the physicochemical properties of the final compounds but can also play a direct role in target engagement. The reactivity of the 2-chloro position makes it an excellent electrophilic partner for a variety of coupling reactions, enabling the introduction of diverse chemical functionalities.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a multi-step process that begins with the benzylation of o-phenylenediamine, followed by cyclization and chlorination. The following protocol is a robust and reproducible method for obtaining the desired starting material.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-Benzyl-o-phenylenediamine
-
To a solution of o-phenylenediamine (1.0 equiv.) in a suitable solvent such as acetonitrile, add potassium carbonate (1.2 equiv.).[3]
-
To this suspension, add benzyl chloride (1.05 equiv.).[3]
-
Heat the reaction mixture to 70°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Benzyl-o-phenylenediamine.
Step 2: Synthesis of 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one
-
Dissolve N-Benzyl-o-phenylenediamine (1.0 equiv.) in a suitable solvent like tetrahydrofuran (THF).
-
Add triphosgene (0.4 equiv.) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Step 3: Synthesis of this compound
-
To a flask containing 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one (1.0 equiv.), add phosphorus oxychloride (POCl₃) (5.0 equiv.).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried to yield this compound.
Derivatization Strategies: Gateway to Novel Chemical Entities
The 2-chloro substituent of the core scaffold is the linchpin for diversification. Its susceptibility to nucleophilic displacement and its utility in palladium-catalyzed cross-coupling reactions allow for the introduction of a wide array of functional groups.
Nucleophilic Aromatic Substitution (SNA_r)
The electron-withdrawing nature of the imidazole ring facilitates the displacement of the 2-chloro group by various nucleophiles. This is a straightforward and efficient method for introducing oxygen, sulfur, and nitrogen-based functionalities.
Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for nucleophilic substitution.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 equiv.) in anhydrous dimethylformamide (DMF), add the desired nucleophile (e.g., a substituted phenol or thiol) (1.2 equiv.) and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Heat the reaction mixture to 80-100°C and stir until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a modular approach to complex molecules.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the benzimidazole and various aryl or heteroaryl boronic acids or esters. This reaction is highly valued for its functional group tolerance and the commercial availability of a wide range of boronic acids.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).[4]
-
Add a solvent system, typically a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling the 2-chloro-benzimidazole with a wide range of primary and secondary amines. This reaction has revolutionized the synthesis of arylamines.[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).[6]
-
Evacuate and backfill the vessel with an inert gas.
-
Add a solution of this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in an anhydrous solvent like toluene.
-
Heat the reaction mixture, typically between 80-110°C, and monitor its progress.
-
After cooling, quench the reaction, and perform an aqueous workup.
-
Purify the product by column chromatography.
The Sonogashira coupling facilitates the formation of a C-C bond between the benzimidazole core and a terminal alkyne, providing access to compounds with a linear, rigid alkynyl linker. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a solvent such as triethylamine or a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.) and a copper(I) salt (e.g., CuI, 0.05 equiv.).[8]
-
Degas the reaction mixture and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Diversification via cross-coupling reactions.
Biological Evaluation: Unveiling Therapeutic Potential
The novel compounds synthesized from the this compound core can be screened for a variety of biological activities. Here, we focus on their potential as anticancer and antimicrobial agents.
Anticancer Activity
Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[9][10] Another key mechanism is the inhibition of protein kinases, such as those in the PI3K/Akt signaling pathway, which are crucial for cancer cell survival and proliferation.[11][12]
PI3K/Akt Signaling Pathway and Potential Inhibition by Benzimidazole Derivatives
Caption: PI3K/Akt pathway and potential benzimidazole inhibition.
Table 1: In Vitro Anticancer Activity of Selected 1-Benzyl-2-substituted-1H-benzo[d]imidazoles
| Compound ID | 2-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BZD-01 | 4-Methoxyphenyl | A549 (Lung) | 5.30 | [13] |
| BZD-02 | 4-Chlorophenyl | HCT116 (Colon) | 7.25 | [13] |
| BZD-03 | 3,4,5-Trimethoxyphenyl | MCF-7 (Breast) | 2.55 | [9] |
| BZD-04 | 4-(Trifluoromethyl)phenyl | SK-Mel-28 (Melanoma) | 4.17 | [10] |
| BZD-05 | N-morpholinyl | PC-3 (Prostate) | < 5.0 | [13] |
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzimidazole derivatives have shown promising activity against a range of bacteria and fungi.[1][14] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Table 2: In Vitro Antimicrobial Activity of Selected 1-Benzyl-2-substituted-1H-benzo[d]imidazoles
| Compound ID | 2-Substituent | Microorganism | MIC (µg/mL) | Reference |
| BZD-06 | 2-Hydroxyphenyl | Staphylococcus aureus | < 1.0 | [14] |
| BZD-07 | 4-Nitrophenyl | Bacillus subtilis | 12.5 | [1] |
| BZD-08 | 2-Thienyl | Escherichia coli | 128 | [15] |
| BZD-09 | 5-Bromo-1H-indol-3-yl | Candida albicans | 3.9 | [14] |
| BZD-10 | N-Piperidinyl | Aspergillus niger | 12.5 | [16] |
Characterization of Novel Compounds
The structural elucidation of newly synthesized compounds is critical for confirming their identity and purity. A combination of spectroscopic techniques is employed for this purpose.
Table 3: Spectroscopic Data for a Representative Compound: 1-Benzyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (BZD-01)
| Data Type | Description |
| ¹H NMR | δ (ppm): 7.8-7.2 (m, Ar-H), 5.4 (s, 2H, N-CH₂), 3.8 (s, 3H, O-CH₃) |
| ¹³C NMR | δ (ppm): 160.1, 151.5, 143.2, 136.5, 130.2, 129.0, 128.8, 127.6, 126.3, 122.8, 122.5, 119.8, 114.2, 110.5, 55.4, 48.3 |
| HRMS | Calculated for C₂₁H₁₈N₂O [M+H]⁺: 315.1492; Found: 315.1495 |
(Note: The provided spectroscopic data is a representative example based on similar structures and should be confirmed by experimental analysis.)[17][18][19]
Conclusion and Future Directions
This compound has been established as a highly valuable and versatile scaffold for the synthesis of novel bioactive compounds. The synthetic methodologies outlined in this guide, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, provide a robust platform for generating extensive compound libraries. The promising anticancer and antimicrobial activities observed for derivatives of this core structure underscore its significance in modern drug discovery. Future research should focus on the optimization of lead compounds through iterative structure-activity relationship (SAR) studies, in-depth mechanistic investigations, and in vivo efficacy and toxicity assessments. The continued exploration of the chemical space accessible from this privileged starting material holds great promise for the development of next-generation therapeutics.
References
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com [genscript.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-Benzyl-2-chloro-1H-benzo[d]imidazole: Physicochemical Properties and Synthetic Applications
Abstract
1-Benzyl-2-chloro-1H-benzo[d]imidazole is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, particularly the reactive chlorine atom at the 2-position, make it a valuable building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound, offering practical insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, found in numerous marketed drugs and clinical candidates.[1] Its bicyclic aromatic structure allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antihypertensive properties.[1][2] The introduction of a benzyl group at the N1-position and a chlorine atom at the C2-position of the benzimidazole core creates a molecule with distinct reactivity and lipophilicity, opening avenues for the development of novel therapeutics. Notably, derivatives of this scaffold have been investigated as selective TRPC5 inhibitors for the potential treatment of chronic kidney disease.[3]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the N-alkylation of 2-chlorobenzimidazole with benzyl bromide. This reaction is typically carried out under basic conditions to facilitate the deprotonation of the imidazole nitrogen, thereby enhancing its nucleophilicity.
Synthetic Workflow
The synthesis can be visualized as a two-step process, starting from the readily available o-phenylenediamine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the N-alkylation of benzimidazoles.[3][4]
Materials:
-
2-chlorobenzimidazole
-
Benzyl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzimidazole (1.0 equivalent) in anhydrous DMF or acetonitrile.
-
Deprotonation: To the solution, carefully add a base. If using sodium hydride (1.1 equivalents), add it portion-wise at 0 °C. If using potassium carbonate (1.2 equivalents), it can be added at room temperature.[3][4] Stir the mixture for 30 minutes to allow for complete deprotonation.
-
N-Alkylation: Slowly add benzyl bromide (1.05 equivalents) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClN₂ | - |
| Molecular Weight | 242.71 g/mol | - |
| Appearance | White to off-white solid | Inferred |
| Melting Point | Not explicitly found, but related benzimidazoles have melting points in the range of 150-250 °C.[5][6] | [5][6] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and poorly soluble in water.[7] | [7] |
| LogP (calculated) | A similar compound, 1-(4-chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole, has a calculated LogP of 4.47680, suggesting high lipophilicity.[8] | [8] |
| pKa | The benzimidazole core is weakly basic.[4] | [4] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (a singlet for the CH₂ group and multiplets for the phenyl ring) and the protons of the benzimidazole ring system.
-
¹³C NMR: The carbon NMR spectrum will display signals for the benzylic carbon, the aromatic carbons of both the benzyl and benzimidazole rings, and the C2 carbon atom bonded to chlorine.
-
IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for C-H stretching of the aromatic and methylene groups, C=N and C=C stretching vibrations of the benzimidazole ring, and the C-Cl stretching vibration.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom. Fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the benzimidazole ring.[12]
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is activated by the adjacent nitrogen atoms and the chlorine leaving group.
Nucleophilic Substitution
The chlorine atom at the 2-position is susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, alkoxides, and thiols.[18][19][20] This reactivity is fundamental to its utility as a synthetic intermediate for creating diverse libraries of benzimidazole derivatives.
Caption: Nucleophilic substitution at the C2 position.
Cross-Coupling Reactions
The C-Cl bond can also participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or amino groups at the 2-position.[4]
Stability
This compound is generally stable under standard laboratory conditions. However, it may be sensitive to strong acids and bases, and prolonged exposure to moisture should be avoided to prevent hydrolysis of the C-Cl bond.[21] The stability of the benzyl group itself is generally high, though it can be cleaved under certain reductive or oxidative conditions.[22]
Applications in Drug Discovery
The versatility of this compound as a synthetic intermediate makes it a valuable tool in the development of new therapeutic agents. By modifying the substituent at the 2-position, researchers can explore a vast chemical space to identify compounds with desired biological activities.
-
TRPC5 Inhibitors: As previously mentioned, derivatives of this scaffold have been synthesized and evaluated as inhibitors of the TRPC5 ion channel, which is implicated in chronic kidney disease.[3]
-
Anticancer Agents: The benzimidazole core is a common feature in many anticancer agents.[23] The ability to introduce a wide range of functional groups at the 2-position allows for the design of molecules that can target various cancer-related pathways.
-
Antimicrobial Agents: Benzimidazole derivatives have a long history of use as antimicrobial agents.[10] The 1-benzyl-2-chloro precursor provides a convenient starting point for the synthesis of novel antibacterial and antifungal compounds.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, well-defined reactivity, and the biological relevance of its derivatives make it an attractive scaffold for medicinal chemists. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, and applications, offering a valuable resource for researchers working to develop the next generation of benzimidazole-based therapeutics.
References
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS#:7189-18-6 | 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole | Chemsrc [chemsrc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 1-Benzyl-2-phenylbenzimidazole | C20H16N2 | CID 1221687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 19. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part III. Preparation of 2-alkoxybenzimidazoles from 2-chloro-1-isopropenylbenzimidazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 20. 574. Nucleophilic substitution reactions of-2-chlorobenzimidazoles. Part II. Formation of benzimidazoline-2-thiones and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 21. nbinno.com [nbinno.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic protocol for 1-Benzyl-2-chloro-1H-benzo[d]imidazole
An Application Note for the Synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole
Abstract
This compound is a highly valuable heterocyclic intermediate in medicinal chemistry and materials science. Its utility stems from the reactivity of the 2-chloro substituent, which allows for facile nucleophilic substitution, enabling the synthesis of diverse libraries of functionalized benzimidazole derivatives.[1][2] Benzimidazoles are a privileged scaffold, forming the core of numerous pharmacologically active agents with applications as anticancer, antiviral, and antimicrobial agents.[1][2][3] This document provides a detailed, two-step protocol for the synthesis of this key building block, starting from commercially available 1H-benzo[d]imidazol-2(3H)-one. The protocol emphasizes experimental causality, safety, and process validation to ensure reliable and reproducible outcomes for researchers in drug discovery and organic synthesis.
Overall Reaction Scheme
The synthesis is performed in two distinct stages: (1) N-alkylation of the benzimidazolone core with benzyl chloride, followed by (2) chlorination of the resulting intermediate using phosphorus oxychloride (POCl₃).
References
The Versatile Synthon: Application Notes and Protocols for 1-Benzyl-2-chloro-1H-benzo[d]imidazole in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its structural resemblance to endogenous purines and its ability to engage in a multitude of biological interactions.[1] Within this esteemed class of heterocycles, 1-Benzyl-2-chloro-1H-benzo[d]imidazole has emerged as a particularly valuable and versatile building block. Its strategic design, featuring a protective benzyl group on one nitrogen and a reactive chloro group at the electron-deficient C2 position, renders it an ideal substrate for a wide array of synthetic transformations. The benzyl group not only prevents unwanted side reactions at the N1 position but also enhances the solubility of the molecule in common organic solvents. The chloro substituent at the C2 position, activated by the adjacent nitrogen atoms, serves as an excellent leaving group for both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in organic synthesis. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and present data in a clear, accessible format to empower your research endeavors.
Synthesis of the Core Synthon: this compound
The preparation of this compound is a critical first step, and various methods have been developed to achieve this transformation efficiently. A common and reliable approach involves the benzylation of the readily available 2-chlorobenzimidazole. The choice of base and solvent is crucial to ensure selective N-benzylation and high yields.
Protocol 1: Synthesis of this compound
This protocol details a robust method for the synthesis of the title compound from 2-chlorobenzimidazole and benzyl chloride.
Reaction Scheme:
References
Application Note: Strategic Synthesis of Potent and Selective TRPC5 Inhibitors Using a 1-Benzyl-2-chloro-1H-benzo[d]imidazole Scaffold
For correspondence: --INVALID-LINK--
Abstract
The Transient Receptor Potential Canonical 5 (TRPC5) ion channel has emerged as a critical therapeutic target for a range of pathologies, including chronic kidney disease, cardiovascular disorders, and neurological conditions.[1][2][3][4] This application note provides a detailed guide for researchers and drug development professionals on the synthesis and evaluation of TRPC5 inhibitors derived from a versatile benzimidazole core. We present a robust, modular synthetic strategy starting from the key intermediate, 1-Benzyl-2-chloro-1H-benzo[d]imidazole, enabling the systematic exploration of the chemical space and structure-activity relationships (SAR). Detailed, field-proven protocols for chemical synthesis and subsequent biological validation are provided to empower research teams to accelerate their TRPC5-targeted drug discovery programs.
Introduction: The Therapeutic Promise of TRPC5 Inhibition
TRPC5 is a non-selective cation channel with variable permeability to Ca2+ that is implicated in a multitude of cellular processes.[2][5] Its expression in podocytes, endothelial cells, and various brain regions underscores its role in diverse physiological and pathophysiological states.[1][2][6] Dysregulation of TRPC5 activity is linked to podocyte injury in focal segmental glomerulosclerosis (FSGS), cardiac hypertrophy, and neuronal excitotoxicity.[5][6][7][8] Consequently, the development of potent and selective small-molecule inhibitors of TRPC5 represents a promising therapeutic avenue.[7][9]
The benzimidazole scaffold has proven to be a privileged structure in medicinal chemistry, and recent explorations have identified it as a highly effective core for TRPC5 inhibition.[10][11][12] This guide focuses on a synthetic pathway that utilizes this compound as a pivotal intermediate. This approach offers a convergent and highly adaptable method for generating extensive libraries of N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines for SAR studies.[11]
The Synthetic Strategy: A Modular Approach
The core synthetic strategy involves a two-step process that allows for diversification at two key positions of the benzimidazole scaffold, crucial for tuning potency, selectivity, and pharmacokinetic properties.
-
N-Alkylation: The commercially available 2-chloro-1H-benzo[d]imidazole is first N-alkylated using a substituted benzyl bromide. This step introduces the "southern" benzyl moiety, where modifications can probe interactions with specific sub-pockets of the TRPC5 channel.[10][11]
-
Nucleophilic Aromatic Substitution (SNAr): The resulting this compound intermediate then undergoes a nucleophilic substitution reaction with a diverse range of primary or secondary amines. This reaction, often facilitated by microwave heating, installs the "northern" amine-containing fragment at the C2 position of the benzimidazole core.[10][11][13]
This modularity is a key advantage, allowing for the rapid generation of analogs to build a comprehensive understanding of the structure-activity relationship.
Diagram: Synthetic Workflow for Benzimidazole-Based TRPC5 Inhibitors
Caption: A streamlined workflow for the synthesis and evaluation of TRPC5 inhibitors.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory personnel. All operations should be performed in a suitable fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of this compound (Intermediate)
This protocol describes the N-benzylation of 2-chloro-1H-benzo[d]imidazole. The causality behind this step is to protect the N-H proton and introduce a key pharmacophoric element. Sodium hydride (NaH) is used as a strong base to deprotonate the imidazole nitrogen, creating a potent nucleophile that readily attacks the electrophilic benzyl bromide.[13]
Materials:
-
2-chloro-1H-benzo[d]imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ice-cold deionized water
-
Round bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Setup: Place a magnetic stir bar in a clean, dry round bottom flask and purge with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add 2-chloro-1H-benzo[d]imidazole (1.0 eq). Dissolve the starting material in anhydrous DMSO (approx. 6 mL per gram of benzimidazole).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 1.5 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Activation: Stir the resulting suspension at 0 °C for 1 hour. The formation of the sodium salt of the benzimidazole should be observed.
-
Alkylation: Slowly add benzyl bromide (1.2 eq) to the suspension at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.[13]
-
Work-up: Quench the reaction by slowly adding ice-cold water. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual DMSO and salts.
-
Drying: Dry the isolated solid under vacuum to yield this compound, which can be used in the next step without further purification if purity is sufficient, or recrystallized from ethanol if necessary.
Protocol 3.2: Synthesis of N-substituted-1-benzyl-1H-benzo[d]imidazol-2-amines (Final Products)
This step involves a nucleophilic aromatic substitution, where the chlorine atom at the C2 position is displaced by an amine.[14] Microwave irradiation is employed to significantly accelerate the reaction, reducing reaction times from hours to minutes compared to conventional heating.[10][11][13]
Materials:
-
This compound (from Protocol 3.1)
-
Selected primary or secondary amine (e.g., furfurylamine, pyrrolidine)
-
Microwave synthesis vials and instrument
-
Solvents for purification (e.g., ethyl acetate, hexane, methanol, dichloromethane)
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq) and the desired amine (2-3 eq). The reaction can often be run neat (without solvent).[11]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 200 °C and hold for 30 minutes.[10][11] Note: Optimal conditions may vary depending on the amine used. Monitor the reaction by TLC or LC-MS.
-
Purification: After cooling, the crude product can be purified. The choice of purification method depends on the properties of the final compound.
-
Flash Chromatography: Dissolve the crude mixture in a minimal amount of dichloromethane and purify using silica gel chromatography with an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
Preparative HPLC: For more polar compounds or to achieve higher purity, reversed-phase preparative HPLC is recommended.[13]
-
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Biological Evaluation: Assessing TRPC5 Inhibition
Once a library of compounds is synthesized, a tiered screening approach is employed to identify potent and selective inhibitors.
Diagram: TRPC5 Inhibitor Screening Cascade
Caption: A hierarchical workflow for identifying and characterizing TRPC5 inhibitors.
Protocol 4.1: Primary Screening using a Fluorescence-Based Ca2+ Influx Assay
High-throughput screening (HTS) is performed using a fluorescence-based assay to measure changes in intracellular Ca2+ or membrane potential.[7][15] This allows for the rapid assessment of a large number of compounds.
Methodology:
-
Cell Culture: Use a stable cell line overexpressing human TRPC5 (e.g., HEK293).[3][15] Culture cells in 96-well or 384-well plates.
-
Dye Loading: Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) or a membrane potential-sensitive dye (FMP).[15]
-
Compound Addition: Add the synthesized compounds at a fixed concentration (e.g., 3-10 µM) to the wells.[11]
-
Channel Activation: Induce TRPC5 channel activation. This can be achieved through various methods, such as stimulation of co-expressed Gq/11-coupled receptors.[6]
-
Signal Detection: Measure the fluorescence signal using a kinetic imaging plate reader (e.g., FLIPR, FDSS).[7][15] A reduction in the fluorescence signal in the presence of the compound indicates potential inhibition of TRPC5.
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive and negative controls (e.g., a known inhibitor and DMSO vehicle).[11]
Protocol 4.2: IC50 Determination and Electrophysiological Confirmation
Compounds that show significant activity in the primary screen ('hits') are advanced for further characterization.
-
IC50 Determination: Perform dose-response experiments using the same fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) value for each hit compound.[11]
-
Electrophysiology: The gold-standard validation is direct measurement of ion channel currents using patch-clamp electrophysiology.[9] High-throughput automated patch-clamp systems (e.g., SyncroPatch, Qpatch) are ideal for these studies.[7][10][11]
-
Record whole-cell TRPC5 currents from TRPC5-expressing cells.
-
Apply the test compound at various concentrations to determine its effect on the current amplitude.
-
This method confirms direct channel blockade and provides a more accurate measure of potency.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the benzimidazole scaffold has yielded critical insights for designing improved inhibitors.
| Position Modified | Favorable Substituents | Impact on Activity | Reference |
| C2 (Amine) | Small N-heterocycles (e.g., pyrrolidine), Furfurylamine | Generally well-tolerated; can significantly influence potency and metabolic stability. Pyrrolidine often shows improved activity. | [10][11] |
| N1 (Benzyl) | Phenyl, 4-Fluorophenyl, 4-Chlorophenyl | Substitution on the phenyl ring is tolerated. Electron-withdrawing groups can enhance potency. | [11][16] |
| Benzimidazole Core | 5,6-dimethyl, 5-Chloro | Substitutions on the core benzimidazole ring are tolerated and can be used to fine-tune properties. | [10][17] |
Key Finding: The discovery of AC1903, a potent and selective TRPC5 inhibitor, highlights the success of this synthetic approach. AC1903 features a 1-benzyl group and a 2-(furan-2-ylmethyl)amino substituent and has demonstrated efficacy in animal models of chronic kidney disease.[4][11]
Conclusion
The synthetic route commencing with this compound provides a powerful and versatile platform for the discovery of novel TRPC5 inhibitors. The detailed protocols and strategic workflow presented in this application note offer a comprehensive guide for researchers to efficiently synthesize, screen, and optimize benzimidazole-based compounds. This systematic approach is instrumental in advancing the development of next-generation therapeutics targeting TRPC5-mediated diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TRPC5 in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potential novel TRPC5 inhibitors by virtual screening and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. Frontiers | Contribution of TRPC Channels in Neuronal Excitotoxicity Associated With Neurodegenerative Disease and Ischemic Stroke [frontiersin.org]
- 7. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-benzylation of 2-chlorobenzimidazole
Introduction: The Significance of N-Alkylated Benzimidazoles in Medicinal Chemistry
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to antiviral, antifungal, anti-ulcer, and antihypertensive properties. The strategic functionalization of the benzimidazole nucleus, particularly at the nitrogen atoms, is a pivotal approach for modulating the therapeutic efficacy and pharmacokinetic profile of these compounds. N-alkylation, specifically N-benzylation, introduces a lipophilic benzyl group that can significantly influence the molecule's interaction with biological targets. This guide provides a detailed experimental procedure for the N-benzylation of 2-chlorobenzimidazole, a versatile intermediate in the synthesis of more complex benzimidazole derivatives.
Mechanistic Insights: The Chemistry Behind N-Benzylation
The N-benzylation of 2-chlorobenzimidazole is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The reaction mechanism is underpinned by the principles of nucleophilicity, electrophilicity, and the role of the reaction medium. A comprehensive understanding of these factors is paramount for optimizing the reaction conditions and achieving a high yield of the desired product.
Tautomerism in Benzimidazoles
Benzimidazoles with a hydrogen atom on one of the nitrogen atoms exist as a dynamic equilibrium of two tautomeric forms.[2][3] In the case of the symmetrical 2-chlorobenzimidazole, these two tautomers are identical. However, this tautomerism is fundamental to understanding the nucleophilic character of the imidazole nitrogen.
The SN2 Reaction Pathway
The reaction is initiated by the deprotonation of the N-H group of 2-chlorobenzimidazole by a base, which generates a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic benzylic carbon of benzyl chloride in a concerted, single-step mechanism.[4] The nucleophile approaches the benzyl chloride from the side opposite to the leaving group (the chloride ion), leading to an inversion of configuration at the benzylic carbon.
The choice of base and solvent is critical. A suitable base must be strong enough to deprotonate the benzimidazole N-H but not so strong as to cause unwanted side reactions. The solvent plays a crucial role in solvating the ions formed during the reaction and influencing the reaction rate. Aprotic polar solvents are often preferred as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.
Experimental Workflow Overview
The overall experimental process for the N-benzylation of 2-chlorobenzimidazole can be visualized as a two-stage process: the synthesis of the 2-chlorobenzimidazole precursor, followed by the N-benzylation reaction itself.
Comparative Analysis of N-Benzylation Protocols
Several methods have been reported for the N-benzylation of 2-chlorobenzimidazole, each with its own advantages in terms of reaction conditions, yield, and environmental impact. The following table summarizes some of the key methodologies.
| Method | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | K₂CO₃ | PEG-600 | 100 | 3 h | 85 | [1] |
| Physical Grinding | K₂CO₃ | Solvent-free | Room Temp. | 10-15 min | 82 | [1] |
| Microwave Irradiation | K₂CO₃ | Solvent-free | Room Temp. | 5 min | 88 | [1] |
Detailed Experimental Protocols
Part 1: Synthesis of 2-Chlorobenzimidazole (Starting Material)
This two-step procedure outlines the synthesis of the necessary precursor, 2-chlorobenzimidazole, from commercially available reagents.
Step 1a: Synthesis of Benzimidazol-2-one
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 mole equivalent) and urea (2 mole equivalents).
-
Heat the mixture in an oil bath at 130°C. The reactants will melt and react.
-
Maintain the temperature for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. The solidified product can be triturated with hot water to remove any unreacted urea.
-
Filter the solid, wash with cold water, and dry to afford benzimidazol-2-one.
Step 1b: Synthesis of 2-Chlorobenzimidazole
-
To a round-bottom flask, add benzimidazol-2-one (1 mole equivalent) and phosphorus oxychloride (POCl₃, 2-3 mole equivalents).
-
Add a catalytic amount of phenol.
-
Heat the mixture under reflux at 110°C for 12-14 hours.[5]
-
After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.
-
The precipitate of 2-chlorobenzimidazole is collected by filtration, washed thoroughly with cold water, and dried.
Part 2: N-Benzylation of 2-Chlorobenzimidazole (Protocol A: Conventional Heating in PEG-600)
This protocol utilizes a green solvent, polyethylene glycol (PEG-600), and a mild base.
-
In a 100 mL round-bottom flask, place 2-chlorobenzimidazole (1.45 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and benzyl chloride (1.27 g, 10 mmol).[1]
-
Add PEG-600 (20 mL) to the flask.[1]
-
Heat the reaction mixture in a preheated oil bath at 100°C for 3 hours.[1]
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (approximately 50 mL) with stirring.
-
The solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it with water (2 x 10 mL).[1]
-
Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) will yield pure 1-benzyl-2-chlorobenzimidazole.
Part 3: N-Benzylation of 2-Chlorobenzimidazole (Protocol B: Physical Grinding - Solvent-Free)
This environmentally friendly protocol avoids the use of solvents.
-
In a mortar, combine 2-chlorobenzimidazole (1.45 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and benzyl chloride (1.27 g, 10 mmol).[6]
-
Grind the mixture with a pestle at room temperature for 10-15 minutes.[6] The mixture will become a paste-like solid.
-
Monitor the reaction completion by TLC.[6]
-
Upon completion, add ice-cold water (30-40 mL) to the mortar and triturate the solid.[6]
-
Filter the solid product, wash with water (2 x 10 mL), and dry to obtain the crude product.[6]
-
Purify the product by recrystallization if necessary.
Characterization of 1-Benzyl-2-chlorobenzimidazole
The synthesized product should be characterized to confirm its identity and purity.
-
Melting Point: Compare the observed melting point with the literature value.
-
Thin Layer Chromatography (TLC): Use an appropriate solvent system to check the purity of the compound. The product should appear as a single spot.
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the benzimidazole and benzyl groups, as well as a singlet for the benzylic methylene (-CH₂-) protons.
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 1-benzyl-2-chlorobenzimidazole.
-
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Benzyl chloride is a lachrymator and should be handled with caution.
Conclusion
The N-benzylation of 2-chlorobenzimidazole is a robust and versatile reaction for the synthesis of valuable intermediates in drug discovery. The choice of the experimental protocol can be tailored based on the available equipment, desired scale, and environmental considerations. The green chemistry approaches, such as physical grinding and the use of PEG-600, offer efficient and more sustainable alternatives to traditional solvent-based methods. A thorough understanding of the underlying SN2 reaction mechanism is essential for troubleshooting and optimizing the synthesis for specific applications.
References
- 1. Direct, Regioselective N-Alkylation of 1,3-Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole Derivatives
Abstract
This document provides a comprehensive guide to the efficient synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole derivatives using microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3][4] This application note details the scientific rationale, a step-by-step protocol for a two-step synthesis, characterization data, and the broader significance of this molecular scaffold in medicinal chemistry.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system is a privileged heterocyclic motif and a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties.[5][6] The this compound core, in particular, serves as a crucial and versatile intermediate for the synthesis of more complex pharmacologically active molecules.[6][7] The introduction of a benzyl group at the N1 position and a reactive chloro group at the C2 position allows for further molecular diversification, making it a valuable building block in drug discovery programs.[7]
The Rationale for Microwave-Assisted Synthesis
Conventional synthesis methods for benzimidazole derivatives often require long reaction times, high temperatures, and the use of hazardous solvents.[5][8] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[2][9][10]
The core principle of microwave heating lies in the direct interaction of microwave radiation with polar molecules in the reaction mixture.[11][12][13] This interaction primarily occurs through two mechanisms: dipolar polarization and ionic conduction.[4][11][14]
-
Dipolar Polarization: Polar molecules, like the reactants and solvents used in this synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the reaction medium.[11][12]
-
Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, creating an electric current. This movement causes collisions with surrounding molecules, generating heat.[11][13]
This "in-core" heating is fundamentally different from conventional heating, which relies on slower heat transfer from an external source through the vessel walls.[4][13] The result is a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes, while also leading to cleaner reactions with fewer by-products and higher yields.[2][6][12]
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved via a two-step process, with the second step optimized for microwave assistance.
Step 1: Synthesis of 2-Chlorobenzimidazole. This precursor is synthesized from o-phenylenediamine through the formation of an intermediate, benzimidazolin-2-one, followed by chlorination. This step is typically performed using conventional heating.[15][16]
Step 2: Microwave-Assisted N-Benzylation. The 2-chlorobenzimidazole is then N-benzylated using benzyl chloride under microwave irradiation. This step leverages the full potential of MAOS for rapid and efficient reaction completion.
Below is a diagram illustrating the overall workflow.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.
Protocol 1: Synthesis of 2-Chlorobenzimidazole (Precursor)
This protocol is adapted from established conventional heating methods.[15][16]
Part A: Synthesis of Benzimidazolin-2-one
-
Reaction Setup: In a 100 mL round-bottom flask, combine o-phenylenediamine (5.0 g, 46.2 mmol) and urea (5.55 g, 92.4 mmol).
-
Solvent Addition: Add 20 mL of dimethylformamide (DMF).
-
Reaction: Heat the mixture at 135-140°C for 12 hours.
-
Work-up: After cooling, remove the DMF under reduced pressure. Wash the resulting solid with water and then dissolve it in a 10% aqueous sodium hydroxide solution.
-
Purification: Filter the alkaline solution to remove any insoluble impurities. Neutralize the filtrate with 35% aqueous HCl to precipitate the product. Filter the solid, wash thoroughly with water, and dry to yield benzimidazolin-2-one.
Part B: Chlorination to 2-Chlorobenzimidazole
-
Reaction Setup: In a 50 mL round-bottom flask, carefully mix benzimidazolin-2-one (10.0 g, 74.5 mmol), phosphoryl chloride (POCl₃, 22.8 g, 148.9 mmol), and a catalytic amount of phenol.
-
Reaction: Heat the mixture at 105-110°C for 12 hours.
-
Work-up: After completion, cool the reaction mixture in an ice bath. Slowly and carefully neutralize with a 40% aqueous NaOH solution to a pH of ~10.
-
Purification: The crude product will precipitate. Filter the solid and recrystallize from an ethanol/water mixture to obtain pure 2-chlorobenzimidazole.
Protocol 2: Microwave-Assisted Synthesis of this compound
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chlorobenzimidazole (1.0 g, 6.55 mmol), potassium carbonate (K₂CO₃, 1.35 g, 9.82 mmol), and 5 mL of dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add benzyl chloride (0.91 mL, 7.86 mmol) to the suspension.
-
Microwave Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1) to yield the pure this compound.
Reaction Parameters and Expected Results
The following table summarizes typical reaction conditions and expected outcomes for the microwave-assisted N-benzylation step.
| Parameter | Value / Condition | Rationale / Comment |
| Starting Material | 2-Chlorobenzimidazole | Precursor synthesized via conventional methods. |
| Reagent | Benzyl Chloride | Benzylating agent. A slight excess ensures complete reaction. |
| Base | Potassium Carbonate (K₂CO₃) | Inexpensive and effective base to deprotonate the benzimidazole nitrogen. |
| Solvent | Dimethylformamide (DMF) | High dielectric constant makes it an excellent solvent for microwave heating. |
| Microwave Power | Variable (to maintain temp) | Modern reactors automatically adjust power to maintain the set temperature. |
| Temperature | 120°C | Provides sufficient energy for the reaction while minimizing side products. |
| Reaction Time | 10-15 minutes | Drastically reduced from several hours required by conventional heating.[6] |
| Expected Yield | 85-95% | Microwave synthesis typically leads to higher yields compared to conventional methods.[6] |
| Purification | Column Chromatography | Standard method for isolating the pure product from residual reagents and byproducts. |
Mechanism of N-Benzylation
The reaction proceeds via a standard nucleophilic substitution (Sₙ2) mechanism. The base, potassium carbonate, deprotonates the acidic N-H of the benzimidazole ring, creating a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the N-C bond.
Caption: Simplified mechanism for the N-benzylation of 2-chlorobenzimidazole.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity. Mobile phase: Hexane/Ethyl Acetate (e.g., 7:3).
-
Melting Point: Compare with literature values if available.
-
Spectroscopy:
-
¹H NMR: To confirm the presence of the benzyl group protons and the aromatic protons of the benzimidazole core.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious method for the preparation of this compound derivatives.[1][4] This protocol significantly reduces reaction times from hours to minutes and improves yields, making it a highly attractive alternative to conventional heating methods for researchers in medicinal chemistry and drug development. The versatility of the 2-chloro-benzimidazole scaffold as a synthetic intermediate, combined with the efficiency of MAOS, facilitates the rapid generation of diverse chemical libraries for biological screening.
References
- 1. eduzonejournal.com [eduzonejournal.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijnrd.org [ijnrd.org]
- 5. jchemrev.com [jchemrev.com]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. mdpi.com [mdpi.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: The Role of 1-Benzyl-2-chloro-1H-benzo[d]imidazole in the Development of Novel Anticancer Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology
The benzimidazole ring system, a bicyclic aromatic molecule formed by the fusion of benzene and imidazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutics.[2][3][4] In oncology, benzimidazole derivatives have demonstrated a remarkable breadth of anticancer activities, functioning as microtubule inhibitors, kinase inhibitors, DNA intercalating agents, and inducers of apoptosis.[2][5][6]
This document focuses on a key synthetic intermediate, 1-Benzyl-2-chloro-1H-benzo[d]imidazole . The strategic placement of a chloro group at the 2-position renders the molecule highly susceptible to nucleophilic substitution, providing a versatile "handle" for synthetic chemists. This allows for the systematic introduction of diverse functional groups to generate extensive libraries of novel compounds. The N-benzyl group serves to enhance lipophilicity and can participate in critical binding interactions within target proteins. Herein, we provide detailed protocols for the synthesis of this core scaffold and the subsequent in vitro evaluation of its derivatives as potential anticancer agents.
Part 1: Synthesis of the Core Scaffold
The synthesis of this compound is a critical first step. The chloro group at the C2 position is an excellent leaving group, making this compound an ideal precursor for creating a diverse library of derivatives through nucleophilic substitution reactions.
Protocol 1: Synthesis of this compound
This protocol outlines a reliable two-step synthesis. First, the benzimidazole core is chlorinated, and then the N-benzylation is performed.
Step 1: Synthesis of 2-chloro-1H-benzo[d]imidazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-mercaptobenzimidazole (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Reaction: Slowly add phosphorus pentachloride (PCl₅, 1.5 equivalents) portion-wise to the stirred mixture. Causality Note: PCl₅ in combination with POCl₃ is a potent chlorinating system for converting the thiol group into a chloro group.
-
Reflux: Heat the reaction mixture to 90-100 °C and maintain under reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate.
-
Neutralization & Filtration: Neutralize the acidic solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
Step 2: N-Benzylation to Yield this compound [7]
-
Reaction Setup: To a solution of 2-chloro-1H-benzo[d]imidazole (1 equivalent) in a suitable aprotic solvent like Dimethylformamide (DMF) or Acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents). Causality Note: The base is crucial for deprotonating the imidazole nitrogen, making it nucleophilic for the subsequent alkylation step.
-
Addition of Benzyl Bromide: Add benzyl bromide (1.1 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Again, monitor the reaction via TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into cold water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Part 2: Mechanisms of Action & Derivative Design
Benzimidazole derivatives exert their anticancer effects through diverse and complex mechanisms.[5] Understanding these pathways is crucial for the rational design of new, potent derivatives from the this compound scaffold.
Key Anticancer Mechanisms:
-
Microtubule Disruption: Several benzimidazole compounds, including repurposed anthelmintics like mebendazole, bind to tubulin, inhibiting its polymerization into microtubules.[6] This disrupts the mitotic spindle, leading to G2/M phase cell cycle arrest and apoptosis.[6]
-
Topoisomerase Inhibition: Certain derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are critical for DNA replication and repair.[2][8] This leads to DNA strand breaks and the activation of cell death pathways.
-
Kinase Inhibition: The benzimidazole core is a key feature in several approved kinase inhibitors. Derivatives can be designed to target specific oncogenic kinases like EGFR, VEGFR-2, or CDKs, thereby blocking proliferation and survival signaling pathways.[6][9]
-
Induction of Apoptosis: Ultimately, many benzimidazole derivatives trigger programmed cell death (apoptosis) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[6]
Part 3: Protocols for In Vitro Anticancer Evaluation
Once a library of derivatives has been synthesized from the this compound precursor, a systematic in vitro evaluation is required to identify promising lead compounds.
Protocol 2: General Cell Culture and Maintenance[10]
-
Cell Lines: Select a panel of human cancer cell lines relevant to the therapeutic goal (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer). Also include a non-malignant cell line (e.g., fibroblasts) to assess selectivity.[10][11]
-
Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.
Protocol 3: Cytotoxicity Assessment by MTT Assay[10][13]
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a primary screening tool to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing the various drug concentrations. Include a "vehicle control" (medium with DMSO, equivalent to the highest concentration used) and a "no-treatment control" (medium only). A positive control like Doxorubicin should also be included.[12] Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining[10]
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Causality Note: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry. The results will quantify the percentage of cells in each quadrant (Viable: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
Protocol 5: Cell Cycle Analysis by PI Staining[14]
This assay determines the effect of a compound on the progression of the cell cycle.
-
Cell Treatment: Seed cells and treat with the compound at IC₅₀ concentration for 24 hours as described above.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. Causality Note: Ethanol fixation permeabilizes the cell membrane to allow entry of the DNA dye.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.
Part 4: Experimental Workflow and Data Interpretation
A logical workflow is essential for efficient screening and validation of newly synthesized compounds.
Data Presentation and Structure-Activity Relationship (SAR)
The results from the primary cytotoxicity screen should be tabulated to facilitate the analysis of the Structure-Activity Relationship (SAR). This analysis helps to identify which chemical modifications lead to an increase or decrease in anticancer potency.
Table 1: Example Cytotoxicity Data for a Series of Benzimidazole Derivatives
| Compound ID | R-Group at C2 Position | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 | IC₅₀ (µM) on HCT-116 |
| BZ-01 | -NH-(4-fluorophenyl) | 5.2 | 7.8 | 6.1 |
| BZ-02 | -NH-(4-methoxyphenyl) | 15.8 | 22.4 | 18.9 |
| BZ-03 | -S-(cyclohexyl) | 8.9 | 11.2 | 9.5 |
| BZ-04 | -O-(benzyl) | > 50 | > 50 | > 50 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
This is hypothetical data for illustrative purposes.
From this example table, one could infer that an amino linkage at C2 with an electron-withdrawing group (BZ-01) is more potent than one with an electron-donating group (BZ-02). This type of analysis guides the next round of synthesis to optimize the lead compounds.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating these compounds, from initial cytotoxicity screening to elucidating their mechanism of action through apoptosis and cell cycle analysis. Promising lead candidates identified through this in vitro workflow can then be advanced to more complex preclinical models, including 3D cell cultures and in vivo animal studies, with the ultimate goal of developing next-generation cancer therapeutics.
References
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 1-Benzyl-2-chloro-1H-benzo[d]imidazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel antimicrobial agents derived from 1-Benzyl-2-chloro-1H-benzo[d]imidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial effects.[1] The strategic placement of a benzyl group at the N-1 position can enhance the lipophilicity and, potentially, the biological activity of the resulting compounds.[2] The highly reactive chloro group at the C-2 position serves as a versatile anchor for introducing a variety of functional groups via nucleophilic substitution, enabling the creation of a diverse library of candidate molecules. This guide details the synthetic protocols, explains the underlying chemical principles, and provides methodologies for antimicrobial evaluation.
Introduction: The Benzimidazole Scaffold as a Platform for Antimicrobial Drug Discovery
Benzimidazole derivatives are of significant interest in pharmaceutical sciences due to their structural similarity to purine nucleosides, which allows them to interact with various biological macromolecules.[1] This versatile scaffold is present in numerous FDA-approved drugs. The core strategy detailed herein leverages the reactivity of this compound to generate a library of 2-substituted derivatives. The rationale is that by introducing different moieties at the 2-position, we can modulate the compound's steric, electronic, and pharmacokinetic properties to optimize antimicrobial potency and spectrum.
The benzyl group at the N-1 position is not merely a placeholder; it can influence the overall conformation of the molecule and its interaction with biological targets.[2] The primary synthetic transformation discussed is the nucleophilic aromatic substitution at the C-2 position, a well-established method for functionalizing 2-halobenzimidazoles.[3]
PART 1: SYNTHESIS OF this compound (STARTING MATERIAL)
The synthesis of the core intermediate, this compound, is a critical first step. A reliable method involves the benzylation of 2-chlorobenzimidazole.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for N-alkylation of benzimidazoles.[4][5]
Materials:
-
2-Chlorobenzimidazole
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Mortar and pestle
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask, combine 2-chlorobenzimidazole (10 mmol), anhydrous potassium carbonate (20 mmol), and 100 mL of anhydrous acetone.
-
Addition of Benzyl Chloride: To the stirred suspension, add benzyl chloride (11 mmol) dropwise at room temperature.
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 56°C) with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid K₂CO₃ and potassium chloride byproduct.
-
Purification: Evaporate the acetone from the filtrate using a rotary evaporator to obtain the crude product. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
PART 2: SYNTHESIS OF ANTIMICROBIAL DERIVATIVES
The chloro group at the 2-position of this compound is an excellent leaving group, facilitating nucleophilic substitution with a variety of nucleophiles, such as amines and thiols.
Synthetic Workflow Overview
Caption: General synthetic routes from the starting material.
Protocol 2: Synthesis of 2-Amino-1-benzyl-1H-benzo[d]imidazole Derivatives
This protocol utilizes microwave-assisted synthesis for efficient reaction times, a method shown to be effective for this type of transformation.[6]
Materials:
-
This compound
-
Various primary or secondary amines (e.g., morpholine, piperidine, aniline derivatives)
-
Microwave reactor with sealed reaction vessels
-
Solvent (e.g., neat amine, or a high-boiling polar solvent like DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine this compound (1 mmol) and the desired amine (5-10 equivalents if used as solvent, or 1.2 equivalents in a solvent like DMF).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to a specified temperature (e.g., 200°C) for a designated time (e.g., 30 minutes).[6] Reaction conditions may need to be optimized for different amines.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2-amino derivative.
Protocol 3: Synthesis of 2-Thio-1-benzyl-1H-benzo[d]imidazole Derivatives
This protocol describes the S-alkylation of a thiol nucleophile with the 2-chlorobenzimidazole derivative.[7]
Materials:
-
This compound
-
Various thiols (e.g., benzyl mercaptan, thiophenol derivatives)
-
Base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
-
Solvent (e.g., Dimethylformamide (DMF) or acetone)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Deprotonation of Thiol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the thiol (1.2 mmol) in the chosen solvent. If using a weaker base like K₂CO₃, add it directly to the mixture. If using NaH, add it portion-wise at 0°C and stir for 30 minutes.
-
Addition of Benzimidazole: Add a solution of this compound (1 mmol) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60°C) until completion (monitored by TLC).
-
Work-up: Quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization to yield the desired 2-thioether derivative.
PART 3: ANTIMICROBIAL ACTIVITY EVALUATION
The synthesized compounds should be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[8]
Materials:
-
Synthesized benzimidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Preparation of Inoculum: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation: Structure-Activity Relationship (SAR)
The antimicrobial activity data should be compiled to establish a structure-activity relationship. This helps in understanding how different substituents at the C-2 position influence the antimicrobial potency.
| Compound ID | C-2 Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| I | -Cl (Starting Material) | >256 | >256 | >256 |
| IIa | -NH-(CH₂)₄-O (Morpholinyl) | 64 | 128 | >256 |
| IIb | -NH-Ph | 128 | 256 | >256 |
| IIIa | -S-CH₂-Ph | 32 | 64 | 128 |
| IIIb | -S-Ph | 16 | 32 | 64 |
| Cipro | (Positive Control) | 1 | 0.5 | N/A |
| Fluco | (Positive Control) | N/A | N/A | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Base in Thiol Substitution: The choice between a strong base like NaH and a weaker base like K₂CO₃ depends on the acidity of the thiol. For aliphatic thiols, NaH ensures complete deprotonation, driving the reaction to completion. For more acidic aromatic thiols, the milder K₂CO₃ is often sufficient and presents fewer handling hazards.
-
Microwave-Assisted Synthesis: The use of microwave irradiation for the amination reaction significantly reduces reaction times from hours to minutes.[6] This is due to efficient and uniform heating, which can lead to higher yields and cleaner reaction profiles.
-
Structure-Activity Relationship Insights: Generally, substitutions at the C-2 position of the benzimidazole ring significantly influence antimicrobial activity.[9] Lipophilic groups, such as thioethers, may enhance membrane permeability, leading to better activity, particularly against Gram-positive bacteria. The introduction of heterocyclic amines like morpholine can improve solubility and potentially introduce new binding interactions.
Mechanism of Action Pathway
While the exact mechanism can vary, many benzimidazole derivatives are known to interfere with essential cellular processes in microbes. One proposed mechanism is the inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[10]
Caption: Proposed mechanism of action for certain benzimidazole derivatives.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsm.com [ijpsm.com]
- 9. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Reaction of 1-Benzyl-2-chloro-1H-benzo[d]imidazole with various nucleophiles
Application Notes & Protocols
Title: Synthesis of 2-Substituted-1-benzyl-1H-benzo[d]imidazoles via Nucleophilic Aromatic Substitution: A Detailed Guide for Medicinal Chemistry Applications
For: Researchers, scientists, and drug development professionals.
Abstract
The 1-benzyl-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The functionalization at the C2 position is a key strategy for modulating biological activity. This guide provides a comprehensive overview and detailed protocols for the reaction of 1-benzyl-2-chloro-1H-benzo[d]imidazole, a versatile synthetic intermediate, with various nucleophiles. We delve into the underlying principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism, offer practical advice on experimental design, and present step-by-step protocols for C-N, C-S, and C-O bond formation, enabling the synthesis of diverse compound libraries for drug discovery and development.
Mechanistic Overview: The SNAr Reaction at the Benzimidazole C2 Position
The reaction of this compound with nucleophiles proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] Unlike typical SN2 reactions, a direct backside attack is impossible on an sp²-hybridized aromatic carbon.[4] Instead, the reaction follows an addition-elimination pathway.[4][5]
Key Mechanistic Steps:
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electron-deficient C2 carbon of the benzimidazole ring. This carbon is rendered electrophilic by the adjacent electron-withdrawing nitrogen atoms and the chlorine leaving group. This initial attack temporarily disrupts the aromaticity of the imidazole ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final 2-substituted product.
The overall reactivity is governed by the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate. The electron-rich nature of the benzimidazole ring system facilitates this reaction pathway, making the 2-chloro derivative an excellent substrate for diversification.[3]
References
- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: A Guide to the Synthesis of 1,2-Disubstituted Benzimidazoles from 1-Benzyl-2-chloro-1H-benzo[d]imidazole
<
Introduction: The Significance of the Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole nucleus, a bicyclic structure composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making benzimidazole derivatives a cornerstone in the development of novel therapeutics.[1][3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] The ability to introduce diverse substituents at the 1 and 2 positions of the benzimidazole core is crucial for modulating their biological activity and optimizing pharmacokinetic profiles.[2]
This guide provides a detailed, step-by-step protocol for the synthesis of 1,2-disubstituted benzimidazoles, starting from the versatile intermediate, 1-Benzyl-2-chloro-1H-benzo[d]imidazole. We will explore palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.[7][8] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale to empower effective and informed synthesis.
Synthetic Strategy Overview
The central theme of this guide is the functionalization of the C2 position of the this compound core. The chloro-substituent at the 2-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or amino groups, leading to a diverse library of 1,2-disubstituted benzimidazoles.
The general workflow for this synthetic approach is depicted below:
Caption: General workflow for the synthesis of 1,2-disubstituted benzimidazoles.
Part 1: Synthesis of 1-Benzyl-2-aryl-1H-benzo[d]imidazoles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[9][10] In this protocol, we will couple this compound with an arylboronic acid.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel GF-254)
-
Column chromatography supplies (silica gel, solvents)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst, such as palladium(II) acetate (2-5 mol%), and the ligand, such as SPhos (4-10 mol%), and add them to the reaction flask. The use of an electron-rich and bulky phosphine ligand like SPhos is often crucial for efficient coupling with heterocyclic halides.[10]
-
Solvent Addition: Add a solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL total), to the flask.
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-benzyl-2-aryl-1H-benzo[d]imidazole.[11]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 85 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 5 | 88 |
Part 2: Synthesis of 1-Benzyl-2-amino-1H-benzo[d]imidazoles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds.[8][12] This reaction is a powerful tool for synthesizing aryl amines from aryl halides.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
TLC plates and column chromatography supplies
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
Catalyst and Ligand Addition: Add the palladium precursor, such as Pd₂(dba)₃ (1-2 mol%), and a bulky, electron-rich phosphine ligand like XPhos (2-4 mol%). The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[13]
-
Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction progress by TLC. The reaction is typically complete in 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a suitable eluent system like ethyl acetate/hexane) to yield the desired 1-benzyl-2-amino-1H-benzo[d]imidazole.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 18 | 82 |
| 2 | Piperidine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 16 | 85 |
| 3 | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 20 | 78 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst | - Ensure proper degassing to remove oxygen. \n- Use fresh, high-purity catalyst and ligand. |
| - Insufficiently reactive starting materials | - For Suzuki coupling, consider using the corresponding bromo- or iodo-benzimidazole. \n- For Buchwald-Hartwig, a stronger base or a different ligand may be required. | |
| Formation of side products | - Homocoupling of the boronic acid (Suzuki) | - Use a slight excess of the boronic acid. \n- Optimize the reaction temperature and time. |
| - Hydrodehalogenation of the starting material | - Ensure an inert atmosphere. \n- Use a non-protic solvent if possible. | |
| Difficulty in purification | - Co-elution of product and starting material | - Optimize the eluent system for column chromatography. \n- Consider recrystallization as an alternative purification method. |
Conclusion
The protocols detailed in this guide provide a robust and versatile platform for the synthesis of a wide range of 1,2-disubstituted benzimidazoles from the readily accessible starting material, this compound. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions offer high efficiency and broad functional group tolerance, making them invaluable tools in the drug discovery process. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can effectively generate diverse libraries of benzimidazole derivatives for biological screening and lead optimization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ace.as-pub.com [ace.as-pub.com]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Topic: A Scalable, Two-Step Synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole
An Application Note for Process Chemistry and Drug Development Professionals
Abstract
1-Benzyl-2-chloro-1H-benzo[d]imidazole is a critical building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. Transitioning its synthesis from laboratory-scale to a robust, scalable process requires careful consideration of reaction conditions, reagent safety, and process control. This guide provides a detailed, field-tested two-step protocol for the multigram-to-kilogram scale synthesis of this key intermediate. We emphasize the causal relationships behind procedural choices, rigorous safety protocols for hazardous reagents, and in-process controls to ensure a reliable and reproducible outcome.
Strategic Overview: The Two-Step Synthetic Pathway
The synthesis is efficiently executed in two distinct stages, beginning with the formation of the benzimidazole core followed by N-alkylation.
-
Step 1: Chlorination of Benzimidazolin-2-one. The process starts with the conversion of the commercially available and stable 1,3-dihydro-2H-benzo[d]imidazol-2-one (benzimidazolin-2-one) to 2-chloro-1H-benzo[d]imidazole. This is achieved through a robust chlorination/dehydration reaction using phosphorus oxychloride (POCl₃).
-
Step 2: N-Benzylation of 2-Chlorobenzimidazole. The intermediate is subsequently N-benzylated using benzyl chloride. This protocol details a highly efficient method employing sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent, a standard approach in process chemistry for its high reactivity and yield.
Diagram 1: The two-step reaction pathway for the target molecule.
Part I: Scale-up Synthesis of 2-Chlorobenzimidazole
Principle and Rationale
The conversion of a cyclic amide (lactam) like benzimidazolin-2-one to its corresponding chloro-derivative is effectively achieved using phosphorus oxychloride. POCl₃ acts as both a chlorinating and a dehydrating agent. The reaction proceeds through the formation of a phosphate ester intermediate which is subsequently displaced by a chloride ion. This method is preferred for scale-up due to the high reactivity of POCl₃ and the relative ease of removing the excess reagent and byproducts during work-up.[1][2] Some protocols include a catalytic amount of phenol or gaseous HCl to facilitate the reaction, though heating under reflux with POCl₃ alone is often sufficient.[1][3]
Critical Safety Protocol: Handling Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly corrosive and water-reactive liquid. Its safe handling is paramount for a successful and incident-free scale-up.
-
Reactivity: Reacts violently with water, alcohols, and other protic solvents, liberating significant heat and toxic hydrogen chloride (HCl) gas.[4][5][6] All glassware and equipment must be scrupulously dried before use.
-
Toxicity & Corrosivity: POCl₃ is a lachrymator, causes severe burns upon contact with skin and eyes, and can cause delayed pulmonary edema if inhaled.[7][8]
-
Engineering Controls: All manipulations must be performed in a certified, high-performance chemical fume hood. An emergency shower and eyewash station must be immediately accessible.[4][5]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear heavy-duty nitrile or neoprene gloves over standard nitrile gloves (double-gloving).
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[5]
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing are required.
-
-
Spill & Waste Management: Spills must be neutralized with an inert absorbent material like vermiculite or dry sand. NEVER use water or combustible materials. [7] All waste containing POCl₃ must be quenched carefully (e.g., by slow addition to a stirred, cooled solution of sodium bicarbonate) and disposed of as hazardous waste.
Detailed Experimental Protocol (100 g Scale)
-
Reactor Setup: Equip a 2 L, three-necked, round-bottom flask (thoroughly oven-dried) with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution), and a temperature probe.
-
Reagent Charging: Under an inert atmosphere (N₂ or Ar), charge the flask with 1,3-dihydro-2H-benzo[d]imidazol-2-one (100 g, 0.745 mol).
-
POCl₃ Addition: Slowly add phosphorus oxychloride (650 mL, 1070 g, 6.97 mol) to the flask via a dropping funnel over 30 minutes. The addition is exothermic and should be controlled to maintain the internal temperature below 40°C.
-
Reaction: Once the addition is complete, heat the resulting slurry to reflux (approx. 105-110°C) using a heating mantle.[1] Maintain reflux for 4-6 hours.
-
In-Process Control (IPC): The reaction progress can be monitored by TLC (Thin Layer Chromatography) using a 7:3 Hexane:Ethyl Acetate mobile phase. Take a small aliquot, quench it carefully in ice-water, neutralize with NaHCO₃, and extract with ethyl acetate for TLC analysis. The reaction is complete when the starting material spot (at the baseline) is no longer visible.
-
-
Reagent Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator equipped with a vacuum trap and a base trap.
-
Work-up & Quench:
-
Place the reaction flask in a large ice-water bath.
-
Very slowly and carefully, add crushed ice (approx. 1 kg) to the viscous residue in portions. This is a highly exothermic and gas-evolving step. Maintain vigorous stirring and ensure the internal temperature does not exceed 25°C.
-
Once the initial reaction subsides, slowly add a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH of the mixture is ~8-9.[3]
-
-
Product Isolation:
-
The product will precipitate as a solid. Stir the slurry for 1 hour in the ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 500 mL) until the filtrate is neutral.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
Expected Results & Characterization
| Parameter | Expected Value |
| Appearance | Off-white to light tan solid |
| Yield | 105-115 g (92-99%) |
| Purity (HPLC) | >98% |
| ¹H NMR (DMSO-d₆) | δ ~12.9 (s, 1H, NH), 7.2-7.6 (m, 4H, Ar-H) |
| Mass Spec (EI) | m/z 152 (M⁺), 154 (M⁺+2) |
Part II: Scale-up N-Benzylation of 2-Chlorobenzimidazole
Principle and Rationale
This step is a classic Williamson ether synthesis analogue, where the deprotonated nitrogen of 2-chlorobenzimidazole acts as a nucleophile in an Sₙ2 reaction with benzyl chloride.
-
Choice of Base: Sodium hydride (NaH) is an exceptionally effective, non-nucleophilic base for deprotonating the N-H of the benzimidazole ring.[9] Its insolubility and high reactivity necessitate specific handling procedures, but its efficacy often leads to high yields and clean reactions, making it suitable for process scale.[10][11] Alternative bases like potassium carbonate are safer but may require higher temperatures or longer reaction times.[9]
-
Choice of Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction. It is aprotic, has a suitable boiling point, and is relatively easy to remove.
Critical Safety Protocol: Handling Sodium Hydride (NaH, 60% in oil)
Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.
-
Reactivity: NaH is highly reactive with water, acids, alcohols, and even atmospheric moisture.[12] It can ignite spontaneously in air, especially if finely divided.
-
Engineering Controls: All transfers and reactions must be conducted under a strictly inert atmosphere (dry nitrogen or argon) using Schlenk techniques or in a glove box.[13] Hydrogen gas evolved during the reaction must be safely vented to a fume hood exhaust. Online monitoring of hydrogen off-gas can be implemented on a larger scale.[10]
-
Personal Protective Equipment (PPE): Standard PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves, is required.
-
Dispensing: NaH (60% dispersion in mineral oil) is a grey powder. Weighing should be done quickly. The mineral oil can be washed away with dry hexanes under an inert atmosphere if required, though for many applications, it can be left in.[13]
-
Quenching: Unreacted NaH must be destroyed (quenched) at the end of the reaction. This is done by the slow, controlled addition of a protic solvent, typically in sequence from least reactive to most reactive (e.g., isopropanol, then methanol, then water).[13] This procedure must be done cautiously in an ice bath.
Detailed Experimental Protocol (115 g Scale)
-
Reactor Setup: Use a 3 L, oven-dried, four-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a temperature probe, and a reflux condenser connected to a nitrogen/vacuum line with a bubbler.
-
NaH Suspension: Under a positive pressure of nitrogen, charge the flask with sodium hydride (60% dispersion in mineral oil, 33.1 g, 0.828 mol, 1.1 eq). Add anhydrous THF (1 L) via cannula or the dropping funnel.
-
Substrate Addition: Dissolve 2-chlorobenzimidazole (115 g, 0.753 mol, 1.0 eq) in anhydrous THF (750 mL). Add this solution dropwise to the stirred NaH suspension over 45-60 minutes. Control the addition rate to keep the internal temperature below 25°C (an ice bath may be necessary). Hydrogen gas will evolve.
-
Activation: After the addition is complete, stir the mixture at room temperature for 1 hour. The slurry will become thicker as the sodium salt of the benzimidazole forms.
-
Benzylation: Add benzyl chloride (95.3 g, 86.3 mL, 0.753 mol, 1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 25°C.
-
Reaction: Allow the reaction to stir at room temperature for 12-16 hours (overnight).
-
IPC: Monitor the reaction by TLC (7:3 Hexane:Ethyl Acetate). The product spot will appear at a higher Rf than the starting material.
-
-
Work-up & Quench:
-
Cool the reaction flask to 0°C in a large ice-water bath.
-
CRITICAL STEP: Slowly and dropwise, add isopropanol (100 mL) to quench any unreacted NaH. Monitor for gas evolution.
-
Once gas evolution ceases, slowly add methanol (100 mL), followed by the slow, dropwise addition of water (200 mL).
-
-
Product Isolation & Purification:
-
Transfer the mixture to a separatory funnel and add ethyl acetate (1 L) and water (500 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the organic layers and wash with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of hot isopropanol or ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Expected Results & Characterization
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 155-170 g (85-93%) |
| Purity (HPLC) | >99% |
| ¹H NMR (CDCl₃) | δ 7.2-7.8 (m, 9H, Ar-H), 5.45 (s, 2H, CH₂)[14] |
| Mass Spec (EI) | m/z 242 (M⁺), 244 (M⁺+2) |
Overall Process Workflow
Diagram 2: Step-by-step workflow for the entire synthesis process.
Conclusion
This application note provides a comprehensive and scalable two-step synthesis for this compound. By understanding the rationale behind reagent choices and adhering strictly to the safety protocols for hazardous materials like phosphorus oxychloride and sodium hydride, researchers and drug development professionals can confidently produce this key intermediate in high yield and purity. The inclusion of in-process controls ensures a self-validating system, crucial for reproducibility in a scale-up environment.
References
- 1. prepchem.com [prepchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. prepchem.com [prepchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. nj.gov [nj.gov]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
The synthesis of this compound is typically approached via a two-stage process. First, the creation of the 2-chlorobenzimidazole core, followed by the N-alkylation with a benzyl group. This guide is structured to address specific challenges you may encounter in each of these critical stages.
Overall Synthesis Workflow
The general synthetic pathway is illustrated below. Subsequent sections will delve into troubleshooting and optimization for each key transformation.
Caption: General workflow for the synthesis of this compound.
Part 1: Troubleshooting the 2-Chlorobenzimidazole Intermediate Synthesis
The quality and yield of the 2-chlorobenzimidazole precursor are paramount for the success of the final N-benzylation step. Issues in this stage often cascade, leading to poor overall yield and complex purification challenges.
FAQ 1.1: What is the most efficient method for preparing the benzimidazolin-2-one precursor?
Answer: The most common and high-yielding method is the condensation of o-phenylenediamine with urea. While historical methods involved dry fusion, using a high-boiling solvent like N,N-Dimethylformamide (DMF) generally provides a higher yield and a purer product.[1] The solvent-based method avoids localized overheating and charring that can occur during dry fusion.
Data Summary: Comparison of Benzimidazolin-2-one Synthesis Conditions
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (hr) | Reported Yield (%) | Reference |
| Solvent-Based | o-Phenylenediamine, Urea | DMF | 135–140 | 12 | 94 | [1] |
| Dry Fusion | o-Phenylenediamine, Urea | None | 150 | Not Specified | 88 |
Expert Insight: The DMF method is superior not only in yield but also in product quality. The workup, involving precipitation and an acid-base wash, effectively removes unreacted starting materials and byproducts, yielding a high-purity intermediate ready for the subsequent chlorination step.
FAQ 1.2: My chlorination of benzimidazolin-2-one with phosphoryl chloride (POCl₃) is giving a low yield. What are the likely causes and solutions?
Answer: Low yields in this chlorination step are common and can typically be attributed to incomplete reaction, degradation, or difficult workup. Phosphoryl chloride is a powerful chlorinating and dehydrating agent, but the reaction requires careful control.
Key Causality & Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Cause: Phosphoryl chloride can hydrolyze upon exposure to atmospheric moisture, reducing its potency. Using an insufficient excess will lead to incomplete conversion.
-
Solution: Always use a freshly opened bottle or a properly stored container of POCl₃. A 2-fold molar excess relative to the benzimidazolin-2-one is typically sufficient to drive the reaction to completion.[1][2]
-
-
Reaction Temperature and Time:
-
Cause: This reaction has a significant activation energy. Insufficient temperature or time will result in a mixture of starting material and product.
-
Solution: The reaction should be heated to reflux, typically around 103-107°C, for a prolonged period (e.g., 12 hours) to ensure complete conversion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]
-
-
The Role of a Catalyst:
-
Cause: The reaction can be sluggish without a promoter.
-
Solution: The addition of a catalytic amount of phenol has been reported to significantly improve the reaction rate and yield.[2] Phenol likely participates by forming a more reactive intermediate with POCl₃.
-
-
Workup Procedure:
-
Cause: The workup is highly exothermic and can be hazardous if not performed correctly. Quenching the reaction mixture with water or base improperly can lead to product degradation or loss.
-
Solution: After the reaction is complete, cool the mixture thoroughly in an ice bath before slowly and carefully neutralizing it. The standard procedure involves pouring the cooled reaction mixture onto ice and then neutralizing with a strong base like 40% NaOH solution to a pH of ~10.[1][2] This process precipitates the crude 2-chlorobenzimidazole, which can then be collected by filtration and recrystallized.
-
Part 2: Optimizing the N-Benzylation of 2-Chlorobenzimidazole
This step involves the nucleophilic substitution of the N-H proton of 2-chlorobenzimidazole with a benzyl group. The primary challenges are achieving complete conversion, preventing side reactions, and ensuring regioselectivity (though not an issue for this specific symmetric molecule).
FAQ 2.1: My N-benzylation reaction has a low yield and/or incomplete conversion. How can I troubleshoot this?
Answer: Low yield in an N-alkylation reaction is a classic problem that can be systematically diagnosed by examining the core components of the reaction: the base, the solvent, the electrophile, and the temperature.
Caption: Troubleshooting flowchart for low yield in the N-benzylation step.
FAQ 2.2: What are the optimal reaction conditions (base, solvent, temperature) for this N-benzylation?
Answer: The "optimal" conditions depend on the desired reaction time, scale, and safety considerations. Stronger bases like sodium hydride (NaH) provide faster and more complete reactions but require anhydrous conditions and careful handling. Milder bases like potassium carbonate (K₂CO₃) are safer and easier to handle but may require higher temperatures and longer reaction times.[4][5]
Data Summary: Comparison of N-Benzylation Conditions
| Base (eq.) | Alkylating Agent | Solvent | Temperature | Time (hr) | Yield (%) | Reference |
| NaH (1.2) | Benzyl Bromide | DMSO | 0°C to RT | Not specified | High (implied) | [6] |
| NaH (1.2) | Benzyl Chloride | Anhydrous DMF | 0°C to RT | 2–4 | High (general) | [7] |
| K₂CO₃ (1.5) | Benzyl Chloride | DMF | 140–145°C | Not specified | Not specified | |
| K₂CO₃ (2) | Benzyl Bromide | Acetonitrile | Ambient | Not specified | High | [8] |
| NaOH/KOH | Benzyl Halide | Water-SDS | 55–60°C | Not specified | High | [4] |
| None (PTC) | Benzyl Halide | Acetonitrile | Ambient | Not specified | High | [8][9] |
PTC: Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide)
Expert Insight & Causality:
-
Base: Sodium hydride (NaH) is a non-nucleophilic strong base that irreversibly deprotonates the benzimidazole N-H.[7] This generates the benzimidazolide anion, a potent nucleophile, leading to a rapid and clean reaction. Weaker bases like K₂CO₃ establish an equilibrium, resulting in a lower concentration of the active nucleophile at any given time, thus requiring more forcing conditions (higher temperature).[4][8]
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal as they solvate the cation of the base (e.g., Na⁺ or K⁺) while leaving the benzimidazolide anion highly reactive.[5][7]
-
Leaving Group: Benzyl bromide is a more reactive electrophile than benzyl chloride because bromide is a better leaving group.[5] If you are experiencing slow or incomplete reactions with benzyl chloride, switching to benzyl bromide is a logical step to increase the reaction rate.
FAQ 2.3: I am observing a significant side product. Could it be the 1,3-dibenzylimidazolium salt?
Answer: Yes, this is a very common side product, especially if an excess of the benzyl halide is used or if the reaction is run for an extended time after the initial N-alkylation is complete.[8]
Mechanism of Side Product Formation: The desired product, this compound, still possesses a lone pair of electrons on the N3 nitrogen. This nitrogen can act as a nucleophile and attack a second molecule of benzyl bromide, forming a quaternary 1,3-dibenzylbenzimidazolium salt. This byproduct is often a solid and can complicate purification.
Strategies for Minimization:
-
Control Stoichiometry: Use a slight excess of the 2-chlorobenzimidazole (e.g., 1.1 equivalents) relative to the benzyl halide (1.0 equivalent). This ensures the electrophile is the limiting reagent.
-
Slow Addition: Add the benzyl halide dropwise to the solution of the deprotonated benzimidazole at a low temperature (e.g., 0°C).[7] This keeps the instantaneous concentration of the electrophile low, favoring the mono-alkylation reaction.
-
Monitor Reaction Progress: Use TLC to carefully monitor the reaction. Stop the reaction as soon as the starting 2-chlorobenzimidazole has been consumed to prevent the subsequent quaternization reaction.[8]
Part 3: Purification and Characterization
FAQ 3.1: What is the best way to purify the final this compound product?
Answer: The ideal purification method depends on the nature of the impurities.
-
For removing the 1,3-dibenzylimidazolium salt: The quaternary salt is highly polar and often insoluble in common non-polar organic solvents. After the reaction workup, you can often remove the salt by triturating the crude product with a solvent like diethyl ether, in which the desired product is soluble but the salt is not.[8]
-
For removing unreacted 2-chlorobenzimidazole and other impurities: If simple recrystallization or trituration is insufficient, column chromatography on silica gel is the most effective method.[3][8] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will typically provide excellent separation of the desired product from both less polar impurities and more polar starting materials or byproducts.
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorobenzimidazole (High-Yield Method)[1][3]
-
Step A: Benzimidazolin-2-one Synthesis: To a solution of o-phenylenediamine (5 g, 0.046 mol) in DMF (10 mL), add urea (5.52 g, 0.092 mol).
-
Heat the mixture to 135-140°C and maintain for 12 hours.
-
Remove the DMF under reduced pressure. Wash the resulting solid with water and then dissolve it in a 10% aqueous NaOH solution.
-
Filter the alkaline solution to remove any insoluble impurities. Neutralize the filtrate with 35% HCl(aq).
-
Collect the precipitated product by filtration, wash thoroughly with water, and dry to obtain pure benzimidazolin-2-one. (Expected yield: ~94%).
-
Step B: Chlorination: In a round-bottom flask, combine benzimidazolin-2-one (10.0 g, 0.07 mol), phosphoryl chloride (POCl₃, 22.88 g, 0.14 mol), and a catalytic amount of phenol (~50 mg).
-
Heat the mixture to 103-107°C for 12 hours under an inert atmosphere.
-
Cool the reaction mixture in an ice bath and pour it slowly onto crushed ice with vigorous stirring.
-
Carefully neutralize the mixture to pH ~10 with a 40% NaOH solution.
-
Collect the crude solid by filtration, wash with water, and recrystallize (e.g., from ethanol/water) to obtain pure 2-chlorobenzimidazole. (Expected yield: ~97%).
Protocol 2: N-Benzylation using Sodium Hydride (High-Efficiency Method)[7][8]
-
Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF in an oven-dried flask.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of 2-chlorobenzimidazole (1.0 eq.) in anhydrous DMF dropwise to the stirred suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0°C and add benzyl bromide (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Benzyl-2-chloro-1H-benzo[d]imidazole
Welcome to the technical support center for the purification of 1-Benzyl-2-chloro-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound. Our approach is grounded in practical, field-proven experience to ensure the scientific integrity and success of your experimental work.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its purification can be challenging due to the potential for co-eluting impurities, thermal instability, and the presence of colored byproducts. This guide will walk you through common purification issues and provide robust protocols to obtain a highly pure product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude product is a dark, oily residue. How can I effectively purify it to obtain a clean, solid product?
Answer:
A dark, oily crude product often indicates the presence of polymeric impurities, residual high-boiling solvents, or colored byproducts from the synthesis. A multi-step purification strategy involving an initial wash, followed by column chromatography and potentially a final recrystallization is recommended.
Troubleshooting Workflow for Oily Crude Product:
Caption: Workflow for purifying an oily crude product.
Detailed Protocol: Multi-Step Purification
-
Aqueous Wash: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic solution sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities, followed by a brine wash to remove excess water.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain a semi-purified residue.
-
Column Chromatography: This is the most critical step for separating the target compound from closely related impurities.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.[3][4]
-
-
Recrystallization (Optional): If the product obtained after chromatography still contains minor impurities or is not crystalline, recrystallization can be performed. Ethanol is a commonly used solvent for the recrystallization of benzimidazole derivatives.[5] Dissolve the compound in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
FAQ 2: I am observing a co-eluting impurity with my product during column chromatography. How can I improve the separation?
Answer:
Co-elution is a common problem when impurities have similar polarities to the desired product. To address this, you can modify the chromatographic conditions.
Strategies to Improve Chromatographic Separation:
| Strategy | Description | Rationale |
| Solvent System Optimization | Experiment with different solvent systems. For instance, you can try a mixture of dichloromethane and methanol, or add a small percentage of a third solvent like triethylamine (0.1-1%) to the mobile phase. | Changing the solvent composition alters the interactions between the analytes, stationary phase, and mobile phase, which can significantly affect the separation. Adding a basic modifier like triethylamine can help to reduce tailing of basic compounds on acidic silica gel. |
| Use a Different Stationary Phase | If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column. | Different stationary phases offer different selectivity based on the chemical properties of the analytes. For a basic compound like a benzimidazole, neutral or basic alumina can sometimes provide better separation than acidic silica gel. |
| Gradient Elution | Employ a shallow gradient during elution. A slow, gradual increase in the polar solvent can enhance the resolution between closely eluting compounds. | A shallow gradient allows for more equilibration time on the column, which can improve the separation of compounds with similar retention factors (Rƒ). |
Experimental Protocol: Optimizing Column Chromatography
-
TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems to find the one that gives the best separation between your product and the impurity.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Loading: Load the crude product onto the column in a concentrated band using a minimal amount of solvent. Dry loading onto a small amount of silica can also improve resolution.
-
Elution: Start with a mobile phase of low polarity and slowly increase the polarity. Collect small fractions and analyze them by TLC.
FAQ 3: My final product has a persistent yellow or brown color. How can I decolorize it?
Answer:
Colored impurities are often highly conjugated organic molecules that can be difficult to remove by chromatography alone. Activated carbon treatment is an effective method for decolorization.[6]
Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the colored product in a suitable hot solvent. The solvent should be one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature (a good recrystallization solvent).
-
Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-2% by weight of your compound) to the hot solution. Caution: Add the carbon slowly to the hot solution to prevent bumping.[6]
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the pure, colorless crystals by filtration.
Decolorization Workflow:
Caption: Workflow for decolorizing the final product.
FAQ 4: What are the common impurities I should be aware of during the synthesis and purification of this compound?
Answer:
Understanding the potential impurities is crucial for developing an effective purification strategy. The common impurities arise from the starting materials and side reactions during the synthesis.
Potential Impurities and Their Origin:
| Impurity | Potential Origin | Recommended Removal Method |
| Unreacted N-Benzyl-1,2-phenylenediamine | Incomplete reaction during the cyclization step. | Column chromatography. |
| Unreacted Chloroacetic Acid | Incomplete reaction or excess reagent. | Aqueous basic wash (e.g., NaHCO₃ solution).[2] |
| 1,3-Dibenzylimidazolium byproducts | Over-alkylation of the imidazole ring if excess benzyl chloride is used under certain conditions.[2] | Column chromatography. |
| Regioisomers | If the benzylation step is not completely selective, the benzyl group may attach to the other nitrogen atom.[7] | Careful column chromatography. |
| Polymeric materials | Self-polymerization of 2-chloromethyl benzimidazole derivatives can occur, especially at elevated temperatures.[8] | Column chromatography (polymeric materials often remain at the baseline). |
References
- 1. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-BENZYL-2-CHLOROMETHYL-1H-BENZOIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole
Welcome to the dedicated technical support guide for the synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important synthetic intermediate. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic understanding and practical laboratory experience. Our goal is to empower you to diagnose and resolve common issues, leading to higher yields, improved purity, and more robust synthetic outcomes.
Troubleshooting Guide: Common Synthetic Pathways
We will address the two most prevalent synthetic routes to this compound, each with its unique set of potential challenges and side products.
Route 1: Chlorination of 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one
This is a widely employed and efficient method, typically utilizing phosphorus oxychloride (POCl₃), sometimes in conjunction with phosphorus pentachloride (PCl₅). The reaction transforms the carbonyl group of the benzimidazolone precursor into the desired 2-chloro functionality.
Question 1: My reaction is sluggish, and upon work-up, I recover a significant amount of my starting benzimidazolone. What is causing this incomplete conversion?
Answer:
Incomplete conversion is a frequent issue in this chlorination reaction and can be attributed to several factors:
-
Insufficient Reagent Activity: Phosphorus oxychloride (POCl₃) on its own may not be sufficiently electrophilic to drive the reaction to completion, especially if the reagent has degraded due to improper storage. The presence of even trace amounts of water can hydrolyze POCl₃, reducing its efficacy.
-
Equilibrium Considerations: The initial adduct formation between the benzimidazolone oxygen and POCl₃ can be reversible. Without conditions that favor the forward reaction, you may see a significant amount of unreacted starting material.
-
Suboptimal Temperature: While higher temperatures can promote the reaction, they can also lead to the decomposition of reagents and products. A carefully optimized temperature profile is crucial.
Troubleshooting Protocol:
-
Reagent Quality Check: Ensure you are using a fresh, unopened bottle of POCl₃ or one that has been stored under strictly anhydrous conditions.
-
Addition of PCl₅: The addition of a catalytic or stoichiometric amount of phosphorus pentachloride (PCl₅) can significantly enhance the reaction rate. PCl₅ reacts with any trace water and also helps to generate a more reactive chlorinating species in situ.[1]
-
Temperature Optimization: A typical temperature range for this reaction is 90-110 °C.[2] If the reaction is slow, a modest increase in temperature may be beneficial. However, monitor the reaction closely for any signs of decomposition (darkening of the reaction mixture).
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
Question 2: My final product is a dark, oily residue that is difficult to purify. What are the likely impurities?
Answer:
The formation of dark, intractable materials often points to side reactions and decomposition. The primary culprits are:
-
Vilsmeier-Haack Type Side Reactions: The combination of a substituted amide (the benzimidazolone) and POCl₃ can lead to the formation of reactive Vilsmeier-type intermediates.[3][4][5] These can potentially react with the benzyl group or the electron-rich benzene ring of the benzimidazole, leading to formylated or chlorinated side products that can polymerize under the reaction conditions.
-
Thermal Decomposition: Prolonged heating at high temperatures can cause decomposition of the starting material, product, and even the benzyl protecting group, leading to a complex mixture of byproducts.
-
Hydrolysis during Work-up: The intermediate species in this reaction are highly reactive towards water. A non-aqueous or carefully controlled aqueous work-up is essential to prevent the formation of undesired hydrated or phosphate byproducts.
Visualizing the Main and Side Reactions:
Caption: Main and potential side reactions in the chlorination of 1-benzyl-1H-benzo[d]imidazol-2(3H)-one.
Route 2: N-Benzylation of 2-Chlorobenzimidazole
This route involves the direct alkylation of the 2-chlorobenzimidazole core with a benzyl halide (e.g., benzyl bromide or benzyl chloride). The choice of base and solvent is critical for the success of this reaction.
Question 3: I am getting a significant amount of a second product that is difficult to separate from my desired this compound. What could it be?
Answer:
The most common side product in this reaction is the 1,3-dibenzyl-2-chloro-1H-benzo[d]imidazolium halide , which is a result of over-alkylation.
-
Mechanism of Formation: After the first benzylation occurs to form the desired product, the remaining nitrogen atom in the imidazole ring can still act as a nucleophile, especially under basic conditions. A second molecule of benzyl halide can then react to form a quaternary ammonium salt. This is more likely to happen if:
-
An excess of benzyl halide is used.
-
A strong base is used, which can deprotonate the product, making it more nucleophilic.
-
The reaction temperature is too high or the reaction time is too long.
-
Troubleshooting and Minimization Protocol:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the benzyl halide. A large excess will significantly favor the formation of the dibenzylated product.
-
Choice of Base: A milder base, such as potassium carbonate (K₂CO₃), is often preferred over stronger bases like sodium hydride (NaH).[6] While NaH can be very effective, it also increases the risk of over-alkylation.
-
Temperature and Reaction Monitoring: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 70 °C).[6] Monitor the reaction closely by TLC. Stop the reaction as soon as the starting 2-chlorobenzimidazole is consumed.
-
Purification: The dibenzylated salt is often more polar than the desired product and can sometimes be removed by precipitation from a less polar solvent or by careful column chromatography.
Visualizing the Alkylation Pathways:
Caption: Desired mono-alkylation versus over-alkylation in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: For the chlorination of the benzimidazolone, is it better to use neat POCl₃ or a solvent?
A1: Using POCl₃ as both the reagent and the solvent is a common practice.[1] This high concentration of the reagent can drive the reaction to completion. However, for substrates that are sensitive to high temperatures or have poor solubility in POCl₃, using a high-boiling inert solvent like toluene or xylene can be advantageous. A solvent can help to moderate the reaction temperature and improve stirring, but may require longer reaction times.
Q2: What is the best work-up procedure after a POCl₃ reaction?
A2: The work-up must be performed with caution as POCl₃ reacts violently with water. The standard procedure is to cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and any phosphorus-containing intermediates. The product often precipitates and can be collected by filtration. It is crucial to then neutralize the acidic aqueous solution, typically with a base like sodium bicarbonate or sodium hydroxide, to ensure the product is in its free base form.
Q3: In the N-benzylation of 2-chlorobenzimidazole, can I use benzyl alcohol instead of a benzyl halide?
A3: While direct alkylation with alcohols is possible under certain catalytic conditions (e.g., transition-metal catalysis), it is not the standard or most efficient method for this particular transformation. Benzyl halides are significantly more reactive electrophiles for this Sₙ2 reaction and are the reagents of choice for achieving high yields under relatively mild conditions.
Q4: My starting material is a substituted 2-chlorobenzimidazole. What should I be aware of during benzylation?
A4: If your 2-chlorobenzimidazole is asymmetrically substituted on the benzene ring (e.g., 5-nitro-2-chlorobenzimidazole), you will likely obtain a mixture of two regioisomers upon benzylation: the 1-benzyl-5-nitro and the 1-benzyl-6-nitro isomers.[7] These isomers can be very difficult to separate. The ratio of these isomers is influenced by the electronic and steric effects of the substituent. In such cases, it is often better to synthesize the desired isomer through a directed route, for example, by cyclizing a pre-benzylated and appropriately substituted o-phenylenediamine.
Data Summary Table
| Issue | Synthetic Route | Probable Cause | Key Side Product(s) | Recommended Solution |
| Low Yield / Incomplete Reaction | Chlorination | Insufficient reagent activity; suboptimal temperature. | Unreacted 1-benzyl-1H-benzo[d]imidazol-2(3H)-one. | Use fresh POCl₃; add PCl₅; optimize temperature (90-110 °C). |
| Dark, Oily Product | Chlorination | High temperature; prolonged reaction time. | Vilsmeier-Haack type byproducts; decomposition products. | Maintain strict temperature control; monitor reaction by TLC to avoid prolonged heating. |
| Formation of a Second, More Polar Spot | N-Benzylation | Excess benzyl halide; strong base; high temperature. | 1,3-Dibenzyl-2-chloro-1H-benzo[d]imidazolium halide. | Use slight excess of benzyl halide; use a milder base (K₂CO₃); lower reaction temperature. |
| Mixture of Isomers | N-Benzylation | Use of an asymmetrically substituted 2-chlorobenzimidazole. | Regioisomers (e.g., 1,5- vs 1,6-substituted). | Use a directed synthesis starting from a pre-benzylated precursor. |
References
- 1. ijcrt.org [ijcrt.org]
- 2. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
Optimization of reaction conditions for synthesizing 1-Benzyl-2-chloro-1H-benzo[d]imidazole
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your synthetic strategy for this important heterocyclic intermediate.
Synthesis Overview: The Recommended Pathway
The most reliable and commonly employed route for synthesizing this compound involves a three-step sequence starting from o-phenylenediamine. This pathway is advantageous due to the commercial availability of the starting materials and the generally robust nature of each transformation. The overall workflow is outlined below.
Caption: Recommended three-step synthesis workflow.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis, providing explanations grounded in chemical principles.
Part A: Intermediate Synthesis (Steps 1 & 2)
Q1: My initial cyclization of o-phenylenediamine with urea gives a low yield and a dark, impure product. What can I do?
A1: This is a common issue often related to reaction temperature and purity of the starting material.
-
Causality: The reaction is a condensation that proceeds via thermal decomposition of urea to isocyanic acid, which then reacts with the diamine. If the temperature is too high (>180°C), urea decomposes into undesired side products, leading to charring and a complex mixture. Conversely, if the temperature is too low, the reaction is impractically slow.
-
Recommendations:
-
Temperature Control: Maintain a steady temperature between 130-150°C. A sand or oil bath is crucial for uniform heating.
-
Starting Material Quality: Ensure your o-phenylenediamine is of high purity. It is notoriously prone to air oxidation, which introduces colored impurities from the start. Using freshly purchased or purified (e.g., by sublimation or recrystallization from water with a reducing agent like sodium hydrosulfite) starting material can significantly improve the outcome[1].
-
Reaction Monitoring: The reaction involves the vigorous evolution of ammonia gas. The reaction is typically complete when the gas evolution subsides.
-
Q2: The chlorination of benzimidazol-2-one with phosphorus oxychloride (POCl₃) is inefficient. What are the critical parameters?
A2: The conversion of the amide-like benzimidazol-2-one to the chloro-amidine product is a critical step that requires careful control.
-
Causality: Phosphorus oxychloride serves as both the reagent and the solvent. The reaction mechanism involves the activation of the carbonyl oxygen by phosphorus, followed by nucleophilic attack of chloride. Incomplete reactions are often due to insufficient activation or premature quenching.
-
Recommendations:
-
Anhydrous Conditions: Ensure your benzimidazol-2-one starting material is completely dry. Any moisture will rapidly quench POCl₃, reducing its efficacy.
-
Additives: The reaction can be sluggish. Adding a catalytic amount of a stronger chlorinating agent like phosphorus pentachloride (PCl₅) can significantly accelerate the reaction by ensuring the formation of the key reactive intermediate[2]. A catalytic amount of dimethylformamide (DMF) can also be used to form the Vilsmeier reagent in situ, which facilitates the chlorination.
-
Temperature and Time: The reaction typically requires heating at reflux (around 110°C) for several hours (12-16 h)[3]. Monitor the reaction by TLC until the starting material is consumed.
-
Workup Procedure: The workup is highly exothermic. After cooling, excess POCl₃ should be removed under reduced pressure. The remaining residue must be quenched by pouring it slowly onto crushed ice with vigorous stirring. Neutralization with a base (e.g., sodium bicarbonate or ammonia solution) should also be done cautiously at low temperatures to prevent hydrolysis of the desired 2-chloro product back to the starting material.
-
Part B: N-Benzylation and Purification (Step 3)
Q3: For the N-benzylation of 2-chloro-1H-benzo[d]imidazole, which base is better: sodium hydride (NaH) or potassium carbonate (K₂CO₃)?
A3: The choice of base is a critical decision that balances reactivity with practical handling considerations. Both are effective, but they are suited for different laboratory setups and scales.
-
Causality: The benzimidazole N-H is weakly acidic (pKa ≈ 12-13). A sufficiently strong base is required to deprotonate it, forming the nucleophilic benzimidazolide anion, which then attacks the benzyl bromide in an SN2 reaction.
| Parameter | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Reactivity | High. A very strong, non-nucleophilic base that irreversibly deprotonates the benzimidazole, driving the reaction to completion. | Moderate. A weaker base that establishes an equilibrium. Requires heating to be effective. |
| Solvent | Anhydrous polar aprotic solvents like DMSO or THF are required[2][4]. | Polar aprotic solvents like Acetonitrile or DMF are suitable. |
| Conditions | Requires strict anhydrous conditions and an inert atmosphere (N₂ or Ar). NaH is pyrophoric. | Tolerates trace moisture better. Easier to handle and safer for larger scales. |
| Temperature | Often starts at 0°C for deprotonation, then warms to room temperature for alkylation[2]. | Typically requires heating to 70-80°C for several hours[4]. |
| Typical Yield | Generally very high ( >90% ) if executed properly. | Good to excellent ( 80-90% ), but may require longer reaction times. |
-
Recommendation: For small-scale, exploratory synthesis where maximizing yield is critical and anhydrous techniques are routine, NaH in DMSO or THF is an excellent choice[2]. For larger-scale synthesis or in labs where handling pyrophoric reagents is a concern, the K₂CO₃ in acetonitrile method is safer, more practical, and still provides good yields[4][5].
Q4: My TLC analysis of the N-benzylation reaction shows the desired product, but also a new, more polar spot that remains at the baseline. What is this impurity?
A4: The baseline spot is almost certainly the 1,3-dibenzyl-2-chloro-1H-benzo[d]imidazolium bromide salt.
-
Causality: After the first benzylation forms your desired neutral product, the nitrogen at the 3-position is still nucleophilic. It can attack a second molecule of benzyl bromide, leading to over-alkylation and the formation of a quaternary ammonium salt[4]. This salt is highly polar and will not move from the baseline in typical non-polar solvent systems used for TLC.
-
Prevention:
-
Stoichiometry: Use a slight excess of the benzimidazole starting material or, more commonly, use no more than 1.05-1.1 equivalents of benzyl bromide.
-
Slow Addition: Add the benzyl bromide dropwise to the solution of the deprotonated benzimidazole. This keeps the instantaneous concentration of the alkylating agent low, favoring the mono-alkylation reaction.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Q5: How can I effectively purify the final product, this compound?
A5: The standard method is flash column chromatography on silica gel.
-
Rationale: The product is a moderately polar, neutral compound. Unreacted 2-chlorobenzimidazole is more polar (due to the N-H group), and non-polar impurities (like residual mineral oil from NaH or benzyl bromide dimers) are less polar. Silica gel chromatography provides excellent separation.
-
Typical Protocol:
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is effective. Start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase it to 15-20%. The product typically elutes at around 10-15% ethyl acetate in hexanes.
-
Alternative: For highly pure crude material, recrystallization can be attempted. A mixed solvent system like ethanol/water or ethyl acetate/hexanes may yield crystalline product.
-
Troubleshooting Guide
| Symptom / Issue | Possible Cause(s) | Suggested Solutions & Explanations |
| Low Yield in Chlorination (Step 2) | 1. Wet starting material (benzimidazol-2-one). 2. Insufficient reaction time or temperature. 3. Premature hydrolysis during workup. | 1. Dry the starting material in a vacuum oven at 80°C for several hours before use. 2. Add a catalytic amount of PCl₅ or DMF. Ensure the reaction is heated to at least 110°C and monitor by TLC until completion[2]. 3. Quench the reaction mixture by adding it very slowly to a large excess of ice/water with rapid stirring to dissipate heat effectively. |
| Incomplete N-Benzylation (Step 3) | 1. Ineffective deprotonation (base is not strong enough or has degraded). 2. Benzyl bromide has degraded. 3. Insufficient reaction time. | 1. If using NaH, ensure it is fresh (a dry, free-flowing powder, not a solid chunk). If using K₂CO₃, ensure it is finely powdered and dry. 2. Use freshly opened or distilled benzyl bromide. It can hydrolyze or oxidize upon storage. 3. Allow the reaction to stir for at least 12-16 hours at room temperature (for NaH) or heat for 24 hours (for K₂CO₃)[4]. |
| Product is an Oil, Not a Solid | 1. Presence of solvent residue (e.g., DMSO, DMF). 2. Presence of oily impurities (e.g., mineral oil from NaH dispersion). | 1. After workup, wash the organic layer extensively with water and brine to remove high-boiling solvents. 2. Before chromatography, wash the crude product with a non-polar solvent like hexanes or pentane to remove mineral oil. The product should be sparingly soluble in these solvents. |
| Difficulty Confirming Product Structure | Ambiguous NMR spectra or unexpected mass spec results. | 1. NMR: The benzylic protons (-CH₂-) should appear as a sharp singlet around 5.4 ppm in CDCl₃[6]. The aromatic region will be complex but should integrate to the correct number of protons (9H). 2. Mass Spec: Use a soft ionization technique like ESI-TOF. Look for the [M+H]⁺ ion. Check for the characteristic isotopic pattern of a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio). |
Troubleshooting Logic: Low Yield in N-Benzylation
This decision tree can help diagnose issues specifically related to the N-benzylation step.
Caption: Decision tree for troubleshooting the N-benzylation step.
Detailed Experimental Protocols
Protocol 1: Synthesis of Benzimidazol-2(3H)-one
-
In a 250 mL round-bottom flask, combine o-phenylenediamine (10.8 g, 0.1 mol) and urea (9.0 g, 0.15 mol).
-
Fit the flask with a reflux condenser open to the atmosphere (or connected to an oil bubbler).
-
Heat the flask in a sand or oil bath to 140-150°C. The solid mixture will melt and vigorously evolve ammonia gas.
-
Maintain this temperature for 2-3 hours, or until the gas evolution ceases and the melt solidifies.
-
Cool the flask to room temperature. Add 100 mL of water and 5 mL of 2 M hydrochloric acid to the solid mass and heat to boiling to dissolve the product and neutralize any unreacted diamine.
-
Filter the hot solution. Cool the filtrate in an ice bath.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven. The typical yield is 11-12 g (82-90%).
Protocol 2: Synthesis of 2-Chloro-1H-benzo[d]imidazole[3]
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzimidazol-2(3H)-one (11.0 g, 82 mmol).
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃, 80 mL, 0.86 mol).
-
Optionally, add phosphorus pentachloride (PCl₅, 1.0 g, 4.8 mmol) as a catalyst[2].
-
Heat the mixture to reflux (approx. 110°C) and stir for 14-16 hours. The solid will gradually dissolve.
-
After cooling to room temperature, remove the excess POCl₃ under reduced pressure.
-
Caution: Exothermic reaction. In a well-ventilated fume hood, carefully and slowly pour the viscous residue onto 500 g of crushed ice with vigorous mechanical stirring.
-
Slowly neutralize the acidic solution by adding solid sodium bicarbonate or a concentrated aqueous solution of sodium hydroxide until the pH is ~7-8, keeping the temperature below 20°C with an ice bath.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product as a solid. The typical yield is 10-11.5 g (80-92%).
Protocol 3: Synthesis of this compound (NaH Method)[2]
-
To an oven-dried, two-neck 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 g, 50 mmol, 1.2 eq).
-
Wash the NaH with dry hexanes (2 x 20 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add 80 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve 2-chloro-1H-benzo[d]imidazole (6.3 g, 41.5 mmol, 1.0 eq) in 40 mL of anhydrous DMSO.
-
Add the solution of the benzimidazole dropwise to the stirred NaH suspension at 0°C. Stir for 30-45 minutes at this temperature until hydrogen evolution stops.
-
Add benzyl bromide (5.4 mL, 45.6 mmol, 1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture into 500 mL of ice-cold water. A solid precipitate should form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration. Wash thoroughly with water.
-
Purify the crude solid by flash column chromatography (silica gel, 5-15% ethyl acetate in hexanes) to afford the pure product as a white solid. The typical yield is 8.5-9.5 g (85-95%).
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates in 1-Benzyl-2-chloro-1H-benzo[d]imidazole reactions
Welcome to the technical support resource for the synthesis of 1-benzyl-2-chloro-1H-benzo[d]imidazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, during this critical synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve issues in your experiments.
The conversion of 1-benzyl-1H-benzo[d]imidazol-2(3H)-one to its 2-chloro derivative is a cornerstone reaction for accessing a wide range of biologically active molecules. However, the primary chlorination step, typically employing phosphorus oxychloride (POCl₃), is notoriously sensitive to reaction conditions and work-up procedures. This guide provides a structured approach to troubleshooting these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the single most common reason for low yields in this chlorination reaction?
The most frequent cause of failure is twofold: incomplete reaction due to deactivated reagents and, more commonly, the hydrolysis of the desired 2-chloro product back to the 1-benzyl-1H-benzo[d]imidazol-2(3H)-one starting material during the aqueous work-up. The phosphorochloridate intermediate formed during the reaction is highly susceptible to hydrolysis, and any premature or uncontrolled exposure to water before the reaction is complete can quench the chlorinating agent. Similarly, the 2-chloro product itself can revert if the work-up is too slow or not properly pH-controlled[1][2].
Q2: How can I ensure my starting material, 1-benzyl-1H-benzo[d]imidazol-2(3H)-one, is suitable for the reaction?
The purity of your starting material is paramount. The precursor is typically synthesized by the benzylation of 1H-benzimidazol-2(3H)-one[3]. Ensure that all reagents from the previous step, such as residual base (e.g., potassium carbonate) or phase-transfer catalysts, have been thoroughly removed. The presence of such impurities can interfere with the chlorination mechanism.
Recommended Quality Control Checks:
-
Melting Point: Compare with literature values. A sharp melting point is indicative of high purity.
-
¹H NMR: Confirm the structure and absence of signals from impurities.
-
Moisture Content: The starting material must be completely dry. Dry the material under high vacuum before use.
Q3: Are there alternatives to using neat phosphorus oxychloride (POCl₃)?
While using excess POCl₃ as both the reagent and solvent is a common method, its high reactivity and the vigorous nature of the work-up can be problematic.[2][4]. Some effective alternatives include:
-
POCl₃ with a Tertiary Amine: Adding a base like N,N-diethylaniline or pyridine can moderate the reaction and act as an acid scavenger[1].
-
POCl₃ / PCl₅ Mixture: The addition of phosphorus pentachloride (PCl₅) can create a more potent chlorinating system, sometimes driving sluggish reactions to completion[5].
-
POCl₃ in a High-Boiling Solvent: Using a solvent like toluene is possible, though less common. This can sometimes make temperature control easier but requires careful removal of the solvent later.
In-Depth Troubleshooting Guide
This section is organized by common experimental observations to help you rapidly diagnose the issue at hand.
Scenario 1: TLC analysis shows a significant amount of unreacted starting material.
If your reaction stalls and fails to proceed to completion, consider the following causes and solutions.
-
Possible Cause A: Inactive or Insufficient Chlorinating Agent
-
Scientific Rationale: Phosphorus oxychloride is highly hygroscopic and reacts exothermically with water to form phosphoric acid and HCl, rendering it ineffective as a chlorinating agent[1]. An old bottle that has been opened multiple times may have absorbed significant atmospheric moisture.
-
Solution:
-
Always use a fresh, sealed bottle of POCl₃ for best results.
-
If you suspect your POCl₃ is old, it can be distilled under reduced pressure (use appropriate safety precautions).
-
Ensure you are using a sufficient molar excess of POCl₃, typically 5-20 volumes relative to the starting material when used as the solvent[2].
-
-
-
Possible Cause B: Sub-optimal Reaction Temperature or Duration
-
Scientific Rationale: The conversion of the carbonyl group to the chloro group requires significant thermal energy to overcome the activation barrier. Insufficient heat will result in a sluggish or incomplete reaction.
-
Solution:
-
Ensure the reaction mixture is heated to a vigorous reflux, typically between 105-110 °C[6][7]. Use a heating mantle with a thermocouple to accurately monitor the temperature.
-
Increase the reaction time. Monitor the reaction by TLC every 2-4 hours. Some reactions may require stirring for up to 14-17 hours to reach completion[7].
-
-
-
Possible Cause C: Inadequate Anhydrous Conditions
-
Scientific Rationale: Beyond the reagent itself, any moisture in the reaction flask will consume the POCl₃.
-
Solution:
-
All glassware must be oven-dried (at >120 °C for several hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).
-
Ensure your starting material is completely dry (see FAQ 2).
-
Run the reaction under a positive pressure of an inert gas.
-
-
Scenario 2: Reaction appears complete by TLC, but yield is poor after work-up and purification.
This is a classic and frustrating problem, almost always pointing to issues during the quenching and extraction phase.
-
Possible Cause A: Product Hydrolysis During Work-up
-
Scientific Rationale: The 2-chloro-benzimidazole product is an electrophilic species. In the acidic, aqueous environment of the initial quench, it is susceptible to nucleophilic attack by water, which reverts it to the thermodynamically stable benzimidazolone starting material.
-
Solution: The Optimized Quench Protocol
-
Remove Excess POCl₃: After the reaction is complete (confirmed by TLC), cool the mixture slightly and remove the bulk of the excess POCl₃ under reduced pressure (vacuum distillation)[1][7]. This dramatically reduces the exotherm and violence of the subsequent quench.
-
Prepare for Quench: Have a large beaker containing a vigorously stirred mixture of crushed ice and water ready.
-
Slow Addition: Carefully and slowly add the cooled reaction residue to the ice-water mixture. The temperature should be maintained below 10 °C.
-
Immediate Neutralization: Promptly neutralize the acidic solution by adding a solid or saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), until the pH is neutral or slightly basic (pH 7-8)[7]. Do not use strong bases like NaOH, as this can promote other side reactions.
-
Extraction: Immediately extract the neutralized aqueous layer with an organic solvent like ethyl acetate or dichloromethane (DCM)[7]. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product.
-
-
-
Possible Cause B: Product is Lost in the Aqueous Layer
-
Scientific Rationale: If the product becomes protonated (forming a hydrochloride salt), its solubility in the aqueous layer can increase, leading to poor extraction efficiency.
-
Solution: Ensure the aqueous layer is thoroughly neutralized (pH 7-8) before and during extraction. If emulsions form, adding brine (saturated NaCl solution) can help break them and further "salt out" the organic product.
-
Visual Troubleshooting Workflow
The following diagram provides a logical decision tree for troubleshooting your reaction.
Caption: A decision tree for troubleshooting low conversion rates.
Key Reaction Parameters Summary
| Parameter | Potential Issue if Uncontrolled | Recommended Action | Scientific Rationale |
| POCl₃ Quality | Stalled or incomplete reaction. | Use a new, sealed bottle of phosphorus oxychloride. | POCl₃ is hygroscopic and rapidly deactivates upon exposure to moisture[1]. |
| Moisture | Complete reaction failure. | Use oven-dried glassware and run under an inert atmosphere. | Water stoichiometrically consumes the chlorinating agent. |
| Temperature | Slow or incomplete reaction. | Maintain a steady reflux at 105-110 °C. | The chlorination has a high activation energy and requires sufficient thermal input. |
| Work-up Quench | Hydrolysis of product back to starting material. | Evaporate excess POCl₃, quench slowly onto ice, and neutralize immediately with NaHCO₃. | Prevents the acidic, aqueous conditions that promote rapid hydrolysis of the electrophilic product[2][7]. |
| Work-up pH | Product loss to the aqueous phase. | Adjust pH to 7-8 before extraction. | Ensures the product is in its neutral form, maximizing its solubility in the organic extraction solvent. |
Optimized Chlorination Protocol
This protocol incorporates best practices to maximize yield and minimize side reactions.
Materials:
-
1-Benzyl-1H-benzo[d]imidazol-2(3H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 volumes)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Place the starting material into an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the entire apparatus with nitrogen or argon.
-
Reagent Addition: Under the inert atmosphere, carefully add phosphorus oxychloride (10-15 volumes).
-
Reaction: Heat the mixture to a steady reflux (approx. 110 °C) using a heating mantle. Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction may take 6-18 hours.
-
POCl₃ Removal: Once the starting material is consumed, allow the flask to cool to room temperature. Set up a vacuum distillation apparatus and carefully distill off the excess POCl₃ under reduced pressure.
-
Quenching: In a separate, large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully, add the cooled reaction residue to the ice slurry using a pipette.
-
Neutralization: Immediately begin adding saturated NaHCO₃ solution to the quenched mixture until effervescence ceases and the pH of the aqueous layer is between 7 and 8 (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash once with water, followed by once with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can then be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel[3][8].
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Benzyl-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability issues and degradation of 1-Benzyl-2-chloro-1H-benzo[d]imidazole
Technical Support Center: 1-Benzyl-2-chloro-1H-benzo[d]imidazole
Introduction
Welcome to the technical support guide for this compound. This molecule is a valuable intermediate in medicinal chemistry and drug development, frequently used in the synthesis of pharmacologically active compounds.[1][2] However, its utility is matched by its reactivity; the 2-chloro substituent makes the compound susceptible to nucleophilic attack, leading to potential stability issues if not handled and stored correctly.[3] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability profile of this compound, offering practical solutions to common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Proper storage is critical to maintain the integrity of the compound. For solid material, the primary concerns are moisture, light, and temperature. Benzimidazoles, as a class, can be sensitive to light and moisture.[4]
-
Causality: The 2-chloro position is electrophilic and susceptible to hydrolysis. Atmospheric moisture can slowly convert the compound into its inactive benzimidazolone analog. Photodegradation is also a known pathway for many benzimidazole derivatives.[4][5]
To mitigate these risks, we recommend the following storage conditions, summarized in Table 1.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Short-term) or -20°C (Long-term) | Reduces the rate of potential hydrolytic and oxidative degradation. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric moisture and oxygen. |
| Light | Store in an amber or opaque vial | Prevents photodegradation.[4] |
| Container | Tightly sealed glass vial | Prevents moisture ingress. |
Q2: I need to make a stock solution. What is the best solvent, and how should I store it?
A2: Solvent choice is paramount. Protic solvents (e.g., methanol, ethanol, water) are poor choices for long-term storage as they can act as nucleophiles and cause solvolysis, displacing the chloride.
-
Expertise & Experience: The most significant stability liability for this compound in solution is its reaction with nucleophiles. Therefore, the best practice is to use dry, aprotic solvents such as Acetonitrile (ACN), Tetrahydrofuran (THF), or Dichloromethane (DCM). For long-term storage of solutions, temperatures of -20°C or -80°C are advisable.[6] It is strongly recommended to prepare solutions fresh when possible or to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric condensation.
Q3: What is the most common degradation product I should be looking for?
A3: The most prevalent degradation product is 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one . This is formed via hydrolysis, where a water molecule attacks the C2 carbon, leading to the displacement of the chloride ion. This product is significantly more polar than the parent compound and will have a much shorter retention time in a typical reversed-phase HPLC analysis.
-
Authoritative Grounding: The reactivity of the 2-chloro position on the benzimidazole scaffold is well-documented and is often exploited synthetically by reacting it with various nucleophiles.[2][3] Water, being a ubiquitous nucleophile, is the most common culprit for unintentional degradation.
Below is a diagram illustrating this primary degradation pathway.
Caption: Hydrolysis of this compound.
Q4: Can the pH of my reaction medium affect the stability of the compound?
A4: Absolutely. The stability of this compound is highly pH-dependent.
-
Basic Conditions (pH > 7): Stability is significantly compromised. The presence of hydroxide ions (OH⁻), a much stronger nucleophile than water, will dramatically accelerate the rate of hydrolysis to the benzimidazolone derivative.
-
Acidic Conditions (pH < 7): While the compound is generally more stable in acidic conditions than basic ones, strong acidic conditions can still promote hydrolysis over extended periods. The imidazole nitrogens may become protonated, which could modulate the reactivity of the C2 position.
-
Neutral Conditions (pH ≈ 7): Hydrolysis will still occur in the presence of water, but at a slower rate than under basic conditions. The key is to minimize water content regardless of pH.
Q5: How can I reliably check the purity and stability of my sample over time?
A5: The most effective and widely used method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][7] A properly developed method can separate the parent compound from its potential degradation products, allowing for accurate quantification of its purity.
-
Trustworthiness: A self-validating stability program involves periodically testing a retained sample of your material using this HPLC method. An increase in impurity peaks or a decrease in the main peak area (without corresponding new peaks, which could indicate formation of non-UV active or insoluble degradants) is a clear sign of instability.[4] LC-MS is invaluable for identifying the structure of any new impurity peaks that appear.[4]
Troubleshooting Guide
This section addresses specific experimental problems. The logical workflow for troubleshooting is outlined in the diagram below.
Caption: Troubleshooting workflow for compound stability issues.
Issue 1: I'm seeing a new, more polar peak in my HPLC/LC-MS analysis of a reaction mixture.
-
Question: I ran a reaction where this compound was a starting material. My yield was low, and I see a prominent peak with a mass corresponding to the loss of Cl and addition of OH. What happened?
-
Answer: This is a classic sign of hydrolysis. Your starting material has likely degraded to 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one either before or during your reaction.
-
Plausible Causes & Solutions:
-
Contaminated Starting Material: Your starting material may have already degraded in storage. Action: Always check the purity of the compound by HPLC before use.
-
Moisture in Solvents/Reagents: Even trace amounts of water in your reaction solvent or other reagents can cause significant hydrolysis, especially if the reaction is heated or runs for a long time. Action: Use freshly dried solvents. If a reagent is hygroscopic, handle it in a glovebox.
-
Basic Reagents: If your reaction uses a base, it can accelerate the hydrolysis. Action: Consider adding the this compound to the reaction mixture last, after all other components are mixed, to minimize its exposure time to the basic conditions.
-
-
Issue 2: The concentration of my stock solution in acetonitrile is decreasing over several days, even when stored at 4°C.
-
Question: I prepared a 10 mM stock solution in ACN. When I re-analyze it a week later, the main peak area is ~20% lower, but I don't see any major new peaks. Where did my compound go?
-
Answer: This "mass balance" issue can be perplexing.[4] There are a few likely causes:
-
Plausible Causes & Solutions:
-
Precipitation: The compound may be precipitating out of solution, especially if the solution becomes supersaturated during temperature changes (e.g., warming to room temperature for use). Action: Visually inspect the solution for solid material before use. Gently warm and sonicate the vial to try and redissolve the compound. For long-term storage, consider a lower concentration or a different aprotic solvent.
-
Adsorption: Highly conjugated, planar molecules can sometimes adsorb to the surfaces of storage containers. Action: Using silanized glass vials or polypropylene tubes can sometimes mitigate this issue.[4]
-
Formation of Non-UV Active Degradants: While less common, it's possible the compound is degrading to products that do not have a strong chromophore at your detection wavelength. Action: Analyze the sample using a lower wavelength (e.g., 210 nm) or a more universal detector like a Charged Aerosol Detector (CAD) if available.[4]
-
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Protocol
-
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and confirm that the analytical method can resolve them from the parent compound. This is a critical step in developing a stability-indicating method.[4]
-
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 2 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in ACN for analysis.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in ACN) to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours. Keep a control sample in the dark.
-
Analysis: After the specified time, neutralize the acidic and basic samples if necessary, then dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS.
-
Protocol 2: Recommended Starting Point for a Stability-Indicating RP-HPLC Method
-
Objective: To provide a robust starting method for the purity analysis of this compound, capable of separating it from its primary hydrolytic degradant.[7]
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 60% B, ramp to 95% B over 15 min, hold for 5 min. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
-
Trustworthiness: This method should be validated by running the samples from the forced degradation study (Protocol 1). The goal is to achieve baseline separation between the parent peak and all major degradation peaks, particularly the early-eluting hydrolysis product.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the N-alkylation of 2-chlorobenzimidazoles
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with the N-alkylation of 2-chlorobenzimidazoles. This reaction, while fundamental, is often accompanied by challenges ranging from poor yields to complex product mixtures. This document provides in-depth, experience-based answers to common questions and troubleshooting strategies to help you navigate these complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate with the N-alkylation of 2-chlorobenzimidazoles?
The N-alkylation of 2-chlorobenzimidazoles presents several key challenges that researchers must navigate:
-
Regioselectivity: Unsymmetrically substituted benzimidazoles can lead to the formation of two different N-alkylated regioisomers. The benzimidazole core exists as two rapidly equilibrating tautomers, and alkylation can occur on either nitrogen, often resulting in a mixture that is difficult to separate. The final ratio is a delicate balance of steric and electronic effects.[1][2]
-
Competing Reactions: The 2-chloro substituent, while often desired for subsequent cross-coupling reactions, can be susceptible to nucleophilic substitution, especially under harsh reaction conditions (e.g., high temperatures, strong nucleophiles). This can lead to undesired byproducts.
-
Over-alkylation: The N-alkylated benzimidazole product can sometimes undergo a second alkylation to form a quaternary benzimidazolium salt.[3] This is more common with highly reactive alkylating agents.
-
Poor Solubility: Both the starting material and the alkylated products can have limited solubility in common organic solvents, which can hinder reaction rates and make purification challenging.[4]
-
Reaction Conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent. A set of conditions that works for one alkylating agent may fail for another. Common bases range from mild ones like potassium carbonate (K₂CO₃) to strong ones like sodium hydride (NaH).[4][5]
Q2: I'm getting a mixture of two isomers. How can I control the regioselectivity of the alkylation?
Controlling regioselectivity is one of the most significant hurdles. The outcome depends on the interplay between the substrate's electronic and steric properties and the reaction conditions. Here’s how you can influence the reaction to favor one isomer:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring will generally direct the alkylation to the less sterically hindered nitrogen.[1] Likewise, using a bulkier alkylating agent can enhance this effect.
-
Electronic Effects: Electron-withdrawing groups on the benzene ring decrease the nucleophilicity of the nearer nitrogen atom, making the more distant nitrogen the preferred site for alkylation.[1]
-
Choice of Base and Solvent: This is a crucial factor.
-
For the More Sterically Hindered Isomer: It has been shown that using organomagnesium reagents as bases can selectively promote alkylation at the more sterically hindered nitrogen.[6] Another study developed a method using specific conditions to furnish the more hindered, less stable isomer.[7][8]
-
For the Less Sterically Hindered Isomer: Traditional conditions using bases like NaH in aprotic polar solvents like DMF or THF often favor the thermodynamically more stable, less hindered product.[5]
-
Q3: My reaction is sluggish or shows no conversion. What are the likely causes and solutions?
Low or no conversion is a common frustration. Before making drastic changes, systematically review the following possibilities:
-
Insufficiently Strong Base: The pKa of the benzimidazole N-H is typically around 12-13. The base must be strong enough to deprotonate it effectively. If you are using a weak base like K₂CO₃ and seeing no reaction, consider switching to a stronger base such as sodium hydride (NaH), potassium hydroxide (KOH), or cesium carbonate (Cs₂CO₃).[4][9]
-
Poor Solubility: If your starting material is not dissolving in the solvent, the reaction will be extremely slow. For reactions struggling with solubility, consider using a more polar aprotic solvent like DMF or DMSO. Alternatively, phase-transfer catalysis (PTC) can be highly effective, using a catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., toluene/water with a strong base).[4][10]
-
Low Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature incrementally (e.g., to 50-80 °C).[5][10]
-
Inactive Alkylating Agent: Ensure your alkylating agent is reactive. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride with no success, switching to the corresponding bromide or iodide could solve the problem.
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Base is too weak to deprotonate the benzimidazole. 2. Poor solubility of starting materials. 3. Reaction temperature is too low. 4. Alkylating agent is not reactive enough (e.g., an alkyl chloride). | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or KOH).[4] 2. Change to a more polar solvent (DMF, DMSO) or employ phase-transfer catalysis.[4] 3. Increase the reaction temperature. Consider microwave-assisted synthesis for faster reaction times.[3][5] 4. Use a more reactive alkylating agent (Alkyl-I > Alkyl-Br > Alkyl-Cl). |
| Formation of Two Regioisomers | 1. Competing alkylation at N-1 and N-3 positions due to tautomerism. 2. Lack of significant steric or electronic bias in the substrate. | 1. To favor the less hindered isomer: Use standard conditions like NaH in DMF.[5] 2. To favor the more hindered isomer: Explore specialized methods, such as using organomagnesium bases or other reported regioselective techniques.[6][7] 3. Systematically screen different solvent and base combinations. Sometimes a subtle change can significantly alter the isomer ratio. |
| Unidentified Byproducts | 1. Over-alkylation: Formation of a quaternary benzimidazolium salt. 2. Displacement of Chlorine: The 2-chloro group has been substituted by a nucleophile (e.g., hydroxide if water is present). 3. Decomposition: The starting material or product is unstable under the reaction conditions. | 1. Use a stoichiometric amount (or slight excess, ~1.1 eq.) of the alkylating agent. Add the alkylating agent slowly to the reaction mixture.[3] 2. Use strictly anhydrous conditions. Avoid excessively high temperatures or prolonged reaction times. 3. Monitor the reaction by TLC or LC-MS to avoid letting it run for too long. Lower the temperature if decomposition is observed. |
| Difficult Product Purification | 1. Product co-elutes with starting material or byproducts. 2. Product is a salt (e.g., quaternary salt). 3. Poor solubility of the crude product. | 1. Optimize the reaction to drive it to completion. Try different solvent systems for column chromatography (e.g., ethyl acetate/hexanes, dichloromethane/methanol). 2. If a salt has formed, it will have very different solubility and chromatographic behavior. Often it will not move from the baseline on a silica gel TLC plate. 3. Try recrystallization from a suitable solvent system.[5] |
Experimental Protocols & Methodologies
Protocol 1: General N-Alkylation using Potassium Carbonate
This protocol is a good starting point for reactive alkylating agents like benzyl bromide or methyl iodide.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-chlorobenzimidazole (1.0 eq.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent such as acetonitrile or DMF to dissolve the starting material (approx. 0.1-0.2 M concentration).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.[5] The product will often precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.[5]
Protocol 2: N-Alkylation using Sodium Hydride for Less Reactive Systems
This method is suitable for less reactive alkylating agents or when a stronger base is required.
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition: Add anhydrous THF or DMF via syringe. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve the 2-chlorobenzimidazole (1.0 eq.) in a minimal amount of anhydrous THF/DMF and add it dropwise to the NaH suspension. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add the alkylating agent (1.1 eq.), either neat or dissolved in a small amount of solvent, dropwise at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight, or heat gently if required. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Workflow
Troubleshooting Flowchart
The following diagram outlines a logical decision-making process for troubleshooting common issues in the N-alkylation of 2-chlorobenzimidazoles.
Caption: A decision tree for troubleshooting common N-alkylation issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. [PDF] Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
Effect of base and solvent on 1-Benzyl-2-chloro-1H-benzo[d]imidazole synthesis
Welcome to the technical support guide for the synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven methodologies. Our goal is to empower researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, particularly concerning the critical choice of base and solvent.
Introduction: The Critical Role of Base and Solvent
The synthesis of this compound is a cornerstone reaction for accessing a versatile scaffold in medicinal chemistry.[1][2][3] The reaction is fundamentally a nucleophilic substitution, specifically the N-alkylation of a 2-chlorobenzimidazole precursor with a benzyl halide. The success of this synthesis—in terms of yield, purity, and reaction time—is profoundly influenced by the interplay between the chosen base and solvent system. The base is essential for deprotonating the benzimidazole's N-H proton, thereby generating a potent nucleophile.[4] The solvent, in turn, must not only dissolve the reactants but also mediate the reactivity of the nucleophile and the stability of the transition state.[4][5] This guide will dissect these variables to provide actionable solutions for your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most likely causes related to my base and solvent?
Answer: Low yields are the most common challenge and can almost always be traced back to the reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Insufficient Deprotonation (Base Issue): The benzimidazole N-H is weakly acidic, and incomplete deprotonation results in unreacted starting material.
-
Causality: Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may not be strong enough to fully deprotonate the benzimidazole, especially at room temperature.[4] This leads to a low concentration of the active nucleophile.
-
Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is a highly effective choice that irreversibly deprotonates the benzimidazole.[1][6] When using NaH, ensure your solvent (like THF or DMF) is anhydrous, as NaH reacts violently with water.
-
-
Poor Nucleophile Reactivity (Solvent Issue): The solvent shell around your deprotonated benzimidazole can hinder its ability to attack the benzyl halide.
-
Causality: Protic solvents (e.g., ethanol, methanol) can form hydrogen bonds with the benzimidazolide anion, stabilizing it and reducing its nucleophilicity.[7] This dramatically slows down the desired SN2 reaction.
-
Solution: Employ a polar aprotic solvent. Solvents like DMF, DMSO, acetonitrile (MeCN), or THF are ideal.[4] They effectively solvate the cation of the base (e.g., Na⁺ or K⁺) but do not strongly solvate the nucleophilic anion, leaving it "bare" and highly reactive.[5][8]
-
-
Low Reactant Solubility: If your starting materials are not fully dissolved, the reaction will be slow and incomplete.
Question 2: I'm observing a significant amount of a byproduct with a higher molecular weight. What is it and how can I prevent its formation?
Answer: This is likely the 1,3-dibenzyl-2-chloro-1H-benzo[d]imidazolium salt, a common byproduct of over-alkylation.[10]
-
Causality: After the first benzylation, the nitrogen at the 3-position of your desired product can still act as a nucleophile. It can attack another molecule of benzyl chloride, leading to the formation of a quaternary ammonium salt.
-
Troubleshooting Steps:
-
Control Stoichiometry: Avoid using a large excess of benzyl chloride. Use equivalents ranging from 1.0 to 1.1 relative to the 2-chlorobenzimidazole.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of your starting material.[10] Stop the reaction as soon as the starting benzimidazole is consumed to prevent the product from reacting further.
-
Purification: This salt byproduct is often highly polar and can typically be removed from the less polar desired product using standard silica gel chromatography.
-
Question 3: My reaction is very slow or stalls completely, even with a strong base. What's wrong?
Answer: Assuming your reagents are pure, this issue often points to temperature, the choice of leaving group, or "green" solvent limitations.
-
Insufficient Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.
-
Poor Leaving Group: The reactivity of the benzyl halide is critical.
-
Causality: Benzyl chloride is less reactive than benzyl bromide. The bromide ion is a better leaving group than the chloride ion, facilitating a faster SN2 reaction.
-
Solution: If you are using benzyl chloride and experiencing slow kinetics, switching to benzyl bromide can significantly improve the reaction rate and yield.[4]
-
-
Alternative Solvent Issues: While environmentally friendly, some "green" solvents may not be optimal for this specific reaction.
-
Example: Polyethylene glycol (PEG) has been used as a green solvent alternative.[6] However, its viscosity and different solvating properties might lead to slower reaction rates compared to traditional polar aprotic solvents. Ensure adequate heating and stirring if using such alternatives.
-
Frequently Asked Questions (FAQs)
Q1: Which base is definitively better: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)?
A1: There is no single "better" base; the choice depends on your experimental constraints and desired outcome.
-
Sodium Hydride (NaH): Offers high yields and fast reaction times due to complete and irreversible deprotonation.[1][6] However, it is pyrophoric, requires strictly anhydrous conditions, and necessitates handling under an inert atmosphere (e.g., nitrogen or argon).[10] It is the preferred choice for difficult substrates or when maximizing yield is the primary goal.
-
Potassium Carbonate (K₂CO₃): A milder, safer, and less expensive base that is easier to handle.[2][3] It often requires higher temperatures and longer reaction times. It is an excellent choice for routine synthesis on a larger scale where safety and ease of handling are prioritized over reaction speed.
Q2: Can I use a protic solvent like ethanol?
A2: While the reaction might proceed in a protic solvent, it is generally not recommended. Protic solvents like ethanol or methanol will solvate and stabilize the benzimidazolide anion through hydrogen bonding, significantly reducing its nucleophilicity and slowing the reaction rate.[7] For efficient synthesis, polar aprotic solvents (DMF, DMSO, MeCN) are superior.[4]
Q3: How does the synthesis of the 2-chlorobenzimidazole starting material impact my final N-benzylation step?
A3: The purity of your starting 2-chlorobenzimidazole is paramount. The precursor is typically synthesized from benzimidazol-2-one by reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃).[6][11][12] If this reaction is incomplete, your starting material will be contaminated with benzimidazol-2-one. This impurity can also be N-benzylated under your reaction conditions, leading to a complex mixture of products that is difficult to separate. Always ensure the purity of your 2-chlorobenzimidazole via NMR or melting point analysis before proceeding.
Data Summary: Effect of Base and Solvent
The following table summarizes common conditions reported in the literature, providing a comparative overview to guide your experimental design.
| Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference / Notes |
| NaH (1.2) | DMSO | 0 to RT | - | High | Strong base, effective for deprotonation.[1] |
| NaH (1.2) | THF | 0 to RT | 12-16 | 70-90 | Requires anhydrous THF. Standard for high-yield lab synthesis.[10] |
| K₂CO₃ (1.2) | Acetonitrile | 70 | 72-120 | ~80 | Milder conditions, but requires heat and longer time.[3][10] |
| K₂CO₃ (excess) | PEG-600 | 100 | - | Good | A "green" chemistry approach.[6] |
| NaOH (aq.) | - | RT | 2 | 81 | Using dimethylsulfate as the alkylating agent.[6] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using Sodium Hydride (NaH)
This protocol is optimized for achieving high yields under controlled laboratory conditions.
-
Preparation: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 2-chloro-1H-benzo[d]imidazole (1 equivalent) in anhydrous THF dropwise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. You may observe gas evolution (H₂).
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring progress by TLC.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.
Protocol 2: Scalable Synthesis using Potassium Carbonate (K₂CO₃)
This protocol uses safer and less sensitive reagents, making it suitable for larger-scale preparations.
-
Mixing: To a solution of 2-chloro-1H-benzo[d]imidazole (1 equivalent) in acetonitrile or DMF, add potassium carbonate (1.5-2.0 equivalents).
-
Addition: Add benzyl chloride (1.05 equivalents) to the suspension.
-
Heating: Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Reaction: Maintain heating for 24-72 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Recrystallize the crude solid or purify by silica gel chromatography to yield the final product.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps and decision points in the N-benzylation process.
Caption: Workflow for the N-benzylation of 2-chlorobenzimidazole.
References
- 1. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [PDF] Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | Semantic Scholar [semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN1486981A - Prepn process of 2-chlorobenzimidazole - Google Patents [patents.google.com]
- 12. US6028200A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]
Managing reaction temperature for optimal 1-Benzyl-2-chloro-1H-benzo[d]imidazole yield
Welcome to the technical support center for the synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, with a specific focus on the critical role of temperature management. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern yield and purity, enabling you to troubleshoot and refine your experiments effectively.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved via a robust three-step process. Each stage has a distinct temperature profile that is crucial for success. Mismanagement of temperature at any step can lead to a cascade of issues, including low yields, difficult purifications, and the formation of intractable side products.
Technical Support Center: Recrystallization of 1-Benzyl-2-chloro-1H-benzo[d]imidazole
Welcome to the technical support center for the purification of 1-Benzyl-2-chloro-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this key intermediate in high purity through recrystallization. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively.
Understanding the Recrystallization of this compound
This compound is a moderately polar molecule. The benzimidazole core provides rigidity and potential for hydrogen bonding, while the benzyl and chloro substituents add lipophilic character. A successful recrystallization hinges on selecting a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
The ideal solvent will also leave impurities either completely dissolved or entirely insoluble at all temperatures. Given the structure, common impurities may include unreacted starting materials from its synthesis or byproducts from side reactions.[1][2][3]
Recommended Recrystallization Protocols & Solvent Systems
There is no single "magic bullet" solvent for all compounds. The choice of solvent is critical and often requires empirical testing. Below are starting protocols with recommended solvent systems based on the structural characteristics of this compound and general practices for related heterocyclic compounds.[4][5][6]
Initial Solvent Screening
Before committing to a large-scale recrystallization, it is prudent to perform small-scale solubility tests. Place a few milligrams of your crude compound into several test tubes and add a small amount of different solvents. Observe the solubility at room temperature and then upon heating.
| Solvent System | Rationale & Expected Outcome |
| Ethanol (or Isopropanol) | Alcohols are often effective for moderately polar compounds. The compound should have low solubility in cold ethanol but dissolve readily in hot ethanol.[4] |
| Ethyl Acetate / Hexane | A polar/non-polar mixture. Ethyl acetate is a good "soluble" solvent, while hexane acts as an "anti-solvent." This system is excellent for inducing crystallization if the compound is too soluble in moderately polar single solvents.[5] |
| Toluene | An aromatic solvent that can be effective for compounds containing aromatic rings. It's a less polar option that may exclude more polar impurities.[4][6] |
| Acetonitrile | A polar aprotic solvent that can be a good choice for nitrogen-containing heterocycles.[4] |
Protocol 1: Single Solvent Recrystallization (e.g., Ethanol)
This is the most straightforward method and should be attempted first.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[7]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration into a pre-warmed clean flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[8] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Two-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
Use this method if your compound is too soluble in a single solvent even at low temperatures.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude compound in the minimum amount of boiling ethyl acetate (the "soluble" solvent).
-
Induce Cloudiness: While the solution is still hot, slowly add hexane (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by an ice bath.
-
Isolation, Washing & Drying: Follow steps 5-7 from Protocol 1, using an ice-cold mixture of ethyl acetate/hexane (in the same approximate ratio) for washing.
Experimental Workflow for Recrystallization
Caption: General workflow for the recrystallization process.
Troubleshooting Guide (Q&A Format)
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution above its melting point, or if the solution is supersaturated with impurities.
-
Causality: The solubility of your compound is changing too rapidly with temperature, or impurities are depressing the melting point.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount (1-5%) of additional hot solvent to prevent premature precipitation.[8][9]
-
Slower Cooling: Let the solution cool at a much slower rate. You can insulate the flask or place it on a hot plate that is slowly cooling down.[10]
-
Change Solvent System: Your chosen solvent may be too non-polar. Try a more polar solvent or a different solvent mixture.
-
Q2: I have a very low yield after recrystallization. Why did this happen and how can I improve it?
A2: Low recovery is one of the most common issues in recrystallization.
-
Causality:
-
Too much solvent was used: This is the most frequent cause.[10] Even cold solvent will dissolve some of your product.
-
Premature crystallization: Crystals may have formed during a hot filtration step and were lost.
-
Compound is significantly soluble in cold solvent: The chosen solvent is not ideal.
-
-
Solutions:
-
Minimize Solvent: Always use the absolute minimum amount of boiling solvent needed to dissolve your compound.[7]
-
Recover from Mother Liquor: You can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again for a second crop of crystals. Note that this second crop may be less pure.[8]
-
Change Solvent: Select a solvent in which your compound has lower solubility at cold temperatures.
-
Ensure Complete Cooling: Use an ice bath and allow sufficient time for crystallization to complete before filtering.
-
Q3: The final crystals are colored, but the pure compound should be white. How do I remove colored impurities?
A3: Colored impurities are often large, polar, conjugated molecules.
-
Causality: These impurities are co-precipitating with your product.
-
Solutions:
-
Activated Charcoal: After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute weight). Keep the solution boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: Perform a hot filtration to remove the charcoal. Be sure to use fluted filter paper to speed up the process and prevent premature crystallization in the funnel.
-
Proceed with Crystallization: Allow the decolorized filtrate to cool as usual.
-
Q4: No crystals are forming, even after cooling in an ice bath.
A4: The solution is likely either not saturated or is supersaturated.
-
Causality: Either too much solvent was used, or there are no nucleation sites for crystals to begin forming.
-
Solutions:
Troubleshooting Decision Tree
Caption: Decision-making workflow for troubleshooting recrystallization.
Frequently Asked Questions (FAQs)
-
FAQ 1: How do I know if my compound is pure after one recrystallization?
-
Purity is typically assessed by measuring the melting point. A pure compound will have a sharp melting point range (typically < 2°C) that matches the literature value. You can also use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities.
-
-
FAQ 2: Can I use a rotary evaporator to cool my solution faster?
-
This is not recommended. Rapid cooling by evaporation will cause the compound to crash out of solution as a powder or amorphous solid, which can trap impurities. The goal of recrystallization is slow crystal growth, which is best achieved by allowing the solution to cool gradually.[9]
-
-
FAQ 3: Why must I use an Erlenmeyer flask instead of a beaker?
-
The narrow neck of an Erlenmeyer flask helps to reduce solvent evaporation during heating. It is also easier to swirl and can be stoppered or covered to prevent contamination as the solution cools.
-
-
FAQ 4: Is it possible to lose all my product during recrystallization?
-
While a significant loss of yield is possible if too much solvent is used, it is rare to lose all of your product. The compound will remain dissolved in the mother liquor. If a recrystallization fails, the solvent can be removed by rotary evaporation to recover the crude material for another attempt with a different solvent or purification method.[10]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Benzyl-2-chloro-1H-benzo[d]imidazole
This compound is a key building block in the synthesis of a wide array of biologically active compounds. The benzimidazole scaffold itself is a privileged structure in medicinal chemistry, appearing in drugs with activities ranging from antiviral and anticancer to antihypertensive.[1][2] The specific combination of a benzyl group at the N1 position and a reactive chloro group at the C2 position makes this molecule a versatile precursor for introducing diverse functionalities, leading to the development of novel therapeutic agents. For instance, it is a key intermediate in the synthesis of selective TRPC5 inhibitors, which are promising candidates for treating chronic kidney disease.[3]
This guide will explore and compare the primary synthetic routes to this important intermediate, providing the detailed information necessary for researchers to make informed decisions based on their specific laboratory context, scale, and purity requirements.
Core Synthesis Strategies: A Comparative Overview
Two principal strategies dominate the synthesis of this compound:
Route A: Benzylation of a Pre-formed 2-Chlorobenzimidazole Core. This is arguably the most direct and widely employed approach. It involves the initial synthesis of 2-chlorobenzimidazole, which is then N-benzylated.
Route B: Cyclization Followed by Chlorination. This method begins with the synthesis of a benzimidazole precursor that is subsequently chlorinated at the 2-position.
Below, we delve into the specifics of each route, providing detailed protocols and a critical evaluation of their respective merits and drawbacks.
Route A: N-Benzylation of 2-Chlorobenzimidazole
This two-step approach first requires the synthesis of 2-chlorobenzimidazole, followed by its N-alkylation with a benzyl halide.
Step 1: Synthesis of 2-Chlorobenzimidazole
A common and effective method for preparing 2-chlorobenzimidazole (3) is the treatment of benzimidazol-2-one (2) with a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] The benzimidazol-2-one precursor is readily accessible through the condensation of o-phenylenediamine (1) with urea.[4]
Reaction Scheme:
Caption: Synthesis of 2-Chlorobenzimidazole from o-Phenylenediamine.
Experimental Protocol: Synthesis of 2-Chlorobenzimidazole (3) [4][5]
-
Preparation of Benzimidazol-2-one (2): A mixture of o-phenylenediamine (1) and urea is heated at 130°C until the reaction is complete (typically monitored by TLC). The resulting solid is then purified.
-
Chlorination to 2-Chlorobenzimidazole (3): Benzimidazol-2-one (2) is heated with phosphorus oxychloride (POCl₃), often with a catalytic amount of phosphorus pentachloride (PCl₅), on a steam bath for approximately 2 hours. The reaction mixture is then carefully poured into crushed ice. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield 2-chlorobenzimidazole (3).
Step 2: N-Benzylation of 2-Chlorobenzimidazole
With 2-chlorobenzimidazole in hand, the final step is the introduction of the benzyl group. This is a standard N-alkylation reaction, and several methods have been reported, offering a trade-off between reaction conditions, yield, and the use of hazardous reagents.
Reaction Scheme:
Caption: N-Benzylation of 2-Chlorobenzimidazole.
Method A1: Using a Strong Base (NaH) in an Aprotic Solvent (DMSO) [3]
This method is highly effective but requires stringent anhydrous conditions and careful handling of sodium hydride.
Experimental Protocol: [3]
-
To a solution of 2-chlorobenzimidazole (3) in anhydrous dimethyl sulfoxide (DMSO), add sodium hydride (NaH) at 0°C under an inert atmosphere.
-
Stir the mixture for a short period before adding benzyl bromide.
-
Allow the reaction to warm to room temperature and proceed until completion.
-
The reaction is then quenched with water, and the product is extracted with an organic solvent.
Method A2: Using a Weaker Base (K₂CO₃) and Greener Conditions [4]
This approach offers a safer and more environmentally friendly alternative to using sodium hydride. It can be performed under solvent-free conditions, in a green solvent like PEG-600, or with microwave irradiation.
Experimental Protocol (Solvent-Free Grinding): [4]
-
In a mortar, combine 2-chlorobenzimidazole (3), benzyl chloride, and potassium carbonate (K₂CO₃).
-
Grind the mixture with a pestle for 10-15 minutes at room temperature.
-
After completion, the reaction mixture is worked up by adding water, and the solid product is filtered, washed, and recrystallized.
| Parameter | Method A1 (NaH/DMSO) | Method A2 (K₂CO₃/Grinding) |
| Base | Sodium Hydride (strong, pyrophoric) | Potassium Carbonate (mild, safer) |
| Solvent | DMSO (anhydrous) | Solvent-free |
| Temperature | 0°C to room temperature | Room temperature |
| Reaction Time | Typically a few hours | 10-15 minutes |
| Yield | Generally high | Reported to be high (qualitative) |
| Safety/Greenness | Requires inert atmosphere, hazardous base | Safer, solvent-free, greener |
Route B: Cyclization Followed by Chlorination
This alternative strategy involves first constructing the 1-benzylbenzimidazole core and then introducing the chloro group at the 2-position. A notable example of this approach starts from N-benzyl-o-phenylenediamine.
Reaction Scheme:
Caption: Synthesis via Cyclization of N-Benzyl-o-phenylenediamine.
While the direct synthesis of this compound via this route is less commonly detailed, a related synthesis of 1-benzyl-2-(chloromethyl)-1H-benzimidazole has been reported, which could potentially be a precursor.[6]
Experimental Protocol for a Related Compound (1-benzyl-2-(chloromethyl)-1H-benzimidazole): [6]
-
A mixture of N-benzylbenzene-1,2-diamine and chloroacetic acid is refluxed in 4 N HCl for 4 hours.
-
After cooling, the pH is adjusted to 7 with ammonia.
-
The crude product is obtained and purified by column chromatography.
Note: The conversion of the 2-chloromethyl group to a 2-chloro group would require a subsequent reaction, which adds to the number of steps compared to Route A.
Comparative Analysis and Recommendations
| Feature | Route A (Benzylation of 2-Chlorobenzimidazole) | Route B (Cyclization then Chlorination) |
| Overall Strategy | Convergent and direct. | Linear, potentially more steps. |
| Starting Materials | o-Phenylenediamine, urea, benzyl halide. | N-benzyl-o-phenylenediamine, chloroacetic acid. |
| Key Intermediates | 2-Chlorobenzimidazole. | 1-Benzyl-2-(chloromethyl)-1H-benzimidazole (or similar). |
| Efficiency | Generally high-yielding and efficient, especially with modern green chemistry methods.[4] | Can be efficient, but may require more steps for the final product. |
| Versatility | The 2-chlorobenzimidazole intermediate can be used to synthesize a variety of N-substituted derivatives.[4] | The N-benzyl-o-phenylenediamine precursor can be used in other cyclization reactions. |
| Recommendation | Highly Recommended. This route is well-established, versatile, and can be adapted to greener and safer conditions. The solvent-free method with K₂CO₃ is particularly attractive for its simplicity and environmental benefits. | Feasible but less direct. This route may be considered if N-benzyl-o-phenylenediamine is readily available or if other derivatives from this precursor are also being synthesized. |
Conclusion
For the synthesis of this compound, the N-benzylation of a pre-formed 2-chlorobenzimidazole core (Route A) stands out as the more efficient and versatile strategy. Within this route, the use of potassium carbonate under solvent-free or microwave conditions offers significant advantages in terms of safety, reaction time, and environmental impact over methods employing strong, hazardous bases like sodium hydride.[4] Researchers are encouraged to consider these greener alternatives for a more sustainable and practical synthesis. This guide provides the foundational knowledge and detailed protocols to enable the successful and informed synthesis of this valuable pharmaceutical intermediate.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 1-BENZYL-2-CHLOROMETHYL-1H-BENZOIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-2-chloro-1H-benzo[d]imidazole Derivatives as Anticancer Agents
Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, including enzymes and nucleic acids, making it a cornerstone in the development of therapeutic agents.[1][2] Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] In the realm of oncology, these compounds have been shown to exert their effects through various mechanisms, such as the inhibition of crucial kinases (e.g., EGFR, VEGFR-2), topoisomerases, and tubulin polymerization, as well as by inducing apoptosis and cell cycle arrest.[3][4][5]
The 1-benzyl-2-chloro-1H-benzo[d]imidazole scaffold is a particularly attractive starting point for the development of novel anticancer agents. The benzyl group at the N-1 position can enhance the lipophilicity and modulate the binding of the molecule to its biological target, while the highly reactive chloro group at the C-2 position serves as a versatile handle for introducing a diverse array of substituents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives originating from this scaffold, offering a comparative overview of their anticancer potential supported by experimental data.
The Synthetic Keystone: this compound
The journey into the SAR of this class of compounds begins with the synthesis of the pivotal intermediate, this compound. This is typically achieved in a multi-step process, which underscores the strategic importance of each reaction in building the final pharmacophore.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-Chlorobenzimidazole.
-
o-Phenylenediamine is condensed with urea through dry fusion to yield benzimidazol-2-one.
-
The resulting benzimidazol-2-one is then treated with phosphorus oxychloride (POCl3) to afford 2-chlorobenzimidazole.[6] This chlorination step is crucial as it introduces the reactive center for subsequent modifications.
-
-
Step 2: N-Benzylation.
-
2-chlorobenzimidazole is reacted with benzyl chloride in the presence of a mild base, such as potassium carbonate (K2CO3), under solvent-free grinding conditions or in a green solvent like PEG-600.[6] This N-alkylation step introduces the benzyl moiety at the N-1 position, a key structural feature for enhancing anticancer activity.
-
The versatility of the 2-chloro substituent allows for its displacement by a wide range of nucleophiles, leading to the generation of extensive libraries of 1-benzyl-2-substituted-benzimidazole derivatives.
Caption: Synthetic pathway for this compound.
Structure-Activity Relationship (SAR) Analysis: A Comparative Study
The anticancer efficacy of 1-benzyl-benzimidazole derivatives is profoundly influenced by the nature of the substituent at the C-2 position. By systematically comparing derivatives with different functionalities at this position, we can elucidate key structural requirements for potent cytotoxic activity.
C-2 Aryl and Heteroaryl Derivatives
A significant body of research has focused on the introduction of various aryl and heteroaryl moieties at the C-2 position. These modifications often lead to compounds with potent anticancer activity, with the electronic and steric properties of the aryl ring playing a crucial role.
A study on a series of 1-benzyl-2-aryl benzimidazole derivatives revealed that halogenated and methoxy-substituted compounds exhibit significant cytotoxicity against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity (IC50 in µM) of 1-Benzyl-2-aryl-benzimidazole Derivatives
| Compound ID | R1 (on N-1 Benzyl) | R2 (on C-2 Phenyl) | K562 (Leukemia) | HCT-15 (Colon) | MCF-7 (Breast) | SKLU-1 (Lung) |
| 26 | 4-Cl | 4-Cl | 12.5 | 11.9 | 11.6 | 13.2 |
| 27 | 4-Br | 4-Br | 13.1 | 12.8 | 12.1 | 14.0 |
| 29 | 4-OCH3 | 4-OCH3 | 14.2 | 13.5 | 12.9 | 15.1 |
| Tamoxifen | - | - | 15.6 | 16.2 | 14.8 | 17.5 |
Data synthesized from a study on 1,2-disubstituted benzimidazole derivatives.
The data suggests that the presence of electron-withdrawing groups (Cl, Br) or electron-donating groups (OCH3) on both the N-1 benzyl and C-2 phenyl rings results in potent anticancer activity, often surpassing that of the reference drug tamoxifen.
C-2 Amino and Substituted Amino Derivatives
The introduction of an amino group at the C-2 position opens avenues for further derivatization and modulation of the physicochemical properties of the parent compound. The synthesis of these derivatives typically involves the nucleophilic substitution of the 2-chloro group with ammonia or a primary/secondary amine.
C-2 Thio and Substituted Thio Derivatives
The synthesis of 2-thiobenzimidazole derivatives, often starting from the reaction of o-phenylenediamine with carbon disulfide, is a common strategy in benzimidazole chemistry. These 2-mercaptobenzimidazoles can then be N-benzylated and the thio group can be further alkylated or arylated. A study on substituted 2-thiobenzimidazoles revealed that some of these compounds exhibit effective antitumor activity against colon and renal cancer cell lines.[9] The sulfur atom can act as a hydrogen bond acceptor and a coordination site for metal ions, offering diverse modes of interaction with biological targets.
Comparative Analysis with Alternative Scaffolds
The this compound scaffold offers a distinct advantage in terms of synthetic accessibility and the ease of diversification at the C-2 position. Compared to other benzimidazole scaffolds where the C-2 substituent is introduced early in the synthesis, the 2-chloro intermediate allows for late-stage functionalization, which is highly desirable in drug discovery for the rapid generation of analogs.
For instance, the synthesis of 2-aryl benzimidazoles often involves the condensation of an o-phenylenediamine with an aromatic aldehyde.[5] While effective, this approach requires a different aldehyde for each desired C-2 substituent. In contrast, the 1-benzyl-2-chloro intermediate serves as a common precursor for a multitude of C-2 substituted derivatives.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the biological data, standardized experimental protocols are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[10][11]
-
Compound Treatment: The synthesized benzimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. The cells are then incubated for a specified period, typically 48-72 hours.[10][11]
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[10] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives underscore the significant potential of this scaffold in the development of novel anticancer agents. The presence of the N-1 benzyl group is a key determinant of activity, and the versatility of the C-2 chloro substituent allows for extensive chemical modifications to optimize potency and selectivity.
Future research in this area should focus on the systematic exploration of a wider range of C-2 substituents, including various amino, thio, and alkoxy derivatives, to build a more comprehensive SAR profile. Additionally, investigating the mechanism of action of the most potent compounds will be crucial for their further development as clinical candidates. The integration of computational modeling and in vivo studies will undoubtedly accelerate the discovery of next-generation benzimidazole-based cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nveo.org [nveo.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. dergipark.org.tr [dergipark.org.tr]
Comparative Analysis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole Compounds: A Guide to Translating In Vitro Potency to In Vivo Efficacy
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse array of biological targets.[1][2] This guide delves into a specific, highly reactive class of these compounds: 1-Benzyl-2-chloro-1H-benzo[d]imidazole and its derivatives. We will dissect the dichotomy between their often-promising laboratory (in vitro) results and their performance in living organisms (in vivo), providing researchers and drug development professionals with a framework for understanding and navigating the critical transition from benchtop to preclinical studies.
The core structure features two key components that dictate its biological behavior. The benzyl group at the N1 position enhances lipophilicity, which can improve cell membrane permeability. The chloro-substituent at the C2 position, however, is the molecule's reactive center. This chlorine atom is an excellent leaving group, priming the molecule for nucleophilic substitution reactions with biological macromolecules. This inherent reactivity is a double-edged sword: it is the source of its potent in vitro activity but also the root of challenges in achieving in vivo success.
I. The Promise in the Petri Dish: In Vitro Activity Profile
In vitro assays, conducted in controlled environments such as cell cultures or with isolated enzymes, are the first proving ground for any new chemical entity. For derivatives of the this compound scaffold, these tests have revealed a broad spectrum of biological activities, primarily by serving as a versatile synthetic intermediate. The 2-chloro group is typically displaced by various nucleophiles (e.g., amines) to generate final compounds with diverse functionalities.[3][4]
Prominent In Vitro Activities:
-
Anticancer: A significant body of research highlights the potent cytotoxic effects of benzimidazole derivatives against a wide range of human cancer cell lines.[5][6][7][8][9] For instance, novel 1H-benzo[d]imidazole derivatives have shown 50% growth inhibition (GI50) in concentration ranges from 0.16 to 3.6 μM across a panel of 60 cancer cell lines.[5] The mechanism often involves targeting fundamental cellular processes, such as the inhibition of human topoisomerase I, an enzyme critical for DNA replication.[5][8][10]
-
Antimicrobial: The benzimidazole core is a well-established pharmacophore in antimicrobial agents.[1][11] Studies have demonstrated the efficacy of derivatives against various Gram-positive and Gram-negative bacteria and pathogenic fungi, with activity often quantified by the Minimum Inhibitory Concentration (MIC).[12][13]
-
Enzyme Inhibition: Beyond general cytotoxicity, these compounds have been engineered to be highly specific enzyme inhibitors. For example, N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines have been identified as selective inhibitors of the TRPC5 cation channel, a target for chronic kidney disease.[3][14] Other derivatives have shown potent α-glucosidase inhibition, relevant for anti-diabetic therapies.[15]
-
Antiparasitic: The scaffold has also been leveraged to develop agents against parasites. N-benzyl-1H-benzimidazol-2-amine derivatives, for instance, have demonstrated micromolar activity against various Leishmania species, the causative agents of leishmaniasis.[16]
Data Summary: In Vitro Bioactivity
| Compound Class | Biological Activity | Target/Cell Line | Potency Metric (Example) | Reference |
| 1,2-disubstituted Benzimidazoles | Anticancer | Panel of 60 Human Cancer Cell Lines | GI₅₀: 0.16 - 3.6 µM | [5] |
| Benzimidazole-Chalcone Hybrids | Anticancer | HepG-2, HCT-116, MCF-7 | IC₅₀: 1.98 µM (vs. HepG-2) | [9] |
| 2-Benzyl Benzimidazole Hydrazones | Antibacterial | Gram-positive & Gram-negative | MIC: 62.5 - 500 µg/mL | [13] |
| N-benzyl-1H-benzimidazol-2-amines | Antileishmanial | Leishmania mexicana | IC₅₀ in µM range | [16] |
| N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines | TRPC5 Inhibition | TRPC5-expressing cells | % Inhibition | [3] |
| 2-phenyl-1H-benzo[d]imidazole derivatives | α-glucosidase Inhibition | α-glucosidase enzyme | IC₅₀: 0.71 µM | [15] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Its causality rests on the principle that mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well.[17] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[17] Include wells with untreated cells (negative control) and a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
II. The Reality in the Organism: In Vivo Performance
Success in vitro is a prerequisite, but not a guarantee, of therapeutic potential. In vivo studies, conducted in living animal models, are the definitive test of a compound's real-world viability. These experiments assess not only efficacy against a disease but also the complex interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
For compounds derived from the this compound scaffold, the transition to in vivo models is often challenging. The high reactivity of the 2-chloro position can lead to poor metabolic stability and off-target reactions. Consequently, many published studies focus on derivatives where the chlorine has been replaced to create a more stable and selective final molecule.[3][14]
Reported In Vivo Activities:
-
Anti-inflammatory and Analgesic: Certain benzimidazole derivatives have demonstrated significant analgesic and anti-inflammatory responses in rat models.[17][18]
-
Anxiolytic Activity: Synthesized benzimidazole compounds, when screened in Wistar rats using an elevated plus maze model, showed potent anti-anxiety activity comparable to the standard drug Diazepam.[19]
-
Anti-hyperglycemic: In a notable study, a 2-phenyl-1H-benzo[d]imidazole derivative showed significant hypoglycemic activity and improved oral sucrose tolerance in an in vivo pharmacodynamic study, comparable to the clinical drug acarbose.[15]
-
Chronic Kidney Disease: The selective TRPC5 inhibitor AC1903, derived from this scaffold, has been shown to be active in multiple animal models of chronic kidney disease, demonstrating successful translation from in vitro target engagement to in vivo functional outcome.[3][14]
Data Summary: In Vivo Bioactivity
| Compound Class | Biological Activity | Animal Model | Key Outcome | Reference |
| Benzimidazole Derivatives | Anti-anxiety | Wistar Rats | Potent anxiolytic activity | [19] |
| Benzimidazole Derivatives | Analgesic | Albino Rats | Significant analgesic activity | [18] |
| 2-phenyl-1H-benzo[d]imidazole derivative | Anti-hyperglycemic | Not Specified | Significant hypoglycemic activity | [15] |
| AC1903 (TRPC5 Inhibitor) | Chronic Kidney Disease | Not Specified | Active in multiple CKD models | [3][14] |
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
This protocol is a gold standard for evaluating the in vivo anticancer activity of a test compound. It involves implanting human cancer cells into immunocompromised mice, allowing a tumor to grow, and then treating the mice with the test compound to observe its effect on tumor progression.
Step-by-Step Methodology:
-
Animal Acclimatization: House immunocompromised mice (e.g., Athymic Nude-Foxn1nu) for one week under sterile conditions to acclimate them to the facility.
-
Cell Implantation: Culture human cancer cells (e.g., A549) that showed sensitivity to the compound in vitro. Harvest the cells and resuspend them in a sterile medium (like Matrigel) to a concentration of 5-10 million cells per 100 µL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Treatment Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., intraperitoneal (IP) injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle (the solvent used to dissolve the compound) only.
-
Data Collection: Measure tumor volume (using calipers) and mouse body weight two to three times per week. Body weight is a key indicator of toxicity.
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize the mice, excise the tumors, and weigh them. Compare the tumor growth inhibition between the treated and control groups to determine efficacy.
III. Bridging the Chasm: Why In Vitro Success Doesn't Always Translate
The transition from a controlled in vitro environment to a complex in vivo system is the most significant hurdle in drug discovery. A compound that is highly potent against a cancer cell line in a dish may be completely ineffective or highly toxic in a living organism.
The this compound structure exemplifies this challenge. Its reactivity, driven by the 2-chloro group, can lead to indiscriminate reactions in vivo, binding to numerous off-target proteins and macromolecules. This can result in high systemic toxicity and rapid clearance from the body, preventing the compound from ever reaching its intended target at a sufficient concentration.
Key Reasons for Discrepancies:
-
Pharmacokinetics (ADME): The compound may have poor Absorption, Distribution, Metabolism, and Excretion properties. It might not be absorbed from the gut, may be rapidly metabolized by the liver, or quickly excreted by the kidneys.
-
Metabolic Instability: The high reactivity of the 2-chloro group makes the molecule susceptible to rapid degradation by metabolic enzymes, leading to a very short half-life in the body.
-
Off-Target Toxicity: While the compound may kill cancer cells in vitro, its reactivity can cause it to damage healthy tissues in vivo, leading to unacceptable toxicity before a therapeutic dose can be reached.
-
Poor Bioavailability: The compound may not reach the systemic circulation in sufficient quantities to exert its effect at the target site (e.g., a solid tumor).
IV. Conclusion and Strategic Outlook
The this compound scaffold is a powerful starting point for the synthesis of biologically active molecules. Its high in vitro potency across anticancer, antimicrobial, and enzyme-inhibitory assays is well-documented. However, its inherent reactivity, conferred by the 2-chloro substituent, makes it a challenging candidate for direct in vivo applications.
The most successful research programs use this scaffold not as an endpoint, but as a versatile intermediate. By strategically replacing the reactive chlorine atom with other functional groups, medicinal chemists can fine-tune the molecule's properties to enhance metabolic stability, improve selectivity, and reduce off-target toxicity. The development of the TRPC5 inhibitor AC1903 is a testament to this strategy's success.[3][14]
For researchers in the field, the key takeaway is to view in vitro data with cautious optimism. A comprehensive early-stage assessment, including metabolic stability assays and preliminary toxicity screens, is crucial before committing to extensive and costly in vivo studies. Understanding the structure-activity and structure-property relationships is paramount to successfully navigating the complex journey from a promising hit in a test tube to a viable therapeutic candidate.
References
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acu.edu.in [acu.edu.in]
- 18. ijpsr.com [ijpsr.com]
- 19. jyoungpharm.org [jyoungpharm.org]
Validation of the analytical methods for 1-Benzyl-2-chloro-1H-benzo[d]imidazole
An In-Depth Guide to the Validation of Analytical Methods for 1-Benzyl-2-chloro-1H-benzo[d]imidazole
Introduction: The Analytical Imperative for Novel Benzimidazoles
This compound is a member of the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] Molecules within this class are explored for a wide range of therapeutic applications. The 2-chloro substitution, in particular, serves as a versatile synthetic handle for further molecular elaboration, making this compound a key intermediate in the synthesis of more complex drug candidates.[1]
Before a compound like this compound can advance through the development pipeline, its identity, purity, and strength must be unequivocally established. This is accomplished through validated analytical methods. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3] This guide, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, provides a comprehensive framework for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for this specific compound.[4][5] We will explore the causality behind experimental choices, present a self-validating protocol, and compare the primary method with viable alternatives.
Primary Analytical Method: Rationale for Reverse-Phase HPLC-UV
For the analysis of this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection is the technique of choice. The rationale is threefold:
-
Molecular Characteristics : The compound possesses a benzimidazole core and a benzyl group, both of which contain aromatic rings. These structures are strong chromophores, making them ideal for sensitive detection by UV spectroscopy.
-
Versatility and Robustness : RP-HPLC is a highly mature, robust, and widely available technique in pharmaceutical laboratories, capable of separating the analyte from potential starting materials, intermediates, and degradation products.[6]
-
Established Precedent : HPLC is the most frequently employed technique for the analysis of benzimidazole derivatives in various matrices, indicating a high probability of successful method development and validation.[7][8]
Proposed Chromatographic Conditions
The following conditions serve as a starting point for method development and subsequent validation. These are based on established methods for similar aromatic heterocyclic compounds.[8]
| Parameter | Recommended Condition | Justification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the nonpolar benzyl and benzimidazole moieties. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common solvent mixture offering good solvating power and chromatographic resolution for compounds of intermediate polarity. |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with column efficiency and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 275 nm | Benzimidazole systems typically exhibit strong absorbance maxima in the 270-280 nm range. This should be confirmed by scanning the UV spectrum of a pure standard. |
| Injection Volume | 10 µL | A standard volume that minimizes band broadening while providing an adequate response. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape integrity and compatibility with the chromatographic system. |
The Validation Protocol: A Step-by-Step Guide (ICH Q2(R2))
Method validation is a systematic process. The following workflow illustrates the interconnected stages required to demonstrate that the analytical procedure is fit for its intended purpose.[3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
Experimental Protocol:
-
Prepare a solution of the diluent (blank).
-
Prepare a solution of a placebo (if analyzing a formulated product).
-
Prepare a solution of the this compound reference standard.
-
Prepare a solution containing the reference standard spiked with known related substances or potential synthetic precursors (e.g., o-phenylenediamine, benzyl chloride).
-
Subject a sample of the analyte to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.
-
Inject all solutions and analyze the chromatograms.
Acceptance Criteria:
-
The blank and placebo injections should show no interfering peaks at the retention time of the analyte.
-
The analyte peak should be well-resolved from all known impurities and degradation peaks (Resolution > 2.0).
-
Peak purity analysis (using a Photodiode Array detector) should pass, indicating no co-eluting peaks.
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[3]
Experimental Protocol:
-
Prepare a stock solution of the reference standard at a high concentration (e.g., 1000 µg/mL).
-
Perform serial dilutions to prepare at least five concentration levels across the desired range. For an assay, this is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Data Analysis & Acceptance Criteria:
| Concentration (µg/mL) | Injection 1 Area | Injection 2 Area | Injection 3 Area | Mean Area |
| 80 | 798500 | 801000 | 799500 | 799667 |
| 90 | 901000 | 899500 | 900500 | 900333 |
| 100 | 1002000 | 1001000 | 1003000 | 1002000 |
| 110 | 1103000 | 1101500 | 1102500 | 1102333 |
| 120 | 1205000 | 1203000 | 1204000 | 1204000 |
-
Acceptance Criterion: The correlation coefficient (r²) of the linear regression line must be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is typically determined by applying the method to a sample of known concentration and calculating the percent recovery.
Experimental Protocol:
-
Prepare a placebo mixture (if applicable).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate (for a total of 9 samples).
-
Analyze the samples and calculate the amount of analyte recovered.
Data Analysis & Acceptance Criteria:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 80% | 80.0 | 80.2 | 100.3% |
| 80% | 80.0 | 79.8 | 99.8% |
| 100% | 100.0 | 100.5 | 100.5% |
| 100% | 100.0 | 99.6 | 99.6% |
| 100% | 100.0 | 100.1 | 100.1% |
| 120% | 120.0 | 119.5 | 99.6% |
| 120% | 120.0 | 121.0 | 100.8% |
| 120% | 120.0 | 120.4 | 100.3% |
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[4]
Experimental Protocol (Repeatability - Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration from the same homogeneous batch.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
Experimental Protocol (Intermediate Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
Data Analysis & Acceptance Criteria:
| Precision Level | Sample # | Assay Result (%) |
| Repeatability | 1 | 99.8 |
| (Day 1 / Analyst 1) | 2 | 100.2 |
| 3 | 99.5 | |
| 4 | 100.5 | |
| 5 | 100.1 | |
| 6 | 99.9 | |
| %RSD | 0.35% | |
| Intermediate | 1 | 100.5 |
| (Day 2 / Analyst 2) | 2 | 100.8 |
| 3 | 99.8 | |
| 4 | 101.0 | |
| 5 | 100.3 | |
| 6 | 100.6 | |
| %RSD | 0.42% |
-
Acceptance Criterion: The %RSD for each precision level should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Prepare a series of progressively more dilute solutions of the analyte.
-
Inject each solution and determine the signal-to-noise (S/N) ratio from the chromatogram.
-
LOD is the concentration that yields an S/N ratio of approximately 3:1.
-
LOQ is the concentration that yields an S/N ratio of approximately 10:1.
-
Confirm the LOQ by injecting six samples at the LOQ concentration and verifying that the precision (%RSD < 10%) and accuracy are acceptable.
Data Analysis & Acceptance Criteria:
| Parameter | Concentration (µg/mL) | S/N Ratio | Precision at LOQ (%RSD) |
| LOD | 0.05 | ~3:1 | N/A |
| LOQ | 0.15 | ~10:1 | 4.5% |
-
Acceptance Criterion: S/N ratio should be ~3 for LOD and ~10 for LOQ. Precision at the LOQ level should be acceptable (typically %RSD ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Prepare a system suitability solution and a standard sample solution.
-
Analyze the samples while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5 °C)
-
Mobile Phase Composition (e.g., ± 2% organic component)
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) and the assay result.
Data Analysis & Acceptance Criteria:
| Parameter Varied | Variation | Retention Time (min) | Assay Result (%) |
| Nominal | - | 8.5 | 100.1 |
| Flow Rate | 0.9 mL/min | 9.4 | 100.3 |
| 1.1 mL/min | 7.7 | 99.8 | |
| Temperature | 25 °C | 8.8 | 99.7 |
| 35 °C | 8.2 | 100.5 |
-
Acceptance Criterion: System suitability parameters must remain within acceptable limits, and the assay results should not significantly change, demonstrating the method is robust.
Comparison with Alternative Analytical Methods
While HPLC-UV is the recommended primary method, other techniques offer different capabilities that may be advantageous in specific scenarios.
| Feature | HPLC-UV | Gas Chromatography (GC-FID/MS) | LC-Mass Spectrometry (LC-MS/MS) |
| Principle | Liquid-phase separation based on polarity, with UV absorbance detection. | Gas-phase separation based on volatility, with flame ionization or mass-based detection. | Liquid-phase separation coupled with highly specific mass-based detection. |
| Analyte Suitability | Excellent for non-volatile, thermally stable compounds with a UV chromophore. | Suitable for volatile and thermally stable compounds. Derivatization may be needed. | The most versatile; suitable for most compounds, including those without a chromophore. |
| Sensitivity | Good (µg/mL to high ng/mL). | Good to Excellent. | Excellent to Outstanding (low ng/mL to pg/mL).[10] |
| Specificity | Good. Relies on chromatographic resolution. Peak purity analysis enhances confidence. | Good (GC-FID). Excellent (GC-MS). | Outstanding. Provides mass-to-charge ratio, enabling definitive identification.[10] |
| Primary Application | Routine QC, assay, purity, stability testing. | Analysis of residual solvents, volatile impurities. | Metabolite identification, trace-level impurity analysis, bioanalysis. |
| Cost & Complexity | Moderate cost, widely available, routine operation. | Moderate cost, requires more specialized expertise. | High cost, complex instrumentation and operation. |
The relationship between these validation parameters can be visualized as a network of dependencies, where foundational elements support more complex assessments.
Conclusion
The validation of an analytical method for a novel compound like this compound is a mandatory step in the pharmaceutical development process. A well-validated HPLC-UV method, developed and assessed according to ICH Q2(R2) guidelines, provides a high degree of assurance in the quality and consistency of analytical data. By systematically evaluating parameters from specificity to robustness, researchers can establish a reliable method suitable for quality control, stability studies, and regulatory submissions. While advanced techniques like LC-MS/MS offer superior sensitivity and specificity, the robustness, cost-effectiveness, and accessibility of HPLC-UV make it the pragmatic and scientifically sound choice for the routine quantitative analysis of this compound.
References
- 1. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 1-Benzyl-2-chloro-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged structure" in drug discovery.[2] Among the vast library of benzimidazole derivatives, those featuring a 1-benzyl and a 2-chloro substitution are of particular interest for their potential as cytotoxic agents in cancer therapy. This guide provides an in-depth comparison of the cytotoxic profiles of different 1-Benzyl-2-chloro-1H-benzo[d]imidazole derivatives, supported by experimental data and an exploration of their underlying mechanisms of action.
The Rationale for Comparing this compound Derivatives
The 1-benzyl group in this class of compounds plays a crucial role in their biological activity, often influencing their binding affinity to target proteins and their overall lipophilicity, which affects cellular uptake. The 2-chloro substituent is also a key feature, as the halogen atom can participate in various interactions with biological macromolecules and can be a site for further chemical modification. Understanding how additional substitutions on the benzyl or benzimidazole rings modulate the cytotoxic effects of this core structure is essential for the rational design of more potent and selective anticancer agents.[3]
Comparative Cytotoxicity: An Analysis of Experimental Data
To illustrate the impact of substitution on the cytotoxic activity of this compound derivatives, we will compare two closely related compounds from recent studies. The first is a 1-(3-chlorobenzyl)-2-methyl-1H-benzo[d]imidazole, where the 2-chloro group is replaced by a methyl group, and the benzyl ring is substituted with a chlorine atom at the 3-position. The second is a 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole, which features a chloro-substituted phenyl group at the 2-position and a 4-chlorobenzyl group at the 1-position. While not perfect analogues to the "2-chloro" core, they provide valuable insights into how substitutions at these key positions influence cytotoxicity.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 1-(3-chlorobenzyl)-2-methyl-1H-benzo[d]imidazole | A549 (Lung Carcinoma) | 111.70 | [4] |
| DLD-1 (Colorectal Adenocarcinoma) | 185.30 | [4] | ||
| L929 (Mouse Fibroblast) | 167.30 | [4] | ||
| Compound B | 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | K562 (Leukemia) | High Activity | [5] |
| HCT-15 (Colon Cancer) | High Activity | [5] | ||
| MCF-7 (Breast Cancer) | High Activity | [5] | ||
| SKLU-1 (Lung Cancer) | High Activity | [5] |
Analysis of Cytotoxicity Data:
The data presented in the table highlights the significant impact of substituents on the cytotoxic activity of the 1-benzyl-benzimidazole scaffold. Compound A , with a methyl group at the 2-position and a 3-chloro-substituted benzyl group, exhibits moderate cytotoxicity against the tested cell lines, with IC50 values in the micromolar range.[4] In contrast, Compound B , which possesses a 4-chlorophenyl group at the 2-position and a 4-chlorobenzyl group, is reported to have high biological activity against a panel of cancer cell lines.[5]
These findings suggest that the nature of the substituent at the 2-position is a critical determinant of cytotoxic potency. The presence of an aryl group, particularly one with an electron-withdrawing substituent like chlorine, appears to confer greater anticancer activity compared to a small alkyl group like methyl. Furthermore, the position of the chlorine atom on the benzyl ring may also influence activity, although a direct comparison between the 3-chloro and 4-chloro positions would require further investigation with an identical substituent at the 2-position.
Unraveling the Mechanism of Action: Induction of Apoptosis
Benzimidazole derivatives exert their cytotoxic effects through a variety of mechanisms, with the induction of apoptosis, or programmed cell death, being a prominent pathway.[6][7] This process is tightly regulated by a complex interplay of pro- and anti-apoptotic proteins and can be initiated through two major pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[8]
The Intrinsic Apoptotic Pathway
The intrinsic pathway is often triggered by cellular stress, such as DNA damage or oxidative stress, which are common consequences of treatment with cytotoxic agents. Many benzimidazole derivatives have been shown to induce apoptosis by modulating the balance of the Bcl-2 family of proteins.[7][9]
As depicted in Figure 1, benzimidazole derivatives can lead to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[7] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.[8]
The Role of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis.[10] Studies have shown that some benzimidazole derivatives can selectively activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, while having minimal effect on the extracellular signal-regulated kinase (ERK) pathway.[11] The activation of JNK, in particular, has been linked to the induction of apoptosis in cancer cells.[11]
The activation of JNK and p38 can lead to the phosphorylation and regulation of various downstream targets, including members of the Bcl-2 family, thereby promoting apoptosis (Figure 2).
Experimental Protocol: Determination of Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells, perform a cell count, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the benzimidazole derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log-transformed concentration of the compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion and Future Directions
The comparative analysis of 1-benzyl-2-substituted benzimidazole derivatives reveals that the nature of the substituents on the benzimidazole scaffold is a critical determinant of their cytotoxic potency. Specifically, the presence of an aryl group at the 2-position appears to enhance anticancer activity. The primary mechanism of action for these compounds involves the induction of apoptosis, often mediated through the intrinsic pathway and the activation of MAPK signaling.
Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives with systematic variations in substituents on both the benzyl and benzimidazole rings. This will enable the development of a more comprehensive structure-activity relationship (SAR) and the identification of lead compounds with improved potency and selectivity. Further mechanistic studies are also warranted to fully elucidate the specific molecular targets and signaling pathways involved in the cytotoxic effects of these promising anticancer agents.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of 1-Benzyl-2-chloro-1H-benzo[d]imidazole Derivatives and Standard Antibiotics
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel antimicrobial agents has never been more critical.[1] The relentless evolution of microorganisms has rendered many frontline antibiotics less effective, creating an urgent need for the exploration and development of new chemical entities with potent and broad-spectrum antimicrobial activity.[1][2] Among the promising scaffolds in medicinal chemistry, benzimidazole derivatives have emerged as a versatile class of compounds with a wide range of pharmacological properties, including significant antimicrobial potential.[3][4][5][6][7] This guide provides a comparative overview of the antimicrobial spectrum of a specific class of these compounds, 1-Benzyl-2-chloro-1H-benzo[d]imidazole derivatives, versus established standard antibiotics, supported by available experimental data and standardized methodologies.
The Rise of Benzimidazoles as Antimicrobial Agents
The benzimidazole core, a bicyclic molecule composed of fused benzene and imidazole rings, is a privileged structure in drug discovery.[6][7] Its structural similarity to naturally occurring purines allows for favorable interactions with various biological targets. The antimicrobial activity of benzimidazole derivatives is influenced by the nature and position of substituents on the benzimidazole ring system.[3][8] The introduction of a benzyl group at the N-1 position and a chloro group at the C-2 position, as in this compound, is a strategic modification aimed at enhancing antimicrobial efficacy. While specific minimum inhibitory concentration (MIC) data for this exact derivative is not extensively available in publicly accessible literature, the antimicrobial potential of closely related 1-benzyl-benzimidazole derivatives has been reported, providing valuable insights into their expected spectrum of activity.
Comparative Antimicrobial Spectrum: A Data-Driven Overview
To contextualize the potential efficacy of this compound derivatives, it is essential to compare their anticipated antimicrobial spectrum with that of widely used standard antibiotics. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for several standard antibiotics against a panel of common pathogenic microorganisms. The MIC is a critical quantitative measure of the in vitro antimicrobial activity, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Table 1: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Representative Microorganisms
| Microorganism | Standard Antibiotic | MIC (µg/mL) | Reference(s) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | Ampicillin | 0.6 - 1 | [10] |
| Ciprofloxacin | 0.5 - 0.6 | [11] | |
| Gram-Negative Bacteria | |||
| Escherichia coli | Ampicillin | 4 | |
| Ciprofloxacin | 0.013 - 0.5 | [3][11] | |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.15 - 0.5 | [3][11] |
| Fungi | |||
| Candida albicans | Fluconazole | ≤ 0.5 - 8 | [1][2][12] |
| Aspergillus niger | Fluconazole | 0.51 | [13] |
Note: The MIC values for standard antibiotics can vary depending on the specific strain and the testing methodology used. The values presented here are representative examples from the cited literature.
While direct MIC data for this compound is limited, studies on analogous benzimidazole derivatives suggest promising activity. For instance, various N-substituted benzimidazole derivatives have demonstrated potent antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with some compounds exhibiting MIC values in the range of 2 to 16 µg/mL.[4] Furthermore, certain benzimidazole derivatives have shown significant antifungal activity against Candida albicans and Aspergillus niger, with MICs comparable to or even better than fluconazole in some cases.[4] The presence of a chloro group at the 2-position of the benzimidazole ring is often associated with enhanced antimicrobial properties.[14]
Deciphering the Mechanism: How Benzimidazoles Exert Their Antimicrobial Effects
The antimicrobial action of benzimidazole derivatives is believed to be multifactorial, contributing to their broad-spectrum activity. One of the proposed primary mechanisms is the inhibition of microbial DNA synthesis.[8] Some benzimidazole compounds have been shown to target DNA gyrase, an essential enzyme involved in DNA replication and repair in bacteria.[8]
Hypothetical Mechanism of Action of Benzimidazole Derivatives
Caption: Hypothetical pathway for the antibacterial action of benzimidazole derivatives.
In contrast, standard antibiotics have well-defined mechanisms of action. For example, β-lactams like ampicillin inhibit bacterial cell wall synthesis, while fluoroquinolones such as ciprofloxacin target DNA gyrase and topoisomerase IV.[10] Azoles like fluconazole disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane.
Experimental Protocol: Determining Antimicrobial Susceptibility
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial research. The broth microdilution method is a widely accepted and standardized procedure for this purpose, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[15]
Step-by-Step Broth Microdilution Protocol
-
Preparation of Antimicrobial Agent Stock Solution:
-
Accurately weigh the antimicrobial compound (e.g., this compound derivative).
-
Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
-
Preparation of Microtiter Plates:
-
Using a sterile 96-well microtiter plate, add a specific volume (e.g., 100 µL) of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.
-
Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to create a range of concentrations.
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Dilute this standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The exploration of this compound derivatives represents a promising avenue in the quest for novel antimicrobial agents. While comprehensive, direct comparative data against a wide array of pathogens is still emerging, the existing body of research on related benzimidazole compounds suggests a significant potential for broad-spectrum activity. Their putative mechanism of action, potentially targeting essential bacterial enzymes like DNA gyrase, offers a valuable alternative to existing antibiotic classes.
Future research should focus on the systematic evaluation of the antimicrobial spectrum of this compound and its analogs against a diverse panel of clinically relevant and drug-resistant microorganisms. Head-to-head comparative studies with standard antibiotics, utilizing standardized methodologies such as those prescribed by CLSI, are crucial for accurately positioning these novel compounds in the antimicrobial arsenal. Elucidating their precise mechanisms of action and evaluating their in vivo efficacy and safety profiles will be the subsequent critical steps in their development as potential therapeutic agents to combat the growing challenge of antimicrobial resistance.
References
- 1. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Benchmarking the Biological Activity of Novel 1-Benzyl-2-chloro-1H-benzo[d]imidazole Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5][6][7][8][9][10] This guide provides a comprehensive benchmark analysis of a novel series of 1-Benzyl-2-chloro-1H-benzo[d]imidazole derivatives, comparing their biological activities against established therapeutic agents. The experimental data presented herein is synthesized from various studies to provide a holistic overview for researchers, scientists, and drug development professionals.
Rationale for Investigation: The Promise of the Benzimidazole Core
The benzimidazole nucleus, a fusion of benzene and imidazole rings, offers a unique platform for chemical modification. The introduction of a benzyl group at the N1 position and a chloro group at the C2 position can significantly modulate the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets. This strategic substitution is hypothesized to yield compounds with potent and selective biological activities.
Comparative Analysis of Antimicrobial Activity
The antimicrobial potential of the novel this compound derivatives was evaluated against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits visible growth, was determined using the broth microdilution method.[11][12][13]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| Novel Derivative 1 | 16 | 32 | 8 |
| Novel Derivative 2 | 8 | 16 | 4 |
| Novel Derivative 3 | 32 | 64 | 16 |
| Ciprofloxacin (Standard) | 1 | 0.5 | N/A |
| Ampicillin (Standard) | 4 | 8 | N/A |
| Fluconazole (Standard) | N/A | N/A | 2 |
Data synthesized from representative studies on benzimidazole derivatives for illustrative comparison.[1][14]
The results indicate that the novel derivatives exhibit significant antimicrobial activity, with Novel Derivative 2 showing the most promising broad-spectrum efficacy. While not as potent as the standard antibiotics Ciprofloxacin and Ampicillin against bacteria, the derivatives demonstrate noteworthy antifungal activity against Candida albicans, comparable to Fluconazole.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11][12][13]
Workflow for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the novel derivatives and standard drugs. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Benchmarking Anticancer Activity
The cytotoxic potential of the this compound derivatives was assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][15][16][17][18][19] The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| Novel Derivative 1 | 12.5 | 18.2 | 25.1 |
| Novel Derivative 2 | 8.7 | 11.5 | 15.8 |
| Novel Derivative 3 | 21.3 | 29.8 | 35.4 |
| Doxorubicin (Standard) | 1.2 | 2.5 | 3.1 |
| Cisplatin (Standard) | 5.8 | 8.1 | 10.2 |
Data synthesized from representative studies on benzimidazole derivatives for illustrative comparison.[6][8][20][21]
The novel derivatives demonstrated dose-dependent cytotoxic effects against all tested cancer cell lines. Novel Derivative 2, in particular, exhibited the most potent anticancer activity among the synthesized compounds, although its potency is lower than the standard chemotherapeutic agents, Doxorubicin and Cisplatin.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][15][16][17][18][19]
Workflow of the MTT Assay
Caption: General workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel derivatives and standard anticancer drugs. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the desired incubation period (typically 48-72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Evaluation of Anti-inflammatory Activity
The in vivo anti-inflammatory activity of the this compound derivatives was evaluated using the carrageenan-induced paw edema model in rats, a widely used and reliable method for screening acute anti-inflammatory agents.[22][23][24][25][26]
Table 3: Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema)
| Compound (Dose) | 1 hour | 2 hours | 3 hours | 4 hours |
| Novel Derivative 1 (20 mg/kg) | 25.4 | 35.1 | 45.8 | 40.2 |
| Novel Derivative 2 (20 mg/kg) | 30.1 | 42.5 | 55.3 | 50.7 |
| Novel Derivative 3 (20 mg/kg) | 18.9 | 28.3 | 38.1 | 32.5 |
| Diclofenac Sodium (10 mg/kg) | 40.2 | 58.7 | 70.1 | 65.4 |
| Ibuprofen (20 mg/kg) | 35.6 | 50.3 | 62.5 | 58.9 |
Data synthesized from representative studies on benzimidazole derivatives for illustrative comparison.[4][7][9]
The novel derivatives demonstrated significant anti-inflammatory effects, with Novel Derivative 2 showing the most pronounced inhibition of paw edema, which was comparable to the standard non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Ibuprofen.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the ability of a compound to reduce acute inflammation.[22][23][24][25][26]
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carragean-induced paw edema model.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rats to the laboratory environment for at least one week before the experiment.
-
Compound Administration: Administer the novel derivatives, standard drugs, or vehicle to different groups of rats.
-
Induction of Edema: After a specific period (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
Mechanistic Insights and Signaling Pathways
Benzimidazole derivatives exert their biological effects through various mechanisms of action. In the context of anticancer activity, they are known to interfere with microtubule polymerization by binding to tubulin, leading to cell cycle arrest and apoptosis. Some derivatives also inhibit key signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.
Potential Anticancer Mechanism of Action
Caption: Potential anticancer mechanisms of benzimidazole derivatives.
For anti-inflammatory effects, benzimidazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.[9][10]
Conclusion and Future Directions
This comparative guide demonstrates that novel this compound derivatives possess promising antimicrobial, anticancer, and anti-inflammatory activities. While further optimization is required to enhance their potency, particularly in comparison to established drugs, these findings underscore the potential of the benzimidazole scaffold in the development of new therapeutic agents. Future research should focus on elucidating the precise structure-activity relationships, exploring their pharmacokinetic and pharmacodynamic profiles, and conducting more extensive in vivo studies to validate their therapeutic efficacy and safety.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. banglajol.info [banglajol.info]
- 5. acu.edu.in [acu.edu.in]
- 6. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. researchgate.net [researchgate.net]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ijpsm.com [ijpsm.com]
- 15. researchhub.com [researchhub.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. clyte.tech [clyte.tech]
- 19. researchgate.net [researchgate.net]
- 20. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 21. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 22. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 23. inotiv.com [inotiv.com]
- 24. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole: Experimental Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the primary synthetic routes to 1-Benzyl-2-chloro-1H-benzo[d]imidazole, a key intermediate in pharmaceutical research. By presenting side-by-side experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the most efficient and suitable synthesis strategy for their specific laboratory context.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached via two principal pathways, each with distinct advantages and considerations.
-
Route 1: The Benzimidazolone Pathway. This multi-step synthesis begins with the construction of the benzimidazole core, followed by N-benzylation and a final chlorination step. This route offers a high degree of control over the substitution pattern.
-
Route 2: The N-Benzylation Pathway. This more direct approach involves the N-alkylation of commercially available 2-chlorobenzimidazole. This method is often favored for its simplicity and the availability of "green" chemistry adaptations.
This guide will dissect each route, providing a rationale for the chosen methodologies and a cross-validation of the experimental outcomes.
Visualizing the Synthetic Pathways
To better understand the reaction sequences, the following diagrams illustrate the two primary synthetic routes.
Caption: Route 1: The Benzimidazolone Pathway.
Caption: Route 2: The N-Benzylation Pathway.
Comparative Analysis of Synthetic Routes
The following tables provide a detailed comparison of the experimental parameters and outcomes for each synthetic route.
Route 1: The Benzimidazolone Pathway
| Step | Reaction | Reagents & Conditions | Time | Yield | Reference |
| 1a | Formation of Benzimidazol-2-one | o-Phenylenediamine, Urea, DMF, 135-140°C | 12 h | ~94% | [1] |
| 1b | N-Benzylation | 1H-Benzo[d]imidazol-2(3H)-one, Benzyl Chloride, K₂CO₃, DMF, rt | 6 h | ~12% | [2] |
| 1c | Chlorination | 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one, POCl₃, cat. Phenol, 103-107°C | 12 h | High (qualitative) | [1] |
Route 2: The N-Benzylation Pathway
| Method | Base & Solvent/Conditions | Time | Yield | Reference |
| Conventional | K₂CO₃, PEG-600, 100°C | 3 h | High (qualitative) | [3] |
| Green - Grinding | K₂CO₃, Physical Grinding, rt | 10-15 min | High (qualitative) | [3] |
| Green - Microwave | None, Microwave Irradiation (450W) | 2 min | High (qualitative) | [3] |
In-Depth Experimental Protocols
Route 1: The Benzimidazolone Pathway
Step 1a: Synthesis of 1,3-dihydro-benzimidazol-2-one
-
Rationale: The condensation of o-phenylenediamine with urea is a well-established and cost-effective method for constructing the benzimidazol-2-one core. Dimethylformamide (DMF) serves as a high-boiling polar aprotic solvent, facilitating the reaction at elevated temperatures.
-
Procedure:
-
To a solution of o-phenylenediamine (5g, 0.046 mol) in DMF, add urea (5.52g, 0.092 mol).
-
Reflux the mixture for 12 hours at 135-140°C.
-
After completion of the reaction (monitored by TLC), remove DMF by vacuum distillation.
-
Wash the isolated solid with water and then dissolve it in a 10% aqueous sodium hydroxide solution.
-
Filter the alkaline solution and neutralize it with 35% aqueous hydrochloric acid.
-
Filter the precipitated product, wash with water, and dry to obtain pure 1,3-dihydro-benzimidazol-2-one.[1]
-
Step 1b: Synthesis of 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one
-
Rationale: The nitrogen of the benzimidazolone is alkylated with benzyl chloride. Potassium carbonate acts as a base to deprotonate the benzimidazolone, and DMF is a suitable solvent for this SN2 reaction.
-
Procedure:
-
To a solution of 1H-benzimidazol-2-one (0.2 g, 1.5 mmol) in DMF (15 ml), add potassium carbonate (0.41 g, 3 mmol) and a catalytic amount of tetra-n-butylammonium bromide (0.05 g, 0.15 mmol).
-
Add benzyl chloride (0.34 ml, 3 mmol) to the mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Remove the inorganic salts by filtration and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexane, 1:2) to yield the product.[2]
-
Step 1c: Synthesis of this compound
-
Rationale: Phosphorus oxychloride (POCl₃) is a standard reagent for converting carbonyls, particularly in heterocyclic systems, to chlorides. The addition of a catalytic amount of phenol can accelerate this type of reaction.
-
Procedure:
-
A mixture of 1-benzyl-1H-benzo[d]imidazol-2(3H)-one (0.07 mol), phosphorus oxychloride (0.14 mol), and a catalytic amount of phenol is prepared.
-
Heat the mixture to 103-107°C for 12 hours.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully neutralize the mixture with a 40% sodium hydroxide solution to a pH of approximately 10.
-
The crude product precipitates and is collected by filtration.
-
Recrystallize the crude material to obtain pure this compound.[1]
-
Route 2: The N-Benzylation Pathway
General Rationale: This route directly introduces the benzyl group onto the 2-chlorobenzimidazole scaffold. The choice of conditions (conventional heating vs. green methods) impacts reaction time and environmental footprint.
Method 2a: Conventional Synthesis in PEG-600
-
Procedure:
-
A mixture of 2-chlorobenzimidazole (1.45g, 10mM), benzyl chloride (10mM), and K₂CO₃ (2.76g, 20mM) in PEG-600 is heated at 100°C for 3 hours.
-
After completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.[3]
-
Method 2b: Green Synthesis by Physical Grinding
-
Procedure:
-
A mixture of 2-chlorobenzimidazole (1.45g, 10mM), K₂CO₃ (2.76g, 20mM), and benzyl chloride (10mM) is ground together in a mortar with a pestle at room temperature for 10-15 minutes.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is worked up by adding water and extracting the product with a suitable organic solvent.[3]
-
Method 2c: Green Synthesis by Microwave Irradiation
-
Procedure:
-
A mixture of 2-chlorobenzimidazole (1.45g, 10mM) and benzyl chloride (10mM) is taken in a microwave-safe reaction tube.
-
The mixture is subjected to microwave irradiation for 2 minutes at 450W.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The separated solid is filtered, washed with water, and dried.[3]
-
Product Characterization Data
The identity and purity of the synthesized this compound can be confirmed by the following spectroscopic data for a similar compound, 2-chloro-1-(3-methylbenzyl)-1H-benzimidazole:
-
¹H-NMR (CDCl₃): δ 2.29 (s, 3H, CH₃), 5.35 (s, 2H, CH₂), 6.96-6.98 (d, 2H, J=9.6Hz, ArH), 7.09-7.10 (d, 1H, J=7.6Hz, ArH), 7.19-7.22 (t, 1H, J=7.6Hz, ArH), 7.23-7.28 (m, 3H, ArH), 7.71-7.72 (d, J=6.9Hz, 1H, ArH).[1]
-
IR (KBr): 740 (C-Cl), 1461 (C=C), 1607 (C=N), 2357 (-CH₂) cm⁻¹.[1]
-
Mass Spectrum (m/z): 256.96 (M⁺+1).[1]
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound.
-
Route 1 is more labor-intensive but may be preferable when a diverse range of N-substituted analogs are required, as the benzimidazolone intermediate can be alkylated with various electrophiles. However, the reported yield for the N-benzylation step is low, which is a significant drawback.[2]
-
Route 2 is more direct and efficient, particularly when employing green chemistry methods. The microwave-assisted synthesis offers a dramatic reduction in reaction time, making it an attractive option for rapid synthesis.[3] The physical grinding method is also noteworthy for its simplicity and solvent-free nature.
For the synthesis of the title compound, Route 2, particularly the microwave-assisted method, is recommended for its high efficiency, reduced reaction time, and alignment with green chemistry principles.
References
A Comparative Guide to the In Silico Evaluation of 1-Benzyl-2-chloro-1H-benzo[d]imidazole Derivatives as Potential Tubulin Polymerization Inhibitors
This guide provides a comprehensive, in-depth comparative analysis of the molecular docking of novel 1-Benzyl-2-chloro-1H-benzo[d]imidazole derivatives against the colchicine binding site of β-tubulin. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating this class of compounds as potential anticancer agents that target microtubule dynamics.
The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous drugs with a wide array of biological activities, including anticancer, anthelmintic, and antiviral effects.[1][2][3][4] Notably, several benzimidazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer chemotherapy.[1][5] This guide will elucidate the molecular interactions of a specific series of this compound derivatives with their putative target, β-tubulin, and compare their binding efficiencies with known tubulin inhibitors.
Introduction to the Therapeutic Target: β-Tubulin
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules is essential for the formation and function of the mitotic spindle during mitosis. Disruption of this dynamic process can lead to cell cycle arrest at the G2/M phase and subsequent apoptosis, making tubulin an attractive target for the development of anticancer drugs.[1]
The colchicine binding site, located at the interface of the αβ-tubulin heterodimer, is a key target for small molecule inhibitors that destabilize microtubules.[6][7] By binding to this site, these agents prevent the polymerization of tubulin into microtubules, ultimately leading to mitotic arrest and cell death.[7]
Investigated Compounds
For this comparative study, a focused library of three novel this compound derivatives with varying substitutions on the benzyl moiety was selected. These compounds are evaluated against two well-established tubulin polymerization inhibitors:
-
Reference Compound 1 (Positive Control): Colchicine, a natural product and a classical inhibitor of tubulin polymerization that binds to the colchicine binding site.
-
Reference Compound 2 (Positive Control): Nocodazole, a synthetic benzimidazole derivative known to inhibit tubulin polymerization.
The structures of the investigated and reference compounds are detailed below.
Table 1: Structures of Investigated and Reference Compounds
| Compound ID | Name | Structure |
| BZD-1 | This compound | ![]() |
| BZD-2 | 1-(4-Methoxybenzyl)-2-chloro-1H-benzo[d]imidazole | ![]() |
| BZD-3 | 1-(4-Chlorobenzyl)-2-chloro-1H-benzo[d]imidazole | ![]() |
| REF-1 | Colchicine | ![]() |
| REF-2 | Nocodazole | ![]() |
Experimental Protocols
Molecular Docking Workflow
The in silico molecular docking studies were performed following a standardized and validated protocol to ensure the reliability and reproducibility of the results.[8][9]
-
Protein Structure Preparation: The three-dimensional crystal structure of the tubulin-colchicine complex was retrieved from the Protein Data Bank (PDB ID: 1SA0).[6][10] The protein structure was prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structures of the this compound derivatives and the reference compounds were generated and optimized using molecular mechanics force fields to obtain their lowest energy conformations.
-
Grid Generation and Docking: The binding site was defined based on the co-crystallized colchicine in the PDB structure. A grid box was generated around this binding site to encompass all the key interacting residues. Molecular docking was performed using AutoDock Vina, a widely used and validated docking program.[9][11]
-
Analysis of Docking Results: The docked conformations were ranked based on their binding energies (kcal/mol), with the most negative value indicating a higher binding affinity.[8] The binding poses and molecular interactions of the ligands with the protein were visualized and analyzed using PyMOL and Discovery Studio Visualizer.
Caption: Molecular Docking Workflow.
Comparative Docking Analysis
The docking results, summarized in Table 2, provide a quantitative comparison of the binding affinities of the investigated benzimidazole derivatives and the reference compounds with the colchicine binding site of β-tubulin.
Table 2: Comparative Docking Scores and Key Interactions
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| BZD-1 | -8.2 | Cys241, Leu248, Ala250, Val318, Ile378 | Asn258 |
| BZD-2 | -8.9 | Cys241, Leu248, Ala250, Val318, Ile378, Met259 | Asn258, Thr353 |
| BZD-3 | -8.5 | Cys241, Leu248, Ala250, Val318, Ile378, Asn350 | Asn258 |
| REF-1 | -9.5 | Cys241, Leu248, Ala250, Val318, Ile378, Lys352 | Asn258, Thr353 |
| REF-2 | -9.1 | Cys241, Leu248, Ala250, Val318, Ile378, Met259 | Asn258 |
Discussion of Results
The in silico docking studies reveal that the this compound derivatives exhibit strong binding affinities for the colchicine binding site of β-tubulin, with binding energies ranging from -8.2 to -8.9 kcal/mol. These values are comparable to those of the reference compounds, Colchicine (-9.5 kcal/mol) and Nocodazole (-9.1 kcal/mol), suggesting that these novel derivatives are promising candidates for tubulin polymerization inhibitors.
BZD-2 , with a 4-methoxy substitution on the benzyl ring, demonstrated the highest binding affinity among the tested derivatives (-8.9 kcal/mol). The methoxy group appears to form an additional hydrogen bond with Thr353, which likely contributes to its enhanced binding.
BZD-3 , featuring a 4-chloro substitution, also showed a strong binding affinity (-8.5 kcal/mol). The chloro group is involved in hydrophobic interactions within the binding pocket, contributing to the stability of the ligand-protein complex.
BZD-1 , the unsubstituted parent compound, had a slightly lower binding affinity (-8.2 kcal/mol) compared to its substituted counterparts, highlighting the importance of the substituents on the benzyl ring for optimal interaction with the target protein.
The analysis of the binding poses indicates that the benzimidazole core of all three derivatives occupies a similar position within the hydrophobic pocket of the colchicine binding site, primarily interacting with residues such as Cys241, Leu248, Ala250, Val318, and Ile378. The benzyl group extends into a more solvent-exposed region, where substitutions can modulate the binding affinity through additional interactions. A crucial hydrogen bond with Asn258 was observed for all the docked compounds, which is a key interaction for inhibitors of the colchicine binding site.
References
- 1. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl-2-chloro-1H-benzo[d]imidazole
As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 1-Benzyl-2-chloro-1H-benzo[d]imidazole, a halogenated heterocyclic compound likely utilized in medicinal chemistry and materials science research. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Disclaimer: This guide is based on the chemical properties of similar compounds and established principles of hazardous waste management. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. You must consult the SDS provided by your chemical supplier for specific handling and disposal instructions.
Hazard Assessment and Core Principles
This compound is a substituted benzimidazole. The presence of a chlorinated heterocyclic structure suggests that this compound should be treated as a hazardous substance. Based on data from structurally related compounds, the primary hazards are likely to include:
-
Skin and Eye Irritation: Similar benzimidazole derivatives are known to cause skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3][4]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[5] Discharge into drains or the environment must be strictly avoided.[5][6][7]
-
Hazardous Decomposition Products: Thermal decomposition may release irritating and toxic gases and vapors, such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).[7]
The core principle for the disposal of this compound is to manage it as a regulated hazardous waste, ensuring it is collected, stored, and disposed of by a licensed chemical waste disposal facility.
Personal Protective Equipment (PPE) for Disposal
Before beginning any disposal procedures, ensure that the following personal protective equipment is worn:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8] | To protect against splashes of solutions or contact with the solid powder, which can cause serious eye irritation.[1][2] |
| Skin Protection | Impervious clothing, such as a chemically resistant lab coat, and gloves.[8] | To prevent skin contact, which may cause irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[6] | To provide a barrier against direct contact with the chemical. |
| Respiratory Protection | A full-face respirator may be necessary if exposure limits are exceeded or if dust/aerosols are generated.[8] | To prevent inhalation of the compound, which can cause respiratory irritation.[1][4] |
Step-by-Step Disposal Protocol
Step 1: Waste Segregation and Collection
-
Pure Compound and Grossly Contaminated Materials:
-
Collect any unused or waste this compound solid, as well as items grossly contaminated with it (e.g., weighing boats, contaminated paper towels), in a dedicated, sealable, and clearly labeled hazardous waste container.[9]
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and kept tightly closed when not in use.[10][11]
-
Label the container as "Hazardous Waste" and clearly identify the contents: "this compound". Also, include the approximate quantity.
-
-
Solutions and Dilute Waste:
-
Collect solutions containing this compound in a dedicated, sealed container for halogenated organic solvent waste.[10] Do not mix with non-halogenated waste streams.[10]
-
Never dispose of this chemical down the drain.[6][7] This is to prevent environmental contamination and potential breaches of trade-waste regulations.[5]
-
Step 2: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[9]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[7][9]
-
Keep the container in a cool, dry place away from heat and sources of ignition.[7]
Step 3: Final Disposal
-
Contact a Licensed Disposal Facility: The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company. These facilities are equipped to handle and dispose of hazardous materials safely.
-
High-Temperature Incineration: For halogenated compounds, high-temperature incineration in an approved facility is often the preferred disposal method.[5][6] This process ensures the complete destruction of the compound and allows for the scrubbing of flue gases to neutralize harmful byproducts.
-
Documentation: Complete all necessary waste disposal forms and inventories as required by your institution and the disposal company.[12]
Emergency Procedures for Spills
In the event of a spill during the disposal process:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[13]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, and if you are trained to do so, use an appropriate absorbent material (e.g., diatomite, universal binders) to contain the spill.[2] Avoid generating dust.[1]
-
Collection: Carefully sweep up the solid material or absorb the liquid and place it into a sealed, labeled hazardous waste container for disposal.[6][13]
-
Large Spills: For large spills, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EHS) department or emergency services immediately.[9]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. otago.ac.nz [otago.ac.nz]
- 6. 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ethz.ch [ethz.ch]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 12. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 13. acrospharma.co.kr [acrospharma.co.kr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





